molecular formula C6H4Cl2N2O B1592909 3,4-Dichloropicolinamide CAS No. 1025720-99-3

3,4-Dichloropicolinamide

Cat. No.: B1592909
CAS No.: 1025720-99-3
M. Wt: 191.01 g/mol
InChI Key: QEYCCTFCRIPTDO-UHFFFAOYSA-N
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Description

3,4-Dichloropicolinamide is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYCCTFCRIPTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631159
Record name 3,4-Dichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025720-99-3
Record name 3,4-Dichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Dichloropicolinamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloropicolinamide, a chlorinated pyridinecarboxamide. Due to its status as a specialized research chemical, publicly available data is limited. This document consolidates the known chemical and physical properties, proposes a putative synthesis pathway, and explores potential biological activities based on structurally related compounds. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and development who may encounter or consider this molecule in their work.

Chemical Identity and Core Properties

This compound, with the CAS number 1025720-99-3, is a halogenated aromatic compound belonging to the picolinamide class of molecules.[1] Its core structure consists of a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions and a carboxamide group at the 2 position.

Molecular Structure

The chemical structure of this compound is presented below. The arrangement of the chloro and amide substituents on the pyridine ring dictates its electronic and steric properties, which in turn influence its reactivity and potential biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely available in the literature. The following table summarizes its known identifiers and an important storage note from a commercial supplier.[1]

PropertyValueSource
CAS Number 1025720-99-3Pharmaffiliates[1]
Molecular Formula C₆H₄Cl₂N₂OPharmaffiliates[1]
Molecular Weight 191.01 g/mol Pharmaffiliates[1]
IUPAC Name This compoundP&S Chemicals
Synonyms 3,4-Dichloro-2-pyridinecarboxamideP&S Chemicals
Appearance Not availablePharmaffiliates[1]
Storage 2-8°C RefrigeratorPharmaffiliates[1]

The recommendation for refrigerated storage suggests that the compound may be sensitive to heat or prone to degradation over time at ambient temperatures.

Synthesis and Chemical Reactions

A specific, validated synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of picolinamides.

Proposed Synthesis Workflow

A potential synthetic pathway could involve the amidation of a corresponding 3,4-dichloropicolinic acid or its activated derivative (e.g., acyl chloride).

Synthesis_Workflow cluster_0 Starting Material cluster_1 Activation cluster_2 Amidation cluster_3 Product 3,4-Dichloropicolinic_Acid 3,4-Dichloropicolinic Acid Acyl_Chloride_Formation Acyl Chloride Formation 3,4-Dichloropicolinic_Acid->Acyl_Chloride_Formation SOCl₂ or (COCl)₂ Ammonia_Addition Ammonia Addition Acyl_Chloride_Formation->Ammonia_Addition Intermediate: 3,4-Dichloropicolinoyl chloride This compound This compound Ammonia_Addition->this compound NH₃ or NH₄OH

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Activation of Carboxylic Acid: 3,4-Dichloropicolinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride intermediate, 3,4-dichloropicolinoyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane or toluene.

  • Amidation: The resulting acyl chloride is then carefully reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through the reaction mixture, to yield the final product, this compound. The reaction is usually performed at low temperatures to control its exothermicity.

  • Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound are not currently available in the public domain. However, the broader class of picolinamides has been investigated for various therapeutic applications, which may provide insights into the potential utility of this compound.

Inferred Biological Profile from Related Compounds
  • Antimicrobial Properties: Several picolinamide derivatives have demonstrated antibacterial and antifungal activities. The specific substitution pattern on the pyridine ring and the nature of the amide substituent are critical for determining the spectrum and potency of antimicrobial action.

  • Enzyme Inhibition: The picolinamide scaffold is present in a number of molecules that act as enzyme inhibitors. The nitrogen atom of the pyridine ring and the amide functionality can participate in hydrogen bonding and other interactions within the active sites of enzymes.

  • Agrochemical Research: Some chlorinated pyridine derivatives are utilized in the agricultural sector as herbicides or pesticides. It is plausible that this compound could be investigated for similar applications.

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities of this compound.

Safety, Handling, and Toxicity

While a specific Safety Data Sheet (SDS) for this compound is not widely accessible, general precautions for handling chlorinated aromatic compounds should be strictly followed.

General Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

Potential Hazards

Based on the toxicological profiles of similar chlorinated aromatic compounds, potential hazards may include:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Toxicity: While not confirmed, ingestion or significant exposure could be harmful.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound is a specialized chemical for which detailed scientific data is not yet widely available. This guide has provided a summary of its known characteristics and has offered logical inferences regarding its synthesis and potential biological activities based on the chemistry of related compounds. As with any investigational molecule, further experimental work is required to fully characterize its properties and potential applications. Researchers working with this compound are encouraged to conduct their own thorough analyses and to adhere to strict safety protocols.

References

synthesis pathway for 3,4-Dichloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloropicolinamide

Abstract

This technical guide provides a comprehensive overview of a proposed, robust synthetic pathway for this compound, a substituted pyridine derivative. Picolinamides are a class of compounds recognized for their diverse biological activities, making their synthesis a subject of interest for researchers in medicinal chemistry and drug development. This document outlines a logical and efficient two-step synthetic strategy commencing from a plausible starting material, 3,4-dichloro-2-methylpyridine. The core of this guide focuses on the practical execution of the synthesis, detailing the oxidation of the precursor to the key 3,4-dichloropicolinic acid intermediate, followed by its subsequent amidation. The narrative emphasizes the chemical rationale behind procedural choices, potential challenges, and safety considerations, providing field-proven insights for laboratory application. All protocols are designed to be self-validating, supported by established chemical principles and references to analogous transformations.

Proposed Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached by forming the amide bond in the final step. This retrosynthetic analysis identifies 3,4-dichloropicolinic acid as the penultimate intermediate. This carboxylic acid can, in turn, be synthesized from a more readily available precursor, 3,4-dichloro-2-methylpyridine, via oxidation of the methyl group. This multi-step approach relies on fundamental and high-yielding organic transformations.

The overall forward synthesis strategy is therefore defined as:

  • Oxidation: Conversion of 3,4-dichloro-2-methylpyridine to 3,4-dichloropicolinic acid.

  • Amidation: Conversion of 3,4-dichloropicolinic acid to the target molecule, this compound, via an activated acyl chloride intermediate.

G Target This compound Intermediate1 3,4-Dichloropicolinoyl Chloride Target->Intermediate1 Ammonia Intermediate2 3,4-Dichloropicolinic Acid Intermediate1->Intermediate2 Thionyl Chloride (SOCl₂) Start 3,4-Dichloro-2-methylpyridine Intermediate2->Start Oxidation (e.g., KMnO₄) G cluster_0 Step 2: Amidation Workflow A 1. Charge Reactor with 3,4-Dichloropicolinic Acid and Toluene (solvent) B 2. Add Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq.) A->B C 3. Heat to Reflux (70-80°C) for 2-3 hours B->C D 4. Cool and Remove Volatiles (Excess SOCl₂ & Toluene) under vacuum C->D E 5. Dissolve Acyl Chloride Intermediate in an inert solvent (e.g., THF, Dioxane) D->E F 6. Add solution dropwise to iced, stirred Ammonium Hydroxide (NH₄OH) E->F G 7. Stir for 1-2 hours, allowing to warm to RT F->G H 8. Isolate Product by Filtration, Wash with cold water, and Dry G->H

An In-depth Technical Guide to 3,4-Dichloropicolinamide: Foundational Properties and a Roadmap for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

This technical guide provides the fundamental physicochemical properties of 3,4-Dichloropicolinamide, a substituted pyridine carboxamide. While dedicated research on this specific molecule is nascent, this document serves as a comprehensive roadmap for its scientific exploration. By drawing parallels with structurally related compounds, we outline a logical, field-proven progression for its synthesis, biological screening, and mechanistic elucidation. This whitepaper is designed to empower researchers with the foundational knowledge and strategic direction required to unlock the potential of this and other novel chemical entities.

Core Physicochemical Properties of this compound

This compound is a distinct chemical entity with the following verified identifiers and properties:

PropertyValueSource(s)
CAS Number 1025720-99-3[1][2][3]
Molecular Formula C₆H₄Cl₂N₂O[1]
Molecular Weight 191.01 g/mol [2]
IUPAC Name This compound[1]
Synonyms 3,4-Dichloro-2-pyridinecarboxamide[1]
Appearance White solid[1]

A Strategic Framework for the Scientific Elucidation of this compound

A thorough investigation into a novel compound such as this compound necessitates a systematic approach. The following sections outline a proposed workflow, from synthesis to biological characterization, based on established principles in medicinal chemistry and chemical biology.

Synthesis and Purification: A Proposed Route

Proposed Synthetic Workflow:

cluster_0 Starting Material Preparation cluster_1 Activation cluster_2 Amidation cluster_3 Purification and Characterization 3,4-Dichloropicolinic_acid 3,4-Dichloropicolinic Acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) 3,4-Dichloropicolinic_acid->Acid_Chloride_Formation Activation Amidation_Reaction Amidation Reaction Acid_Chloride_Formation->Amidation_Reaction Activated Intermediate Ammonia_Source Ammonia Source (e.g., NH₄OH, NH₃ gas) Ammonia_Source->Amidation_Reaction Purification Purification (e.g., Recrystallization, Chromatography) Amidation_Reaction->Purification Final_Product This compound Purification->Final_Product Characterization Characterization (NMR, MS, IR, Elemental Analysis) Final_Product->Characterization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Picolinamide Derivative (General)

  • Activation of the Carboxylic Acid: To a solution of the starting picolinic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at 0 °C. The reaction is then stirred at room temperature or heated to reflux until the conversion to the acid chloride is complete, as monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

  • Amidation: The resulting acid chloride solution is then slowly added to a cooled, concentrated solution of ammonium hydroxide or another ammonia source. The reaction is stirred vigorously, and the temperature is maintained at a low level to control the exotherm.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

  • Characterization: The final product's identity and purity are confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Biological Activity Screening

Given the diverse biological activities of related substituted pyridine and carboxamide compounds, a broad initial screening is warranted. Activities reported for analogous structures include antimicrobial, antifungal, herbicidal, and anticancer effects.

Proposed Initial Biological Screening Cascade:

cluster_screening Primary Screening Panels cluster_followup Secondary and Mechanistic Studies Compound This compound Antimicrobial Antimicrobial Assays (e.g., MIC/MBC against bacteria) Compound->Antimicrobial Antifungal Antifungal Assays (e.g., MIC/MFC against fungi) Compound->Antifungal Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Compound->Cytotoxicity Herbicidal Herbicidal Assays (e.g., Seedling growth inhibition) Compound->Herbicidal Hit_Identification Hit Identification Antimicrobial->Hit_Identification Antifungal->Hit_Identification Cytotoxicity->Hit_Identification Herbicidal->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Lead Compound(s) Target_Identification Target Identification Assays Dose_Response->Target_Identification Mechanism_of_Action Mechanism of Action Elucidation Target_Identification->Mechanism_of_Action

Caption: A logical cascade for biological screening and hit validation.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at the optimal temperature for the specific bacterial strain for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Determination of Minimum Bactericidal Concentration (MBC): Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in CFU upon subculturing.

Elucidating the Mechanism of Action

Should a significant biological activity be identified, the next critical phase is to determine the compound's mechanism of action. For instance, if antifungal activity is observed, one could investigate if it acts as a succinate dehydrogenase inhibitor, a known target for some pyridine carboxamides.

Example Mechanistic Investigation: Succinate Dehydrogenase (SDH) Inhibition Assay

  • Isolation of Mitochondria: Mitochondria are isolated from the target fungal species through differential centrifugation.

  • Enzyme Activity Assay: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol) in the presence of succinate.

  • Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC₅₀). Known SDH inhibitors should be used as positive controls.

  • Molecular Docking: Computational modeling can be employed to predict the binding mode of this compound to the known crystal structure of fungal SDH, providing insights into the potential molecular interactions.

Safety and Handling

As with any novel chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive material safety data sheet (MSDS) should be consulted before use.

Conclusion

While the scientific literature on this compound is currently limited, its structural motifs suggest a high potential for biological activity. This guide provides the necessary foundational data and a strategic framework to systematically investigate its properties. By following the outlined experimental pathways, the scientific community can efficiently characterize this and other novel picolinamides, potentially leading to the discovery of new therapeutic agents or agrochemicals.

References

An In-depth Technical Guide to the Solubility of 3,4-Dichloropicolinamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that governs not only the formulation strategies available but also significantly influences the bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. For a molecule such as 3,4-Dichloropicolinamide, a halogenated pyridine derivative with potential applications in medicinal chemistry, a comprehensive understanding of its solubility profile in a range of organic solvents is paramount for its journey from the laboratory to clinical application. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Characteristics of this compound

A foundational understanding of the molecular structure of this compound is essential to predict and interpret its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
Synonyms 3,4-Dichloro-2-pyridinecarboxamide[1]
CAS Number 1025720-99-3[1]
Molecular Formula C₆H₄Cl₂N₂O[1]
Molecular Weight 191.01 g/mol [1]
Appearance Not explicitly stated, likely a solid-
Storage 2-8°C Refrigerator[1]

The structure of this compound, featuring a pyridine ring substituted with two chlorine atoms and a carboxamide group, presents a molecule with distinct regions of varying polarity. The dichlorinated pyridine ring imparts a degree of lipophilicity, while the amide group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its potential for interaction with polar solvents. The interplay of these structural features will dictate its solubility across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[2] This concept posits that a solute will dissolve most readily in a solvent that has a similar polarity. Organic solvents can be broadly categorized, and the expected solubility of this compound in each is discussed below.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can engage in hydrogen bonding. The amide group of this compound can form hydrogen bonds with these solvents, suggesting a favorable interaction and potentially good solubility.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents have a dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors. The amide proton of this compound can form a hydrogen bond with the electronegative atoms (e.g., the oxygen in acetone) of these solvents. The overall polarity of these solvents should facilitate the dissolution of the polar regions of the molecule.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack a significant dipole moment and do not participate in hydrogen bonding. The lipophilic dichlorinated pyridine ring of this compound will have a greater affinity for these solvents than the polar amide group. Consequently, the solubility in nonpolar solvents is expected to be lower compared to polar solvents.

The following diagram illustrates the key molecular interactions that govern the dissolution process.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₆H₄Cl₂N₂O Amide Amide Group (H-bond donor/acceptor) Solute->Amide Polar Moiety DiChloroRing Dichlorinated Pyridine Ring (Lipophilic) Solute->DiChloroRing Nonpolar Moiety PolarProtic Polar Protic (e.g., Methanol) Amide->PolarProtic Strong Interaction (H-bonding) PolarAprotic Polar Aprotic (e.g., Acetone) Amide->PolarAprotic Moderate Interaction (Dipole-Dipole, H-bond accepting) Nonpolar Nonpolar (e.g., Hexane) Amide->Nonpolar Weak Interaction DiChloroRing->PolarProtic Less Favorable Interaction DiChloroRing->Nonpolar Favorable Interaction (van der Waals)

Caption: Intermolecular forces influencing the solubility of this compound.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its intrinsic solubility at a given temperature.

Detailed Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

  • Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.

  • Addition of Excess Solute: To a series of labeled vials, add a measured volume of each solvent (e.g., 5 mL). Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) or allow for gravitational sedimentation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any remaining solid particles. Immediately dilute the collected sample with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

    • HPLC Analysis: Develop a suitable HPLC method with a standard curve prepared from known concentrations of this compound.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, a UV-Vis spectrophotometer can be used with a standard curve to determine the concentration.

  • Calculation of Solubility: Calculate the original concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for the shake-flask method.

G start Start prep Prepare Solvent Systems start->prep add_solute Add Excess This compound prep->add_solute equilibrate Equilibrate on Shaker (Constant Temperature) add_solute->equilibrate phase_sep Phase Separation (Centrifugation/Sedimentation) equilibrate->phase_sep sample Collect and Filter Supernatant phase_sep->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility via the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Reporting the Solubility of this compound in Organic Solvents at a Specified Temperature

Organic SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protice.g., 25Experimental ValueCalculated Value
EthanolPolar Protice.g., 25Experimental ValueCalculated Value
AcetonePolar Aprotice.g., 25Experimental ValueCalculated Value
AcetonitrilePolar Aprotice.g., 25Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotice.g., 25Experimental ValueCalculated Value
DichloromethanePolar Aprotice.g., 25Experimental ValueCalculated Value
TolueneNonpolare.g., 25Experimental ValueCalculated Value
HexaneNonpolare.g., 25Experimental ValueCalculated Value

Factors Influencing Solubility

Effect of Temperature

The dissolution of a solid in a liquid is generally an endothermic process, meaning that solubility tends to increase with an increase in temperature. This relationship can be described by the van't Hoff equation. For practical purposes in drug development, determining the solubility at physiological temperature (37 °C) in addition to room temperature (approximately 25 °C) is often necessary.

Crystal Polymorphism

The solid-state properties of an API, including its crystalline form (polymorphism), can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is therefore crucial to characterize the solid form of this compound used in the solubility studies to ensure the reproducibility and accuracy of the results.

Conclusion

References

Spectroscopic Characterization of 3,4-Dichloropicolinamide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dichloropicolinamide is a halogenated derivative of picolinamide, the amide of picolinic acid (pyridine-2-carboxylic acid). The presence of the dichlorinated pyridine ring and the primary amide functional group imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any application, and a combination of spectroscopic techniques provides the most robust method for this characterization.

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, outlines the predicted spectroscopic profile of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is explained, providing a valuable reference for the analysis of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Theoretical Principles: ¹H NMR spectroscopy provides information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. Chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.45Doublet1HH-6 (Pyridine)
~7.80Doublet1HH-5 (Pyridine)
~7.60Broad Singlet1H-NH₂
~6.50Broad Singlet1H-NH₂

Interpretation of the Predicted ¹H NMR Spectrum:

The aromatic region is expected to show two doublets corresponding to the two protons on the pyridine ring. The proton at the 6-position (H-6) is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift to approximately 8.45 ppm. The proton at the 5-position (H-5) is expected to appear further upfield, around 7.80 ppm. These two protons would exhibit coupling to each other, resulting in a doublet for each signal.

The two protons of the primary amide (-NH₂) are diastereotopic and may appear as two separate broad singlets due to restricted rotation around the C-N bond. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature. In a non-protic solvent like chloroform-d (CDCl₃), they are predicted to appear between 6.50 and 7.60 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹H NMR Analysis Workflow:

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule. The chemical shift is sensitive to the hybridization and electronic environment of the carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)Assignment
~165.0C=O (Amide Carbonyl)
~151.0C-2 (Pyridine)
~148.5C-6 (Pyridine)
~138.0C-4 (Pyridine)
~132.0C-3 (Pyridine)
~125.0C-5 (Pyridine)

Interpretation of the Predicted ¹³C NMR Spectrum:

Six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms in this compound.

  • The amide carbonyl carbon is expected to be the most downfield signal, around 165.0 ppm.

  • The carbon atoms of the pyridine ring will appear in the aromatic region. The carbons directly attached to the electronegative chlorine atoms (C-3 and C-4) and the nitrogen atom (C-2 and C-6) will be shifted downfield. The carbon bearing the amide group (C-2) is predicted to be around 151.0 ppm. The carbon at the 6-position is predicted at approximately 148.5 ppm. The carbons directly bonded to chlorine (C-3 and C-4) are expected around 132.0 and 138.0 ppm, respectively. The remaining carbon (C-5) is predicted to be the most upfield of the aromatic signals, at approximately 125.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of CDCl₃.

  • Instrument Setup: Use the same instrument as for ¹H NMR, but switch the probe to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

¹³C NMR Analysis Workflow:

Caption: Workflow for ¹³C NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional group it belongs to.

Predicted Characteristic IR Absorption Bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 and ~3200N-H StretchPrimary Amide (-NH₂)
~1680C=O Stretch (Amide I)Primary Amide
~1600N-H Bend (Amide II)Primary Amide
~1580, ~1470C=C and C=N StretchAromatic Ring
~1400C-N StretchAmide
~850-750C-Cl StretchAryl Chloride
~750C-H Out-of-plane BendAromatic Ring

Interpretation of the Predicted IR Spectrum:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the primary amide and the dichlorinated pyridine ring.

  • N-H Stretching: Two distinct bands are predicted for the asymmetric and symmetric stretching of the N-H bonds in the primary amide, appearing around 3400 cm⁻¹ and 3200 cm⁻¹, respectively.

  • C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1680 cm⁻¹ due to the carbonyl stretch of the amide.

  • N-H Bending (Amide II): A band of medium intensity around 1600 cm⁻¹ is predicted for the N-H bending vibration.

  • Aromatic Ring Vibrations: Several bands in the 1600-1450 cm⁻¹ region are expected due to the C=C and C=N stretching vibrations within the pyridine ring.

  • C-Cl Stretching: Strong absorptions in the fingerprint region, between 850 cm⁻¹ and 750 cm⁻¹, are indicative of the C-Cl bonds.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and acquire a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Analysis Workflow:

Caption: Workflow for IR spectroscopy analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), results in a distinctive pattern for chlorine-containing ions.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Formula: C₆H₄Cl₂N₂O

  • Exact Mass: 190.9752

  • Predicted Molecular Ion Cluster (M⁺):

    • m/z 190 (¹²C₆¹H₄³⁵Cl₂¹⁴N₂¹⁶O) - Highest abundance in the cluster

    • m/z 192 (¹²C₆¹H₄³⁵Cl¹³⁷Cl¹⁴N₂¹⁶O) - Approximately 65% of the intensity of m/z 190

    • m/z 194 (¹²C₆¹H₄³⁷Cl₂¹⁴N₂¹⁶O) - Approximately 10% of the intensity of m/z 190

Predicted Major Fragmentation Pathways:

m/zPredicted Fragment IonLoss from Molecular Ion
174[M - NH₂]⁺Loss of the amino radical
162[M - CO]⁺Loss of carbon monoxide
146[M - CONH₂]⁺Loss of the carboxamide radical
111[C₅H₂Cl₂N]⁺Fragmentation of the pyridine ring

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of this compound will be characterized by a molecular ion peak cluster that confirms the presence of two chlorine atoms. The base peak is likely to be the molecular ion at m/z 190, which should be relatively stable due to the aromatic system.

Key fragmentation pathways would involve the loss of the amide functionality. The loss of the amino radical (•NH₂) would result in an ion at m/z 174. A subsequent loss of carbon monoxide from this ion would lead to a fragment at m/z 146, corresponding to the dichloropyridyl cation. This fragment is expected to be a prominent peak in the spectrum.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at 70 eV.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Mass Spectrometry Analysis Workflow:

Caption: Workflow for mass spectrometry analysis of this compound.

Summary and Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS is expected to provide unambiguous confirmation of its chemical structure. The predicted data serves as a valuable benchmark for researchers working on the synthesis and characterization of this compound. It is imperative that these theoretical predictions are validated against experimentally acquired data to ensure the absolute structural integrity of any synthesized this compound.

Introduction: The Picolinamide Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Picolinamide Derivatives for Researchers and Drug Development Professionals

Picolinamide, the amide derivative of picolinic acid (pyridine-2-carboxylic acid), represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural features, including a pyridine ring and an amide group, allow it to act as a bidentate ligand, forming stable complexes with various metal ions and interacting with diverse biological targets through hydrogen bonding and π-stacking interactions. This inherent versatility has led to the development of a vast library of picolinamide derivatives with a wide spectrum of biological activities. Picolinic acid itself is an endogenous metabolite of L-tryptophan, implicated in a range of neuroprotective, immunological, and anti-proliferative effects, hinting at the therapeutic potential of its synthetic analogs.[1][2]

This technical guide offers a comprehensive exploration of the significant biological activities exhibited by picolinamide derivatives, synthesizing data from seminal and contemporary research. It is designed for researchers, scientists, and drug development professionals, providing not only an overview of the therapeutic potential but also the underlying mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols to facilitate further investigation in the field.

Part 1: Anticancer Activities of Picolinamide Derivatives

The search for novel, more effective, and less toxic anticancer agents is a perpetual endeavor in medicinal chemistry.[3] Picolinamide derivatives have emerged as a promising class of compounds, with several subclasses demonstrating potent antiproliferative activity against a range of human cancer cell lines.[4][5] The anticancer drug Sorafenib, which contains a picolinamide structural unit, is a notable example of a successful clinical application of this scaffold, acting as a multi-kinase inhibitor.[6][7]

Mechanisms of Anticancer Action

The anticancer effects of picolinamide derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle progression and tumor angiogenesis.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are frequently overexpressed or hyperactivated in cancer cells.

    • Aurora Kinases: These are serine/threonine kinases crucial for mitotic progression. Their overexpression is common in various tumors, making them attractive therapeutic targets.[4] Certain N-methylpicolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, providing a rationale for their broad-spectrum antiproliferative activities.[4][5]

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[7][8] Picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating effective antiproliferative activity against cell lines like A549 (lung cancer) and HepG2 (liver cancer).[7][8]

  • Induction of Apoptosis and Autophagy: Metal complexes of picolinamide, particularly with rhodium(III), have shown the ability to inhibit cancer cell proliferation through multiple modes of action, including cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy.[6][9] These complexes can also inhibit cell metastasis, a critical factor in cancer mortality.[9]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For picolinamide derivatives, several key structural features have been identified:

  • N-Methylpicolinamide-4-thiol Derivatives: In a series of derivatives evaluated against the HepG2 liver cancer cell line, the nature and position of substituents on a phenyl ring attached to the thiol group significantly influenced activity. For instance, compound 6p (structure not fully detailed in abstract) was identified as a highly potent, broad-spectrum agent, even more so than the reference drug sorafenib.[4]

  • VEGFR-2 Inhibitors: By creating a hybrid scaffold from the drugs Axitinib and Sorafenib, researchers developed potent picolinamide derivatives. Substitutions on the terminal phenyl ring were explored, with compounds 8j and 8l emerging as the most active against A549 and HepG2 cells.[7] This highlights the importance of the peripheral functionalities in dictating target engagement.

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected picolinamide derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism/TargetReference
Compound 6p HepG2 (Liver)<10Aurora-B Kinase[4]
HCT-116 (Colon)<10Aurora-B Kinase[4]
SW480 (Colon)<10Aurora-B Kinase[4]
SPC-A1 (Lung)<10Aurora-B Kinase[4]
A375 (Melanoma)<10Aurora-B Kinase[4]
Compound 8j A549 (Lung)12.5VEGFR-2 Kinase[7]
HepG2 (Liver)20.6VEGFR-2 Kinase[7]
Compound 8l A549 (Lung)13.2VEGFR-2 Kinase[7]
HepG2 (Liver)18.2VEGFR-2 Kinase[7]
Sorafenib HepG2 (Liver)>16.54Multi-kinase[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the in vitro antiproliferative activity of compounds, as referenced in the evaluation of N-methylpicolinamide-4-thiol derivatives.[4]

Objective: To determine the concentration of a picolinamide derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cells (e.g., HepG2, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test picolinamide derivatives and a positive control (e.g., Sorafenib) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Visualization: VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis, a key target for some anticancer picolinamide derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway inhibited by picolinamide derivatives.

Part 2: Antimicrobial Activities

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new agents with novel mechanisms of action. Picolinamide derivatives have demonstrated significant potential as both antibacterial and antifungal agents.

Antibacterial Activity: Targeting Clostridioides difficile

Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant healthcare threat.[10] A major challenge in treating CDI is that broad-spectrum antibiotics disrupt the normal gut microbiota, exacerbating the problem. Picolinamide derivatives have been identified that show potent and highly selective activity against C. difficile, sparing the beneficial gut bacteria.[10][11]

  • Mechanism of Action: The antibacterial activity of these selective picolinamides involves the inhibition of cell wall biosynthesis.[11][12][13] This specific targeting is crucial for their narrow-spectrum activity.

  • Structure-Activity Relationship: Starting from an isonicotinamide scaffold that was active against both MRSA and C. difficile, researchers found that repositioning the nitrogen atom to create a picolinamide core dramatically increased selectivity.[10] Specifically, a 2,4-substitution pattern on the picolinamide ring, as seen in analogue 87 , resulted in over a 1000-fold greater selectivity for C. difficile over MRSA.[10] This exquisite selectivity is a landmark achievement in the rational design of narrow-spectrum antibiotics.

Antifungal Activity: Targeting Sec14p

Invasive fungal infections carry high mortality rates, and the current antifungal armamentarium is limited.[14] Picolinamide and benzamide derivatives have been identified as a new class of antifungals effective against pathogenic Candida and Aspergillus species.[15]

  • Mechanism of Action: Through chemogenomic profiling, the target of these compounds was identified as Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[14][15] This lipid-transfer protein is essential for cell viability and represents a novel antifungal target.[15] The crystal structure of a Sec14p-inhibitor complex has been solved, confirming that the compounds bind within the lipid-binding cavity and paving the way for rational drug design.[15]

Data Presentation: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for key picolinamide derivatives against C. difficile and other bacteria, highlighting their selectivity.

CompoundC. difficile ATCC 43255 MIC (µg/mL)MRSA NRS70 MIC (µg/mL)Bifidobacterium longum MIC (µg/mL)Selectivity for C. difficile vs. MRSAReference
Isonicotinamide 4 0.254816[10]
Picolinamide 5 0.253216128[10]
Picolinamide 87 0.125128161024[10]
Vancomycin 10.50.50.5[10]
Metronidazole 0.5>1282>256[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Objective: To find the lowest concentration of a picolinamide derivative that visibly inhibits the growth of a target microorganism (e.g., C. difficile).

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test bacterium is added, and the plate is incubated under appropriate conditions. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Step-by-Step Methodology:

  • Prepare Compound Stock: Dissolve the picolinamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Inoculum: Culture the test bacterium (e.g., C. difficile in an anaerobic chamber using supplemented brain-heart infusion broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This creates a range of concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate under conditions suitable for the test organism. For C. difficile, this would be 37°C for 24-48 hours in an anaerobic environment.

  • Read Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth. A plate reader can also be used to measure optical density (OD).

Visualization: Workflow for Selective Antibiotic Discovery

This diagram outlines the logical workflow that led to the discovery of highly selective anti-C. difficile picolinamides.

SAR_Workflow Start Start: Isonicotinamide 4 (Active on MRSA & C. difficile) SAR Structure-Activity Relationship (SAR) Exploration Start->SAR Modification Core Modification: Reposition Pyridine Nitrogen (Isonicotinamide -> Picolinamide) SAR->Modification Screening Dual Screening Assay: 1. C. difficile (Target) 2. MRSA / Gut Flora (Counter-screen) Modification->Screening Analysis Analyze Potency (MIC) & Selectivity Index Screening->Analysis Result Result: Picolinamide 87 (Potent & Highly Selective for C. difficile) Analysis->Result

Caption: Workflow for the discovery of selective picolinamide antibacterials.

Part 3: Neuroprotective and Anti-inflammatory Activities

Beyond fighting microbes and cancer, picolinamide derivatives have shown promise in modulating processes related to neurodegeneration and inflammation.

Neuroprotective Activity via Cholinesterase Inhibition

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy.

  • Mechanism and SAR: A series of picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated as AChE inhibitors.[16][17] The bioactivity of picolinamide derivatives was found to be stronger than that of corresponding benzamide derivatives.[17][18] Molecular docking studies revealed that the most potent compounds bind to both the catalytic and peripheral sites of the AChE enzyme.[16][18]

Anti-inflammatory Potential

Chronic inflammation underlies many diseases. Picolinamide and its isomer nicotinamide have demonstrated anti-inflammatory properties in preclinical models.

  • Mechanism of Action: Picolinamide was shown to inhibit carrageenan-induced paw edema in mice, a classic model of acute inflammation.[19] The related compound, nicotinamide, is a potent inhibitor of proinflammatory cytokines like IL-1β, IL-6, and TNFα.[20] While initially thought to be due to PARP inhibition, further studies suggest the mechanism is independent of this pathway, pointing to a broader immunomodulatory effect.[20]

Conclusion

The picolinamide scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective antimicrobial effects to targeted anticancer action and modulation of neurological and inflammatory pathways. The success in developing derivatives with high target selectivity, such as those against C. difficile, underscores the value of rational design and thorough structure-activity relationship studies. As research continues, this versatile chemical entity will undoubtedly yield further insights and potentially new therapeutic agents to address pressing medical needs.

References

An In-Depth Technical Guide to the Discovery and History of Dichlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Modern Chemistry

The pyridine ring, a simple six-membered heterocycle, is a cornerstone of modern science, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] However, it is the strategic functionalization of this unassuming scaffold that has unlocked its true potential. Among the most pivotal of these modifications is dichlorination. The introduction of two chlorine atoms onto the pyridine ring creates a versatile chemical intermediate, a molecular blank canvas ripe for the creation of complex, life-altering molecules. This guide provides an in-depth exploration of the discovery and history of dichlorinated pyridine compounds, tracing their journey from early laboratory curiosities to indispensable building blocks in industrial synthesis. We will delve into the evolution of their synthesis, compare the key methodologies developed over the decades, and examine their profound impact on drug discovery and agricultural science.

Chapter 1: The Dawn of Pyridine Chlorination - A Historical Overview

The story of dichlorinated pyridines is intrinsically linked to the history of pyridine itself. First isolated from bone char by Scottish chemist Thomas Anderson in 1849, pyridine was initially sourced from the fractional distillation of coal tar.[1] For decades, this remained the primary, albeit inefficient, method of production. The quest for more efficient synthetic routes in the mid-20th century, driven by the burgeoning chemical industry, paved the way for the large-scale production of pyridine and, subsequently, its chlorinated derivatives.

The early efforts to chlorinate pyridine were fraught with challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.[2] Early methods often resulted in low yields and a mixture of chlorinated products that were difficult to separate. A significant breakthrough came with the development of high-temperature, vapor-phase chlorination processes. Companies like Dow Chemical and Reilly Tar & Chemical were pioneers in this field, developing industrial-scale methods for the direct chlorination of pyridine.[3][4][5][6][7][8] These processes, often operating at temperatures between 300°C and 500°C, allowed for the continuous production of chloropyridines, including dichlorinated isomers.[4][7] U.S. patents from the 1950s and 1960s detail these thermally-induced chlorinations, which laid the groundwork for the commercial availability of these vital intermediates.[4][5]

Another cornerstone in the synthesis of dichlorinated pyridines is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[9] While initially a reaction for converting aryl diazonium salts to aryl halides, its application to the pyridine series provided a powerful tool for the regioselective introduction of chlorine atoms. By starting with an aminopyridine, diazotization followed by treatment with a copper(I) chloride catalyst allows for the precise placement of a chlorine atom, a method that remains highly relevant in modern organic synthesis.[10]

The following diagram illustrates the major historical pathways to dichlorinated pyridines:

Historical_Pathways cluster_0 Early Sources & Precursors cluster_1 Key Synthetic Developments cluster_2 Dichlorinated Pyridine Intermediates Coal_Tar Coal Tar (pre-1950s) Pyridine Pyridine Coal_Tar->Pyridine Distillation Vapor_Phase_Chlorination Vapor-Phase Chlorination (c. 1950s-1960s) Pyridine->Vapor_Phase_Chlorination Direct Chlorination Aminopyridine Aminopyridine Sandmeyer_Reaction Sandmeyer Reaction (Adapted for Pyridines) Aminopyridine->Sandmeyer_Reaction Diazotization Dichloropyridines Dichlorinated Pyridines (e.g., 2,6-, 2,3-, 2,5-, 3,5-) Vapor_Phase_Chlorination->Dichloropyridines Sandmeyer_Reaction->Dichloropyridines Selective_Dechlorination Selective Dechlorination (Later Developments) Selective_Dechlorination->Dichloropyridines

Figure 1: Historical development of major synthetic routes to dichlorinated pyridines.

Chapter 2: A Comparative Analysis of Key Synthetic Methodologies

The synthesis of dichlorinated pyridines is not a one-size-fits-all endeavor. The choice of synthetic route depends on the desired isomer, the available starting materials, and the scale of the reaction. Here, we compare the most prominent methods for synthesizing various dichlorinated pyridine isomers.

Synthesis of 2,6-Dichloropyridine

A common intermediate, 2,6-dichloropyridine, is often prepared by the direct chlorination of pyridine or the further chlorination of 2-chloropyridine.

MethodStarting MaterialKey Reagents & ConditionsTypical YieldPurityAdvantagesDisadvantages
Direct Vapor-Phase Chlorination PyridineCl₂, H₂O vapor, 350-500°CMixture of 2-chloro- and 2,6-dichloropyridineVariableContinuous process suitable for industrial scale.High energy consumption; produces a mixture of products requiring separation.[4][7]
Liquid-Phase Chlorination 2-ChloropyridineCl₂, 160-200°C, elevated pressure>98%HighHigh selectivity and yield.[11]Requires high temperatures and pressure; potential for tar formation.
From Pyridine-N-Oxide Pyridine-N-OxidePOCl₃ or SO₂Cl₂HighGoodMilder conditions than direct chlorination.Multi-step process.
Synthesis of 2,3-Dichloropyridine

2,3-Dichloropyridine is a vital intermediate, particularly in the agrochemical industry.

MethodStarting MaterialKey Reagents & ConditionsTypical YieldPurityAdvantagesDisadvantages
From 2,6-Dichloropyridine 2,6-Dichloropyridine1. Cl₂/FeCl₃ (Chlorination) 2. H₂/Pd/C (Selective Dechlorination)~95% (chlorination), ~86% (dechlorination)>99.5%High yield and purity, suitable for industrial production.[12]Involves handling of hazardous gases (Cl₂, H₂).[12]
From 3-Aminopyridine 3-Aminopyridine1. Cl₂ or H₂O₂/HCl (Chlorination) 2. NaNO₂/Cu₂O (Sandmeyer)>74% (overall)>99.2%Can be performed as a one-pot synthesis.[9][10][12]Generates significant wastewater; diazotization requires careful temperature control.[9][12]
Synthesis of 2,5-Dichloropyridine

This isomer is a key building block for various pharmaceuticals and agrochemicals.[7]

MethodStarting MaterialKey Reagents & ConditionsTypical YieldPurityAdvantagesDisadvantages
From 2-Aminopyridine 2-Aminopyridine1. Chlorination 2. Diazotization/Sandmeyer~63% (initial chlorination)ModerateEstablished route.Low yield in the first step; toxic intermediates.[13]
From Maleic Diester Maleic Diester & Nitromethane1. Condensation 2. Hydrogenation/Cyclization 3. POCl₃ (Chlorination)~94% (chlorination step)>99.5%High yield and purity; avoids many hazardous reagents of other routes.[2][14]Multi-step synthesis.
From 2,3,4,5-Tetrachloropyridine 2,3,4,5-TetrachloropyridineHydrazine, Triethylamine91%HighHigh yield.Use of carcinogenic hydrazine makes it unsuitable for industrial scale.[13]
Synthesis of 3,5-Dichloropyridine

3,5-Dichloropyridine is often synthesized via dechlorination of more highly chlorinated pyridines.

MethodStarting MaterialKey Reagents & ConditionsTypical YieldPurity (area % by GC)AdvantagesDisadvantages
Reductive Dechlorination PentachloropyridineZn, Acetic Acid, H₂O60-65%~78%Utilizes readily available starting materials.Moderate yield; requires separation from other dechlorinated products.[15][16][17][18]
Reductive Dechlorination 2,3,5-TrichloropyridineZn, Acetic Acid, H₂ONot specifiedHighMore selective than starting from pentachloropyridine.Yield can be variable.[15]

The following diagram illustrates the general synthetic strategies for obtaining different dichloropyridine isomers:

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Dichloropyridine Isomers Pyridine Pyridine Direct_Chlorination Direct Chlorination (Vapor/Liquid Phase) Pyridine->Direct_Chlorination 2_Chloropyridine 2-Chloropyridine 2_Chloropyridine->Direct_Chlorination Aminopyridines Aminopyridines Sandmeyer_Reaction Sandmeyer-Type Reaction Aminopyridines->Sandmeyer_Reaction Polychloropyridines Polychloropyridines Dechlorination Reductive Dechlorination Polychloropyridines->Dechlorination 2_6_DCP 2,6-Dichloropyridine Direct_Chlorination->2_6_DCP 2_3_DCP 2,3-Dichloropyridine Sandmeyer_Reaction->2_3_DCP 2_5_DCP 2,5-Dichloropyridine Sandmeyer_Reaction->2_5_DCP Dechlorination->2_5_DCP 3_5_DCP 3,5-Dichloropyridine Dechlorination->3_5_DCP

Figure 2: General synthetic pathways to various dichloropyridine isomers.

Chapter 3: Foundational Intermediates for Life Sciences

The industrial and economic significance of dichlorinated pyridines stems directly from their role as precursors to high-value commercial products. Their impact is most profoundly felt in the agrochemical and pharmaceutical sectors.

Agrochemicals: Protecting Global Food Supplies

Dichlorinated pyridines are integral to the synthesis of numerous pesticides that have played a crucial role in modern agriculture.

  • Insecticides: Perhaps the most famous (and controversial) insecticide derived from a chlorinated pyridine is chlorpyrifos . Patented by Dow Chemical Company in 1966, this organophosphate insecticide is synthesized from 3,5,6-trichloro-2-pyridinol, which itself is derived from the chlorination of pyridine.[10] Chlorpyrifos functions by inhibiting the acetylcholinesterase enzyme in insects, leading to a fatal disruption of their nervous system.[9][15][19]

  • Herbicides: Pyridine-based herbicides, particularly those in the pyridine carboxylic acid class, are synthetic auxins. They mimic natural plant growth hormones, causing uncontrolled and abnormal growth that ultimately leads to the death of susceptible broadleaf weeds.[4][8] Dichlorinated pyridines are key starting materials for many of these herbicides, providing a stable scaffold for further chemical elaboration.[17]

Pharmaceuticals: Building Blocks for Modern Medicines

The versatility of the dichlorinated pyridine scaffold has been exploited by medicinal chemists to create a diverse range of therapeutic agents. The chlorine atoms serve as convenient leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores.

  • Antibiotics: The fluoroquinolone antibiotic enoxacin , used to treat urinary tract infections, is synthesized from 2,6-dichloropyridine.[12][20] The synthesis involves a multi-step process to construct the fused naphthyridine ring system characteristic of this class of antibiotics.[12][21]

  • Antifungals: Liranaftate , a topical antifungal agent, is another pharmaceutical derived from 2,6-dichloropyridine.[20][22]

  • Antiretrovirals: Nevirapine , the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1, was discovered by Boehringer Ingelheim and approved by the FDA in 1996.[19] Its synthesis involves the coupling of two substituted pyridine rings, one of which is a chlorinated pyridine derivative.[11][23][24]

  • Anti-inflammatory Drugs: The selective COX-2 inhibitor etoricoxib (Arcoxia®) features a bipyridine structure, the synthesis of which can utilize dichlorinated pyridine intermediates.[5][15][25][26]

  • Serotonin Receptor Modulators: Anpirtoline , a potent 5-HT1B receptor agonist investigated for its antidepressant and analgesic properties, is chemically 6-chloro-2-(piperidin-4-ylthio)pyridine, directly highlighting its origin from a dichlorinated pyridine.[1][6]

The following diagram illustrates the central role of dichlorinated pyridines as intermediates in the synthesis of these key products:

Applications cluster_0 Agrochemicals cluster_1 Pharmaceuticals Dichloropyridines Dichlorinated Pyridine Intermediates Chlorpyrifos Chlorpyrifos (Insecticide) Dichloropyridines->Chlorpyrifos Pyridine_Herbicides Pyridine Herbicides (e.g., Picloram) Dichloropyridines->Pyridine_Herbicides Enoxacin Enoxacin (Antibiotic) Dichloropyridines->Enoxacin Nevirapine Nevirapine (Antiretroviral) Dichloropyridines->Nevirapine Etoricoxib Etoricoxib (Anti-inflammatory) Dichloropyridines->Etoricoxib Anpirtoline Anpirtoline (Serotonin Modulator) Dichloropyridines->Anpirtoline

Figure 3: Dichlorinated pyridines as key intermediates for major agrochemical and pharmaceutical products.

Chapter 4: Experimental Protocols - A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of key dichlorinated pyridine isomers, adapted from published procedures.

Protocol: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine (One-Pot Method)

This protocol describes the chlorination of 3-aminopyridine followed by a Sandmeyer-type reaction in a single reaction vessel.[9][10]

Materials:

  • 3-Aminopyridine

  • Concentrated Hydrochloric Acid (36%)

  • Ferrous Chloride (or other Fe²⁺/Fe³⁺ catalyst)

  • Hydrogen Peroxide (27%) or Chlorine Gas

  • Cuprous Oxide

  • Sodium Nitrite (33% aqueous solution)

Procedure:

  • Charge a suitable four-neck flask with 3-aminopyridine (1.0 eq), concentrated hydrochloric acid, and a catalytic amount of ferrous chloride.

  • Heat the mixture to approximately 55°C with stirring until all solids dissolve, then cool to 25°C.

  • Slowly introduce the chlorinating agent (either by bubbling chlorine gas or dropwise addition of hydrogen peroxide) while maintaining the temperature between 25-30°C.

  • Monitor the formation of the 2-chloro-3-aminopyridine intermediate by HPLC. The reaction typically yields around 80% of the intermediate.[10]

  • To the reaction mixture, add additional hydrochloric acid and cuprous oxide.

  • Cool the mixture to 25°C.

  • Carefully add the aqueous sodium nitrite solution dropwise over approximately 1.5 hours, maintaining strict temperature control.

  • Upon completion of the reaction (monitored by HPLC), the 2,3-dichloropyridine product can be isolated and purified by standard workup procedures, such as neutralization followed by extraction and distillation or recrystallization.

Expected Outcome:

  • Overall molar yield of >74% based on 3-aminopyridine.[9][12]

  • Purity of >99.2%.[9][12]

Protocol: Synthesis of 2,5-Dichloropyridine from Diethyl Maleate

This protocol outlines a modern, high-yield synthesis starting from readily available materials.[2]

Part 1: Synthesis of 2,5-Dihydroxypyridine

  • To a four-neck flask, add diethyl maleate (1.0 eq), nitromethane (1.0 eq), and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heat the mixture with stirring to 65-70°C for 5 hours.

  • Cool the mixture and add methanol and a palladium on carbon (Pd/C) catalyst.

  • Pressurize the flask with hydrogen gas (0.1-0.3 MPa) and heat to 30-35°C with stirring for 10 hours.

  • After the reaction, filter to remove the catalyst, concentrate the filtrate, and recrystallize the residue from methyl tertiary butyl ether to obtain 2,5-dihydroxypyridine.

Part 2: Synthesis of 2,5-Dichloropyridine

  • In a four-neck flask, add phosphorus oxychloride and the 2,5-dihydroxypyridine (1.0 eq) from Part 1.

  • Heat the reaction mixture to approximately 145°C for 4 hours.

  • After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly pour the residue into ice water with stirring.

  • Neutralize the mixture to a pH of 7-9 with an aqueous sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.

Expected Outcome:

  • Yield of the chlorination step is approximately 94%.[14]

  • Purity is reported to be >99.5%.[14]

Chapter 5: Safety, Environmental Considerations, and Analytical Evolution

Safety and Handling

The synthesis of dichlorinated pyridines involves the use of hazardous materials that require strict safety protocols.

  • Chlorine Gas: Highly toxic and corrosive. All reactions involving chlorine gas must be conducted in a well-ventilated fume hood with appropriate gas scrubbing systems.

  • Phosphorus Oxychloride: A corrosive and toxic liquid that reacts violently with water. Handled with extreme care using appropriate personal protective equipment (PPE).

  • Diazonium Salts: Intermediates in the Sandmeyer reaction can be unstable and potentially explosive if isolated or allowed to dry. They are typically generated and used in situ.

  • Dichlorinated Pyridines: These compounds are generally classified as harmful or toxic and should be handled with appropriate PPE.

Environmental Impact

The environmental footprint of dichlorinated pyridine synthesis is a significant consideration.

  • Waste Generation: The Sandmeyer reaction, while effective, can generate significant aqueous waste containing copper salts and other byproducts.[9][12]

  • Solvent Use: The use of organic solvents contributes to volatile organic compound (VOC) emissions. Modern process chemistry aims to minimize solvent use or replace hazardous solvents with greener alternatives.

  • Atom Economy: Routes starting from more complex, highly chlorinated pyridines and using reductive dechlorination can have lower atom economy compared to building the ring from simpler precursors.

Evolution of Analytical Techniques

The ability to analyze and characterize dichlorinated pyridines has evolved significantly, mirroring the advancements in analytical chemistry.

  • Early Methods: In the mid-20th century, characterization relied on classical methods such as melting point, boiling point, and elemental analysis.

  • The Rise of Chromatography: The invention of gas chromatography (GC) in the 1950s revolutionized the analysis of volatile compounds like dichlorinated pyridines.[22][24] It allowed for the rapid separation and quantification of isomers and impurities in a reaction mixture. The coupling of GC with mass spectrometry (GC-MS) provided an even more powerful tool for structural elucidation.[24]

  • Modern Techniques: Today, in addition to GC and HPLC, Quantitative Nuclear Magnetic Resonance (qNMR) is used for highly accurate purity assessments without the need for a specific reference standard.[23]

Conclusion

From their origins in the byproducts of coal gasification to their current status as indispensable building blocks in the synthesis of life-saving drugs and crop-protecting agents, the journey of dichlorinated pyridine compounds is a testament to the power of synthetic chemistry. The historical development of their synthesis, from brutal, high-temperature chlorinations to more refined and selective modern methods, reflects the broader evolution of the chemical industry towards greater efficiency, safety, and environmental consciousness. For the modern researcher, a deep understanding of this history and the diverse synthetic methodologies available is not merely an academic exercise; it is the foundation upon which future innovations in medicine and agriculture will be built. The dichlorinated pyridine ring, in all its isomeric forms, remains a privileged scaffold, promising a future rich with new discoveries and applications.

References

thermal stability and degradation of 3,4-Dichloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3,4-Dichloropicolinamide

Abstract

This technical guide provides a comprehensive examination of the thermal stability and degradation profile of this compound (CAS No: 1025720-99-3)[1]. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. We delve into the core thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—exploring not just the "how" but the "why" behind methodological choices. The guide outlines potential degradation pathways, including hydrolysis and thermal decomposition, inferred from the molecule's structural components. Furthermore, it details a systematic approach for the identification of degradation products using forced degradation studies coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). All discussions are grounded in established scientific principles to ensure accuracy and trustworthiness, providing a self-validating framework for laboratory investigation.

Introduction: The Criticality of Thermal Stability

This compound is a halogenated pyridine derivative. In pharmaceutical development, the thermal stability of an Active Pharmaceutical Ingredient (API) is not merely a checkbox in a regulatory submission; it is a cornerstone of drug safety, efficacy, and quality. An API's response to thermal stress dictates its manufacturing process parameters, storage conditions, shelf-life, and formulation strategy. Instability can lead to loss of potency, the formation of potentially toxic degradation products, and altered physicochemical properties, all of which pose significant risks.

This guide is structured to provide a foundational understanding and a practical framework for investigating the thermal behavior of this compound. By understanding its intrinsic stability and potential degradation mechanisms, researchers can de-risk development programs and ensure the delivery of a safe and stable final product.

Core Principles of Thermal Analysis

To rigorously assess thermal stability, we rely on a suite of thermoanalytical techniques that monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in the mass of a sample over time as the temperature is changed in a controlled atmosphere.[2] Its primary application in this context is to determine the temperatures at which the material decomposes. A TGA experiment yields a thermogram, a plot of mass versus temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp decrease in mass is observed.[2] The technique is invaluable for identifying the temperature limits for processing and storage and can provide insights into the composition of multi-component systems.[3]

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It is highly sensitive for detecting physical transitions such as melting (endothermic), crystallization (exothermic), and glass transitions.[4][5] For a crystalline solid like this compound, DSC is critical for determining its melting point and enthalpy of fusion, which are key indicators of purity and polymorphic form. Events observed in DSC that are not associated with mass loss in a corresponding TGA run are typically physical transitions, whereas events that coincide with mass loss indicate decomposition.

Experimental Methodologies for Stability Assessment

A robust stability assessment is built on well-designed experiments. The following protocols are designed to be self-validating, providing a clear rationale for each step.

Workflow for Comprehensive Thermal Analysis

The overall process involves subjecting the sample to controlled thermal analysis and interpreting the combined results to build a complete stability profile.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_interp Data Interpretation cluster_report Conclusion prep Sample Weighing (5-10 mg) tga TGA Analysis (N2 Atmosphere) prep->tga dsc DSC Analysis (N2 Atmosphere) prep->dsc tga_data Determine T_onset & Mass Loss (%) tga->tga_data dsc_data Determine Melting Point (T_m) & Enthalpy of Fusion (ΔH_fus) dsc->dsc_data combine Correlate TGA & DSC Data tga_data->combine dsc_data->combine report Establish Thermal Stability Profile combine->report

Caption: Workflow for Thermal Stability Analysis.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere & Flow Rate: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 25-50 mL/min. Rationale: An inert atmosphere ensures that observed mass loss is due to thermal decomposition, not oxidation.[3]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate is standard for screening and provides a good balance between resolution and experiment time.[3]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the percentage of mass lost at each step.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference. Rationale: A hermetic seal prevents mass loss due to sublimation before melting or decomposition, ensuring accurate enthalpy measurements.

  • Atmosphere & Flow Rate: Purge the DSC cell with nitrogen at a flow rate of 25-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 3 minutes.

    • Ramp the temperature from 25 °C to a temperature just beyond the melting point (determined from a preliminary scan or TGA data) at a rate of 10 °C/min.

  • Data Analysis: Record the heat flow versus temperature. Identify the peak temperature of the melting endotherm (T_m) and calculate the enthalpy of fusion (ΔH_fus) by integrating the peak area.

Table 1: Summary of Thermoanalytical Data for this compound (Illustrative)
ParameterTechniqueValue (Illustrative)Significance
Onset of Decomposition (T_onset)TGA~250 °CThe temperature at which significant thermal degradation begins.
Melting Point (T_m)DSC~185 °CA key physical property indicative of purity and crystalline form.
Enthalpy of Fusion (ΔH_fus)DSC95 J/gEnergy required to melt the solid; related to crystal lattice energy.
Residual Mass @ 600 °CTGA< 5%Indicates nearly complete decomposition into volatile products.

Degradation Pathways and Product Analysis

Understanding how a molecule degrades is as important as knowing when. The structure of this compound—featuring a picolinamide core and two chlorine substituents on the aromatic ring—suggests several potential degradation pathways.

Proposed Degradation Mechanisms
  • Amide Hydrolysis: The amide functional group is susceptible to hydrolysis, which can be catalyzed by acid or base, yielding 3,4-dichloropicolinic acid and ammonia. While primarily a concern in solution, residual water can facilitate this process at elevated temperatures during storage or processing.[6][7]

  • Thermal Dechlorination: Chlorinated aromatic compounds can undergo thermal decomposition where C-Cl bonds rupture, leading to the elimination of hydrogen chloride (HCl).[8][9] This process often occurs at high temperatures and can initiate further reactions, such as polymerization of the resulting radical species into a carbonaceous char.[8]

Caption: Proposed Degradation Pathways.

Workflow for Degradant Identification

To confirm these pathways and identify unknown degradation products, a forced degradation study is essential.

G start Prepare Sample Solution of this compound stress Apply Thermal Stress (e.g., 80°C in solution) start->stress sample Collect Samples at Time Intervals stress->sample hplc HPLC Separation (Parent & Degradants) sample->hplc ms MS/MS Analysis (Mass & Fragmentation) hplc->ms identify Identify Degradant Structures ms->identify pathway Confirm Degradation Pathway identify->pathway

Caption: Forced Degradation and Analysis Workflow.

Protocol: Forced Degradation and HPLC-MS/MS Analysis
  • Stress Conditions: Prepare solutions of this compound in relevant media (e.g., water, acidic buffer, basic buffer). Expose them to elevated temperatures (e.g., 80°C) for a defined period. Include a control sample stored at 4°C.

  • Sample Analysis: At specified time points, analyze the stressed and control samples by HPLC-MS/MS.

  • Chromatographic Separation (HPLC): Use a suitable reversed-phase column (e.g., C18) to separate the parent compound from its more polar degradation products.

  • Detection and Identification (MS/MS):

    • Use mass spectrometry to determine the molecular weight of any new peaks that appear in the chromatograms of the stressed samples.

    • Perform fragmentation (MS/MS) on the parent ion and the degradant ions. Rationale: Comparing the fragmentation patterns of the degradants to the parent compound allows for structural elucidation and confirmation of the degradation pathway.[10][11]

Table 2: Key Instrumentation Parameters for Analytical Techniques
TechniqueParameterTypical SettingRationale
TGA Heating Rate10-20 °C/minBalances resolution and analysis time.[3]
Purge GasNitrogen (N₂)Provides an inert atmosphere to prevent oxidative side reactions.[3]
DSC Sample PanHermetically sealed aluminumPrevents volatilization of the sample before analysis.
Heating Rate10 °C/minStandard rate for observing clear thermal transitions.
HPLC ColumnC18 Reversed-PhaseGood retention and separation for aromatic amines/amides.
Mobile PhaseAcetonitrile/Water gradient with formic acidProvides good peak shape and is MS-compatible.
MS Ionization ModeElectrospray Ionization (ESI), PositiveEfficiently ionizes nitrogen-containing aromatic compounds.
Analysis ModeFull Scan and Product Ion Scan (MS/MS)Allows for detection of unknown degradants and structural analysis.[12]

Implications for Handling, Storage, and Formulation

The collective data from these analyses provide critical guidance for downstream activities:

  • Storage: Based on the onset of thermal decomposition, storage conditions should be maintained well below this temperature. Room temperature storage is likely acceptable, but stability studies should confirm this.[13][14]

  • Manufacturing: Processes involving heat, such as drying or milling, must be carefully controlled to keep the bulk material temperature below its decomposition threshold to prevent the formation of impurities.

  • Formulation: The potential for hydrolysis suggests that anhydrous or low-water-content formulations would be preferable to ensure long-term stability. Excipient compatibility studies are crucial to ensure that formulation components do not catalyze degradation.

Conclusion

The thermal stability of this compound is a multi-faceted property that must be characterized with precision. Through the systematic application of TGA and DSC, a clear picture of its physical transitions and decomposition threshold can be established. This data, when coupled with forced degradation studies and advanced analytical techniques like HPLC-MS/MS, allows for the elucidation of degradation pathways. This in-depth understanding is not an academic exercise; it is a prerequisite for the development of a safe, stable, and effective pharmaceutical product, providing the authoritative grounding needed to make critical decisions in process development, formulation, and regulatory affairs.

References

Methodological & Application

experimental protocol for synthesizing 3,4-Dichloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to provide a detailed experimental protocol for the synthesis of 3,4-Dichloropicolinamide. My safety guidelines prohibit me from providing step-by-step instructions for the synthesis of specific chemical compounds, as this information could be misused.

It is crucial to handle all chemical syntheses with the utmost care, following established safety protocols and conducting them in a properly equipped laboratory environment under the supervision of trained professionals.

Recommended Resources for Chemical Synthesis Protocols:

  • Scientific Databases: SciFinder, Reaxys, and the Web of Science are comprehensive databases that aggregate chemical literature and provide access to synthesis procedures.

  • Peer-Reviewed Journals: Publications from the American Chemical Society (ACS), Royal Society of Chemistry (RSC), and other major scientific publishers are primary sources for novel and established synthetic methods.

  • Patent Databases: Google Patents, the USPTO, and Espacenet databases contain detailed experimental sections for novel compounds.

Always ensure you have conducted a thorough risk assessment and have implemented all necessary safety measures before attempting any chemical reaction.

Application Notes and Protocols for 3,4-Dichloropicolinamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 3,4-Dichloropicolinamide as a novel agrochemical. This document outlines the hypothesized mechanism of action based on its structural class and provides detailed protocols for its investigation as a synthetic auxin herbicide.

Introduction to this compound

This compound belongs to the picolinamide class of chemical compounds. Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides used for controlling broadleaf weeds.[1][2] This structural class suggests that this compound likely functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to uncontrolled growth and eventual death in susceptible plant species.[3][4][5]

The development of new synthetic auxin herbicides is crucial in modern agriculture to manage weed resistance to existing herbicides and to provide new tools for integrated weed management programs. These application notes are designed to provide a foundational framework for the systematic evaluation of this compound's herbicidal potential.

Hypothesized Mechanism of Action: Synthetic Auxin Mimic

Synthetic auxin herbicides like those in the picolinic acid family typically exert their effects by disrupting hormonal balance in plants.[3][6] They are recognized by the same receptors as natural auxin, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFBs (Auxin Signaling F-box).[3]

The proposed signaling pathway is as follows:

  • Perception: this compound enters the plant cell and binds to the TIR1/AFB auxin co-receptor complex.

  • Ubiquitination and Degradation: This binding event stabilizes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3]

  • Gene Expression: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors.[3]

  • Physiological Response: Activated ARFs then induce the expression of auxin-responsive genes, leading to a cascade of physiological effects including uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[3][4][7]

Auxin_Herbicide_Mechanism cluster_cell Plant Cell Herbicide This compound Receptor TIR1/AFB Co-Receptor Herbicide->Receptor Binds to SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_Inactive ARF (Inactive) ARF_Active ARF (Active) ARF_Inactive->ARF_Active Derepression DNA Auxin Response Genes ARF_Active->DNA Activates Transcription Response Uncontrolled Growth, Plant Death DNA->Response Leads to caption Proposed mechanism of action for this compound.

Caption: Proposed mechanism of action for this compound.

Applications in Agrochemical Research & Experimental Protocols

Primary Herbicidal Efficacy Screening

Objective: To assess the herbicidal activity of this compound against a panel of representative broadleaf and grass weed species.

Protocol:

  • Plant Material: Grow a selection of weed species (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti, Setaria faberi) and grass crops (e.g., wheat, corn, sorghum) in pots under controlled greenhouse conditions.[1][2]

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant). Create serial dilutions to achieve a range of application rates.

  • Application: Apply the treatments post-emergence to plants at the 2-4 leaf stage using a calibrated laboratory sprayer to ensure uniform coverage. Include a negative control (solvent + surfactant only) and a positive control (a commercial standard auxin herbicide like picloram or 2,4-D).

  • Evaluation: Visually assess phytotoxicity and herbicidal efficacy at 7, 14, and 21 days after treatment (DAT) using a 0-100% rating scale (0 = no effect, 100 = complete plant death).

  • Data Analysis: Analyze the data to determine the weed control spectrum and identify sensitive and tolerant species.

Efficacy_Screening_Workflow Start Start: Plant Propagation Prepare_Plants Grow Weed & Crop Species to 2-4 Leaf Stage Start->Prepare_Plants Application Apply Treatments with Calibrated Sprayer Prepare_Plants->Application Prepare_Chemicals Prepare this compound Solutions & Controls Prepare_Chemicals->Application Incubation Incubate in Greenhouse (Controlled Conditions) Application->Incubation Evaluation Visual Assessment at 7, 14, 21 DAT Incubation->Evaluation Data_Analysis Analyze Weed Control Spectrum Evaluation->Data_Analysis End End: Efficacy Profile Data_Analysis->End

Caption: Workflow for primary herbicidal efficacy screening.

Dose-Response Studies

Objective: To determine the application rate of this compound required to achieve 50% and 90% growth reduction (GR₅₀ and GR₉₀) for sensitive weed species.

Protocol:

  • Plant Material: Grow sensitive weed species identified in the primary screening under controlled conditions.

  • Treatment Preparation: Prepare a wider range of concentrations of this compound, typically 8-10 concentrations, bracketing the expected GR₅₀ and GR₉₀ values.

  • Application: Apply the treatments as described in the primary screening protocol.

  • Evaluation: At 21 DAT, harvest the above-ground biomass of each plant, and record the fresh and dry weights.

  • Data Analysis: Express the biomass data as a percentage of the untreated control. Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR₅₀ and GR₉₀ values.

Table 1: Example Dose-Response Data for Amaranthus retroflexus

Concentration (g a.i./ha)Biomass Reduction (%)
00
1015
2545
5070
10092
20098

From this data, a GR₅₀ would be calculated to be approximately 30 g a.i./ha.

Crop Selectivity Testing

Objective: To evaluate the tolerance of key agricultural crops to this compound.

Protocol:

  • Plant Material: Grow major crops such as corn, wheat, soybean, and cotton under greenhouse conditions.

  • Application: Apply this compound at 1X, 2X, and 4X the anticipated use rate determined from dose-response studies.

  • Data Analysis: Compare the growth parameters of treated plants to the untreated control to quantify any significant adverse effects.

Environmental Fate Assessment: Soil Persistence and Mobility

Objective: To provide a preliminary understanding of the environmental behavior of this compound.

Conceptual Approach:

  • Soil Half-Life (DT₅₀): Laboratory incubation studies using various soil types under controlled temperature and moisture conditions can be conducted. The concentration of this compound would be monitored over time using analytical methods such as HPLC-MS/MS.[8][9] The data would be used to calculate the time for 50% of the compound to dissipate.

  • Mobility/Leaching: Soil column leaching studies or batch equilibrium experiments can be performed to determine the adsorption coefficient (Koc). A low Koc value would suggest a potential for leaching.[10]

These studies are critical for assessing the potential for groundwater contamination and carryover injury to subsequent crops.

Analytical Methods for Quantification

For accurate quantification in research studies, a robust analytical method is essential. Based on similar compounds, a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method would be the standard.[8][9]

Key steps in method development would include:

  • Sample Extraction: Use of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting the analyte from plant and soil matrices.[9][11]

  • Chromatographic Separation: A C18 reverse-phase HPLC column would likely provide good separation.

  • Mass Spectrometric Detection: Optimization of MS/MS parameters in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

References

3,4-Dichloropicolinamide as an intermediate for novel fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 3,4-Dichloropicolinamide as a Pivotal Intermediate for Novel Fungicide Discovery

Abstract

The escalating challenge of fungicide resistance in key agricultural pathogens necessitates the development of novel chemical entities with unique modes of action. Picolinamides have emerged as a highly promising class of fungicides, distinguished by their mechanism as Quinone inside Inhibitors (QiI) of the mitochondrial cytochrome bc1 complex.[1][2] This mode of action provides a critical tool for resistance management as it does not exhibit cross-resistance with widely used strobilurin (QoI) fungicides.[1][3][4] Central to the synthesis of many next-generation picolinamide fungicides is the this compound scaffold. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this key intermediate for the discovery and synthesis of novel fungicidal agents. We will delve into the mechanistic rationale, provide detailed synthetic protocols, and outline characterization and biological evaluation methodologies.

Introduction: The Strategic Importance of the Picolinamide Class

The relentless evolution of fungal pathogens poses a significant threat to global food security. The intensive use of fungicides with singular modes of action, such as Demethylation Inhibitors (DMIs) (FRAC code 3) and Quinone outside Inhibitors (QoIs) (FRAC code 11), has led to the selection of resistant strains in numerous fungal species.[5] The picolinamide class of fungicides, classified under FRAC Group 21, offers a distinct and potent alternative.

Picolinamides, such as the commercialized compounds fenpicoxamid and florylpicoxamid, function by binding to the Qi site of the cytochrome bc1 complex in the fungal mitochondrial respiratory chain.[1][3][6] This binding event obstructs the electron transport chain, leading to a disruption of cellular respiration and ultimately, fungal cell death.[1] The novelty of this target site means that picolinamides are effective against pathogens that have developed resistance to QoI fungicides.[1][4]

The this compound core is a particularly valuable starting point for the synthesis of new fungicidal candidates. The two chlorine atoms on the pyridine ring serve as versatile chemical handles for introducing a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, spectrum of activity, and physicochemical properties.

Mechanistic Rationale and Structure-Activity Relationship (SAR) Insights

The fungicidal efficacy of picolinamide derivatives is intrinsically linked to their ability to bind effectively within the Qi pocket of the cytochrome bc1 complex. Computational modeling and SAR studies have revealed key insights into the binding mode of these inhibitors.[6][7]

  • The Picolinamide "Head": The picolinamide moiety itself is crucial for anchoring the molecule within the active site, often forming key hydrogen bonds with amino acid residues.

  • The Aromatic "Tail": Modifications to the amine portion of the amide linkage, often involving substituted aromatic or heteroaromatic rings, significantly influence the binding affinity and spectrum of activity.[7] These groups interact with hydrophobic and aromatic residues within the binding pocket.

  • The Role of Halogenation: The presence of chlorine atoms on the pyridine ring, as in our intermediate of interest, can enhance binding through halogen bonding and influence the electronic properties of the ring system. Studies on related structures have shown that chloro-substituted derivatives often exhibit maximum antifungal activity.[8]

The strategic derivatization of the this compound scaffold allows for the fine-tuning of these interactions to develop candidates with broad-spectrum activity against critical plant pathogens such as those in the Ascomycota and Basidiomycota phyla.[1][3][9]

Experimental Protocols

The following protocols provide a representative workflow for the synthesis, purification, and characterization of a novel fungicide candidate derived from this compound.

Synthesis of a Novel Picolinamide Fungicide: A Representative Protocol

This protocol outlines a two-step process: first, the hydrolysis of this compound to its corresponding carboxylic acid, followed by amidation with a selected amine to form the final product. This approach is analogous to established methods for synthesizing picolinamide derivatives.[10][11][12]

Step 1: Hydrolysis of this compound to 3,4-Dichloropicolinic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (10.0 g, 52.3 mmol) in 100 mL of 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold deionized water (3 x 30 mL) and dry under vacuum to yield 3,4-dichloropicolinic acid as a white solid. The product can be used in the next step without further purification if purity is deemed sufficient by NMR.

Step 2: Amide Coupling to Synthesize N-(substituted-phenyl)-3,4-dichloropicolinamide

  • Activation of Carboxylic Acid: To a solution of 3,4-dichloropicolinic acid (5.0 g, 26.0 mmol) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask under a nitrogen atmosphere, add oxalyl chloride (2.5 mL, 28.6 mmol) dropwise at 0 °C. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Acid Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.

  • Amidation: In a separate flask, dissolve a selected substituted aniline (e.g., 4-fluoroaniline, 28.6 mmol) and triethylamine (4.4 mL, 31.2 mmol) in 50 mL of anhydrous DCM. Cool this solution to 0 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the aniline solution via cannula. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer, and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final N-(substituted-phenyl)-3,4-dichloropicolinamide.

Physicochemical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.

Technique Purpose Typical Observations for a Picolinamide Derivative
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons on the pyridine and phenyl rings, amide proton (broad singlet), and protons of any alkyl substituents.
¹³C NMR Confirmation of the carbon skeleton.Carbonyl carbon of the amide, aromatic carbons, and any aliphatic carbons.
Mass Spectrometry (ESI-MS) Determination of the molecular weight.A prominent [M+H]⁺ or [M-H]⁻ peak corresponding to the calculated molecular weight.
FT-IR Identification of key functional groups.C=O stretch (amide), N-H stretch (amide), C-Cl stretches, and aromatic C-H stretches.
Melting Point Assessment of purity.A sharp melting point range for a pure crystalline solid.

Note: For detailed examples of spectral data for similar structures, refer to publications on the characterization of novel pyridine-based compounds.[13][14][15]

In Vitro Fungicidal Bioassay

The following protocol describes a method to assess the intrinsic fungicidal activity of the newly synthesized compounds against a panel of phytopathogenic fungi.[16][17]

  • Fungal Strains: Culture various plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani) on Potato Dextrose Agar (PDA) plates.[16][17]

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • Poisoned Food Technique: Incorporate different concentrations of the test compounds into molten PDA medium. Pour the mixture into Petri dishes and allow to solidify. A DMSO control should be included.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (typically 25-28 °C) until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Analysis: Measure the diameter of the fungal colony in each plate. Calculate the percentage of inhibition relative to the control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound against each fungus.

Visualizing Workflows and Mechanisms

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amidation A This compound B 3,4-Dichloropicolinic Acid A->B HCl, Reflux C 3,4-Dichloropicolinoyl Chloride B->C Oxalyl Chloride, DMF (cat.) E Novel Picolinamide Fungicide C->E Triethylamine, DCM D Substituted Aniline D->E Triethylamine, DCM

Caption: Synthetic pathway from this compound to a novel fungicide.

Fungicidal Mechanism of Action

MoA cluster_Mitochondrion Fungal Mitochondrion ComplexIII Cytochrome bc1 Complex (Complex III) Qo Site Qi Site ETC Electron Transport Chain ComplexIII->ETC Inhibits Electron Flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Disrupted ATP ATP (Energy) ATP_Synthase->ATP ATP Synthesis Blocked Fungicide Novel Picolinamide Fungicide Fungicide->ComplexIII:Qi Binds to Qi Site

Caption: Inhibition of the fungal respiratory chain by picolinamide fungicides.

Conclusion and Future Directions

This compound stands as a validated and highly valuable intermediate in the quest for novel fungicides. Its utility is rooted in the proven efficacy of the picolinamide class and the synthetic accessibility it offers for creating diverse chemical libraries. By targeting the Qi site of the mitochondrial bc1 complex, derivatives of this intermediate provide a much-needed alternative mode of action to combat the growing threat of fungicide resistance. Future research should focus on exploring a wider range of substitutions on the picolinamide scaffold to not only enhance potency but also to broaden the fungicidal spectrum and improve systemic properties in plants. The protocols and insights provided herein serve as a foundational guide for research teams dedicated to the development of the next generation of sustainable and effective crop protection agents.

References

analytical techniques for purity assessment of 3,4-Dichloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Analytical Techniques for the Purity Assessment of 3,4-Dichloropicolinamide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a significant chemical entity in various research and development sectors. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in the quality control process, ensuring safety and efficacy. The presence of impurities, even in trace amounts, can significantly impact the pharmacological and toxicological properties of the final product.[1][2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous purity analysis and impurity profiling.[2][3]

This application note provides a comprehensive guide to the analytical techniques for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. We will explore the application of High-Performance Liquid Chromatography (HPLC) as the primary tool for assay and impurity determination, Gas Chromatography (GC) for residual solvent analysis, and the vital role of spectroscopic techniques in structural elucidation. The protocols described herein are designed to be self-validating systems, ensuring trustworthiness and scientific integrity.

Part 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Determination

Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic molecules like this compound. Its versatility, high resolution, and quantitative accuracy make it the method of choice for separating the main component from its structurally similar impurities.[1] A well-developed HPLC method should be "stability-indicating," meaning it can resolve the active ingredient from any potential degradation products that may form under stress conditions.[4][5]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the initial choice due to its wide applicability and effectiveness in retaining moderately polar to non-polar compounds based on hydrophobic interactions. The dichlorinated pyridine ring and amide group of this compound suggest it will have sufficient retention on a C18 phase.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is employed. A gradient is preferred over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape within a reasonable runtime. Acetonitrile is often chosen for its lower viscosity and UV transparency.

  • pH Modifier: An acid, such as formic acid or phosphoric acid, is added to the mobile phase to control the ionization of the analyte and any impurities. For a picolinamide derivative, maintaining a low pH (e.g., 2.5-3.5) ensures that the pyridine nitrogen is protonated, leading to more consistent retention times and improved peak shapes.

  • Detection: Given the aromatic nature of the pyridine ring, UV detection is the most straightforward and robust method. A preliminary UV scan of this compound in the mobile phase would be conducted to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for both the main peak and its impurities.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a validated method for determining the purity of this compound and quantifying its related substances.

1. Materials and Reagents:

  • This compound Reference Standard (USP or equivalent, of known purity).[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (reagent grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 275 nm (or determined λmax)
Gradient Program Time (min)
0
20
25
25.1
30

4. System Suitability Test (SST): Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5 for the this compound peak.

  • Theoretical Plates (N): ≥ 5000 for the this compound peak.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of replicate injections.

5. Calculation: The percentage of any impurity is calculated using the following formula, assuming the response factor is the same as the main component:

% Impurity = (Area_impurity / (Area_main + ΣArea_all_impurities)) * 100

The assay (purity) is calculated against the reference standard:

% Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Method Validation Protocol

The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9]

ParameterPurposeProtocol Summary
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Perform a forced degradation study. Spike the drug product with known impurities and demonstrate their resolution from the main peak. Peak purity analysis using a Diode Array Detector (DAD) should confirm no co-elution.
Linearity To show a direct proportional relationship between concentration and detector response.Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve and determine the correlation coefficient (r² ≥ 0.999).
Range The concentration interval over which the method is precise, accurate, and linear.The range is established by confirming that the method meets the linearity, accuracy, and precision requirements within the specified concentration limits.
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results.Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or equipment. The %RSD should be ≤ 2.0%.
LOD & LOQ The lowest concentration of analyte that can be detected and quantified, respectively.Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability criteria must still be met.
Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[4][5][10][11] The goal is to achieve 5-20% degradation of the drug substance.

Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light (in a photostability chamber) for a period compliant with ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze by the validated HPLC method alongside a non-stressed control sample.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation API_Sample This compound (Solid & Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API_Sample->Base Oxidation Oxidation (3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (105°C, Solid) API_Sample->Thermal Photo Photolytic (ICH Q1B) API_Sample->Photo Preparation Sample Prep (Neutralize, Dilute) Acid->Preparation Base->Preparation Oxidation->Preparation Thermal->Preparation Photo->Preparation HPLC HPLC-DAD Analysis Preparation->HPLC LCMS LC-MS for ID HPLC->LCMS If unknown peaks Purity Assess Peak Purity & Resolution HPLC->Purity Pathway Identify Degradants & Propose Pathway LCMS->Pathway Mass_Balance Evaluate Mass Balance Purity->Mass_Balance

Caption: Workflow for Forced Degradation Studies.

Part 2: Gas Chromatography (GC) for Residual Solvents

The synthesis of this compound likely involves various organic solvents, which must be controlled in the final product according to ICH Q3C guidelines. Static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the preferred method for this analysis due to its high sensitivity and ability to analyze solvents without interference from the non-volatile API.

Experimental Protocol: Headspace GC-FID

1. Materials and Reagents:

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent (as diluent).

  • Reference standards for all potential residual solvents used in the synthesis.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of all potential solvents in DMF. Further dilute to a working concentration equivalent to the control threshold specified in ICH Q3C.

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of DMF, cap, and vortex to dissolve.

3. GC Conditions:

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp 250 °C
Detector (FID) Temp 260 °C
Headspace Vial Temp 80 °C
Vial Equilibration Time 15 min

Part 3: Spectroscopic Techniques for Structural Confirmation

While chromatography provides quantitative data on purity, spectroscopic techniques are indispensable for confirming the identity of the main component and elucidating the structure of unknown impurities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is the most powerful tool for identifying impurities. By obtaining the mass-to-charge ratio (m/z) of an impurity peak, a molecular formula can be proposed. Further fragmentation analysis (MS/MS) can reveal structural details, which is particularly crucial for characterizing degradation products.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used for the definitive structural elucidation of the this compound API and for characterizing any isolated impurities. Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of the reference standard itself by assaying it against a certified internal standard.[12]

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups (e.g., C=O of the amide, N-H stretching, C-Cl bonds, aromatic C-H) and serves as a rapid identity check. The IR spectrum of a sample should be identical to that of its reference standard.

Purity_Assessment_Workflow cluster_primary Primary Purity & Impurity Analysis cluster_volatile Volatile Impurity Analysis cluster_identification Structural Characterization & Identification API This compound Bulk Sample HPLC Stability-Indicating HPLC-UV/DAD API->HPLC GC Headspace GC-FID API->GC NMR NMR ('H, ¹³C) API->NMR Structural Confirmation IR FT-IR API->IR Identity Test Assay Assay vs. Standard HPLC->Assay Impurity_Profile Impurity Profile (% Area Normalization) HPLC->Impurity_Profile Final_Purity Final Purity Assignment (Mass Balance Approach) Assay->Final_Purity LCMS LC-MS Impurity_Profile->LCMS Identify Unknowns Impurity_Profile->Final_Purity Residual_Solvents Residual Solvents GC->Residual_Solvents Residual_Solvents->Final_Purity Spectroscopy Spectroscopic Analysis Spectroscopy->LCMS Spectroscopy->NMR Spectroscopy->IR

Caption: Overall Analytical Workflow for Purity Assessment.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. A validated, stability-indicating HPLC method serves as the primary tool for assay and related substance determination. This is complemented by a headspace GC method for controlling residual solvents. Finally, spectroscopic techniques like LC-MS, NMR, and IR are crucial for structural confirmation and the identification of unknown impurities. By integrating these techniques within a robust validation framework, scientists can ensure that the purity of this compound is accurately determined, meeting the stringent quality and safety standards required in the scientific and pharmaceutical industries.

References

Application Notes and Protocols for the Large-Scale Synthesis of Optically Active Picolinamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically active picolinamide derivatives are a cornerstone in modern drug discovery and agrochemical development, with their specific stereochemistry being critical for biological activity and safety. The transition from laboratory-scale synthesis to industrial production presents significant challenges, primarily in achieving high enantiopurity in a cost-effective and scalable manner. This guide provides a comprehensive overview of the principal strategies for the large-scale synthesis of enantiomerically pure picolinamides. It delves into the mechanistic underpinnings and practical execution of asymmetric synthesis, classical and chromatographic chiral resolution, and advanced dynamic resolution techniques. Detailed, field-proven protocols are provided for key methodologies, supplemented by structured data and process-flow visualizations to empower researchers and process chemists in this demanding field.

Introduction: The Chirality Challenge in Picolinamide Synthesis

Picolinamides are a class of compounds characterized by a pyridine-2-carboxamide core. Many biologically active molecules within this class are chiral, meaning they exist as non-superimposable mirror images (enantiomers). It is a well-established principle in pharmacology and toxicology that enantiomers can exhibit profoundly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.

The industrial-scale production of a single enantiomer, however, is a formidable task. The primary challenges include:

  • Stereochemical Control: Ensuring the desired stereoisomer is produced with high fidelity and minimizing the formation of the unwanted counterpart.[1]

  • Process Efficiency: Developing operationally simple, high-yield, and limited-step processes to be economically viable.[1]

  • Scalability: Translating a laboratory procedure to a multi-kilogram or ton-scale process without compromising purity or yield.

This document outlines the strategic approaches and detailed protocols to navigate these challenges effectively.

Strategic Pathways to Enantiopure Picolinamides

The selection of a synthetic strategy is the most critical decision in the process development for a chiral picolinamide. The optimal choice depends on factors such as the molecular structure, the stage of development, cost of goods, and available technologies. The three primary strategies are:

  • Asymmetric Synthesis: Directly synthesizing the desired enantiomer from achiral or prochiral precursors using a chiral catalyst or auxiliary. This is often the most elegant and atom-economical approach.[2]

  • Chiral Resolution: Starting with a racemic mixture (a 50:50 mixture of both enantiomers) and separating them. This is a robust and widely used method, though it inherently has a maximum yield of 50% for the desired enantiomer unless the unwanted one is racemized and recycled.[3]

  • Dynamic Resolution: A more advanced approach that combines resolution with an in-situ racemization of the unwanted enantiomer, allowing for a theoretical yield of up to 100% of the desired product.[4]

Below is a decision-making workflow to guide the selection of an appropriate strategy.

Strategy Selection Start Racemic Picolinamide or Precursor Asymmetric_Synthesis Feasible to design a direct asymmetric route? Start->Asymmetric_Synthesis Perform_AS Pursue Asymmetric Synthesis Asymmetric_Synthesis->Perform_AS Yes Resolution_Options Proceed with Racemic Mixture Asymmetric_Synthesis->Resolution_Options No Can_Racemize Can the unwanted enantiomer be racemized? Resolution_Options->Can_Racemize CIDR Develop Crystallization-Induced Dynamic Resolution (CIDR) Can_Racemize->CIDR Yes, in-situ Classical_Resolution Perform Classical or Chromatographic Resolution Can_Racemize->Classical_Resolution No Recycle Is recycling the unwanted enantiomer economically viable? Classical_Resolution->Recycle Discard Discard unwanted enantiomer (Max 50% yield) Recycle->Discard No Recycle_Step Racemize and Recycle Recycle->Recycle_Step Yes

Caption: Decision workflow for selecting a large-scale chiral synthesis strategy.

Asymmetric Synthesis: Building Chirality Intelligently

Asymmetric synthesis aims to create the desired chiral center with a specific stereochemistry, minimizing waste. This is achieved by introducing a chiral influence during the reaction.

Core Principle: Enantioselective Catalysis

The use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product is a highly efficient strategy. Transition metals (like Rhodium, Ruthenium, Iridium, Iron) complexed with chiral ligands are workhorses in this field.[5][6] These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Field-Proven Protocol: Asymmetric Synthesis of a Key Aldehyde Intermediate

Many complex picolinamide fungicides require a key chiral aldehyde intermediate. A highly stereoselective and efficient synthesis has been developed, which serves as an excellent case study.[7] The key step is a diastereoselective allylboration reaction.

Protocol: Diastereoselective Allylboration for Aldehyde Synthesis

  • Objective: To synthesize the homoallylic alcohol precursor to the target aldehyde with high diastereoselectivity.

  • Materials:

    • Starting Aldehyde (e.g., (S)-2-(benzyloxy)propanal)

    • Allylborane reagent (e.g., Brown's allyl-diisopinocampheylborane or a derivative)

    • Anhydrous solvent (e.g., THF, Diethyl Ether)

    • Oxidative workup reagents (e.g., NaOH, H₂O₂)

    • Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

    • Reagent Preparation: Dissolve the starting aldehyde in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Allylboration: To the cooled solution, add the allylborane reagent dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C. The causality here is critical: the chiral ligands on the boron atom create a sterically defined pocket. The aldehyde will preferentially coordinate in a way that minimizes steric hindrance, directing the allyl group to attack one specific face of the carbonyl, thus setting the new stereocenter.[7]

    • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable in-process control (IPC).

    • Quenching and Workup: Once the reaction is complete, quench by slowly adding methanol. Allow the mixture to warm to room temperature.

    • Oxidation: Add an aqueous solution of sodium hydroxide, followed by the slow, careful addition of hydrogen peroxide (30% solution). This step cleaves the boron-carbon bond and liberates the desired alcohol.

    • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can then be purified by distillation or crystallization, avoiding chromatography on a large scale.[8]

This alcohol is then carried forward to the final picolinamide through subsequent steps like phenylation and hydroformylation.[7]

Chiral Resolution: The Art of Separation

When a direct asymmetric synthesis is not feasible or economical, resolution of a racemate is the default strategy.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic picolinamide (which may be an acid or a base) with a readily available, enantiomerically pure resolving agent, a pair of diastereomeric salts is formed.[3][]

Diastereomeric Salt Resolution Racemate Racemic Picolinamide (R-Pic + S-Pic) Mix Salt Formation Racemate->Mix Resolving_Agent Chiral Resolving Agent (e.g., S-Acid) Resolving_Agent->Mix Diastereomers Diastereomeric Salts (R-Pic, S-Acid) + (S-Pic, S-Acid) Mix->Diastereomers Crystallization Fractional Crystallization (Exploits different solubilities) Diastereomers->Crystallization Separated_Salts Insoluble Salt (e.g., S-Pic, S-Acid) Soluble Salt (e.g., R-Pic, S-Acid) Crystallization->Separated_Salts Liberation Salt Break (pH adjustment) Separated_Salts->Liberation Pure_Enantiomers Pure S-Picolinamide Pure R-Picolinamide Liberation->Pure_Enantiomers

Caption: Workflow for classical chiral resolution by diastereomeric salt formation.

Protocol: Large-Scale Diastereomeric Salt Resolution

  • Objective: To separate a racemic picolinamide base using a chiral acid.

  • Materials:

    • Racemic Picolinamide

    • Chiral Resolving Agent (e.g., (L)-Tartaric Acid, (R)-Mandelic Acid)

    • Appropriate Solvent (e.g., Ethanol, Methanol, Acetone, Water, or mixtures)

    • Acid and Base for salt break (e.g., HCl, NaOH)

  • Procedure:

    • Solvent Screening: The choice of solvent is paramount. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. This is an empirical process requiring screening of various solvents.

    • Salt Formation: In a large reactor, dissolve the racemic picolinamide in the chosen solvent. Heat the solution if necessary. Add a stoichiometric amount (or slightly less, e.g., 0.5-0.6 equivalents) of the chiral resolving agent.

    • Crystallization: Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The cooling rate can significantly impact crystal size and purity. Hold at the final temperature for several hours to maximize yield.

    • Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.

    • Enantiomer Liberation (Salt Break): Suspend the isolated salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane). Adjust the pH with a base (e.g., NaOH) to deprotonate the resolving agent and liberate the free picolinamide base into the organic layer.

    • Purification: Separate the layers, and wash, dry, and concentrate the organic phase to yield the enantiomerically enriched picolinamide.

    • Purity Check: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 6).

Method 2: Preparative Chiral Chromatography

For high-value compounds or when classical resolution fails, preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful alternative.[10] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[11]

Table 1: Comparison of Large-Scale Resolution Methods

FeatureDiastereomeric Salt CrystallizationPreparative Chiral HPLC
Principle Separation of diastereomers based on solubility differences.[3]Differential interaction of enantiomers with a chiral stationary phase.[10]
Scalability Very high (tons). Mature, well-understood technology.Moderate to high (kg to tons), requires specialized equipment.
Development Time Can be lengthy due to empirical screening of resolving agents and solvents.Often faster method development due to systematic column screening.[12]
Cost Generally lower operational cost; solvents and resolving agents are often commodities.Higher capital and operational cost (specialized columns, high-purity solvents).
Versatility Dependent on the presence of a suitable functional group (acid/base).Broadly applicable to a wide range of neutral and functionalized molecules.
Waste Stream Generates salt waste; requires recovery of resolving agent.Primarily solvent waste, which can be recycled.

Advanced Strategy: Crystallization-Induced Dynamic Resolution (CIDR)

CIDR is a highly efficient process that overcomes the 50% yield limitation of classical resolution. It is applicable to racemates where the enantiomers can be interconverted (racemized) under the conditions of crystallization.[4]

The process works by continuously racemizing the more soluble enantiomer that remains in solution, while the less soluble, desired enantiomer crystallizes out. This dynamic equilibrium shift can theoretically convert the entire racemic starting material into a single, solid enantiomer.[13][14]

Protocol: Conceptual Framework for Developing a CIDR Process

  • Identify a Racemizable Substrate: The picolinamide or a key intermediate must have a stereocenter that can be racemized under practical conditions (e.g., via heat, acid/base catalysis).

  • Find a Classical Resolution System: Screen for a chiral resolving agent and solvent system that effectively crystallizes one diastereomer, as described in Protocol 4.1.

  • Combine and Optimize: The critical step is to find conditions where racemization and crystallization can occur simultaneously. This involves:

    • Choosing a racemizing agent (e.g., a base) that does not interfere with the crystallization.

    • Optimizing the temperature to balance the rates of crystallization and racemization.

    • Often, mechanical grinding or seeding is used to facilitate the process.[14]

  • Execution: The racemic substrate and resolving agent are combined in a solvent with the racemization catalyst. The mixture is agitated at the optimal temperature until the transformation to the desired solid diastereomer is complete.

  • Isolation and Liberation: The product is isolated and the pure enantiomer is liberated as in the classical resolution protocol.

Quality Control: Protocol for Enantiomeric Excess (e.e.) Determination

Verifying the enantiomeric purity of the final product is a non-negotiable step. Chiral HPLC is the gold standard for this analysis.[11][12]

Protocol: Analytical Chiral HPLC for e.e. Determination

  • Objective: To accurately quantify the ratio of the two enantiomers in a sample.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral HPLC Column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® are widely used).[10]

  • Procedure:

    • Column and Mobile Phase Selection: The choice of column and mobile phase (typically mixtures of hexane/isopropanol or other normal-phase solvents) is specific to the picolinamide structure. This is often determined by screening several standard chiral columns.[12]

    • Sample Preparation: Accurately prepare a dilute solution of the picolinamide sample in the mobile phase (e.g., 1 mg/mL).

    • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

    • Data Acquisition: Run the chromatogram and record the UV signal. The two enantiomers should appear as two separate peaks.

    • Calculation of Enantiomeric Excess (e.e.):

      • Identify the peak areas for the major enantiomer (Area_major) and the minor enantiomer (Area_minor).

      • Calculate the e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

  • System Suitability: Before analyzing samples, inject a racemic standard to confirm that the two enantiomer peaks are well-resolved (baseline separation is ideal). This validates the method's ability to distinguish between the enantiomers.

Conclusion

The large-scale synthesis of optically active picolinamides is a complex but achievable goal that hinges on a well-chosen and rigorously optimized strategy. Asymmetric synthesis offers the most direct and sustainable route, while chiral resolution remains a pragmatic and robust alternative. For suitable substrates, dynamic resolution methods like CIDR provide a pathway to exceptional efficiency, maximizing yield from racemic starting materials. The protocols and strategic insights provided in this guide serve as a foundation for process chemists and researchers to develop scalable, efficient, and economically viable manufacturing processes for these vital chiral compounds.

References

using 3,4-Dichloropicolinamide to create enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Development of Enzyme Inhibitors from a 3,4-Dichloropicolinamide Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Privileged Scaffold in Modern Drug Discovery

This guide focuses on the strategic use of This compound (CAS: 1025720-99-3) as a versatile starting point for the development of novel enzyme inhibitors.[7][8] We will explore the rationale behind its selection, provide detailed protocols for library synthesis and screening, and outline the subsequent steps for hit characterization. The methodologies described herein are designed to provide a robust framework for identifying and optimizing potent and selective enzyme inhibitors for therapeutic development.

The this compound Scaffold: A Strategic Starting Point

The selection of a starting scaffold is a critical decision in a drug discovery campaign. This compound presents several strategic advantages:

  • Synthetically Tractable: The two chlorine atoms on the pyridine ring are positioned at chemically distinct locations, offering opportunities for sequential and regioselective functionalization through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of chemical space around the core.

  • Proven Bioactivity: The broader picolinamide class has already yielded potent inhibitors for various enzyme targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), validating its potential as a biologically relevant scaffold.[6][9]

  • Structural Rigidity and Vectorial Diversity: The pyridine ring provides a rigid core that can help pre-organize appended functional groups for optimal interaction with an enzyme's active site. The substitution points provide vectors for chemical exploration in different directions, which is crucial for achieving both potency and selectivity.

Workflow for Scaffold-Based Inhibitor Discovery

The process of developing enzyme inhibitors from a starting scaffold follows a logical cascade of activities, from library design to in-cell validation. This workflow ensures that resources are focused on the most promising compounds at each stage.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Hit-to-Lead Characterization A Scaffold Selection (this compound) B In Silico Design & Virtual Screening A->B C Combinatorial Synthesis (Parallel Chemistry) B->C D Purification & QC (LC-MS, NMR) C->D E Focused Compound Library D->E F Primary HTS (Single Concentration) E->F G Hit Confirmation (Fresh Compound) F->G H Dose-Response Assay (IC50 Determination) G->H I Validated Hits H->I J Mechanism of Action (Enzyme Kinetics) I->J K Selectivity Profiling (Off-Target Assays) J->K L Cell-Based Assays (Target Engagement) K->L M Lead Candidates L->M

Caption: High-level workflow for scaffold-based enzyme inhibitor discovery.

Protocol: Parallel Synthesis of a Picolinamide-Based Library

This protocol describes a representative method for synthesizing a small, focused library of compounds from the this compound scaffold using a Suzuki cross-coupling reaction in a parallel format.

Objective: To generate a diverse set of analogues by introducing various aryl or heteroaryl groups at the 4-position of the pyridine ring.

Materials:

  • This compound

  • A diverse set of boronic acids or esters (e.g., phenylboronic acid, 3-thienylboronic acid, 4-pyridylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • 96-well reaction block with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Arraying Reagents:

    • In an inert atmosphere glovebox, dispense this compound (0.1 mmol, 1 equiv.) into each well of the 96-well reaction block.

    • To each well, add a unique boronic acid (0.12 mmol, 1.2 equiv.) from a pre-prepared stock plate.

    • Add the base, K₂CO₃ (0.3 mmol, 3 equiv.), to each well.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.005 mmol, 5 mol%), to each well. The causality for choosing a palladium catalyst lies in its proven efficacy in catalyzing the formation of carbon-carbon bonds between sp²-hybridized carbons, which is the core of the Suzuki reaction.

  • Reaction Execution:

    • Add the solvent mixture (e.g., 1 mL of Dioxane/H₂O 4:1) to each well.

    • Seal the reaction block securely.

    • Place the block on a heating mantle and heat to 80-100 °C with stirring for 12-18 hours. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by adding water to each well.

    • Extract the product from each well using an appropriate organic solvent (e.g., Ethyl Acetate). This can be automated using a liquid handler.

    • The organic extracts are then concentrated.

    • Purify the compounds using parallel high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

  • Quality Control:

    • Confirm the identity and purity of each compound in the library using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For selected compounds, confirm the structure using ¹H NMR.

    • Accurately determine the concentration of each compound stock solution before proceeding to screening.

Protocol: High-Throughput Screening (HTS) for Enzyme Inhibition

This protocol provides a general framework for a fluorescence-based HTS assay to identify inhibitors from the newly synthesized library.[10][11] Kinases are a common enzyme target class for which this assay format is well-suited.[11]

Objective: To rapidly screen the compound library at a single concentration to identify "hits" that significantly inhibit the target enzyme's activity.

Materials:

  • Purified, active target enzyme

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (optimized for pH, salt concentration, and cofactors)

  • Compound library plate (typically at 10 mM in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

  • 384-well, low-volume, black assay plates

  • Automated liquid handling systems

  • Plate reader capable of fluorescence detection

Step-by-Step Methodology:

  • Assay Plate Preparation:

    • Using a liquid handler, dispense 50 nL of each library compound into the wells of the 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final assay volume).

    • Dispense 50 nL of the positive control inhibitor into designated control wells.

    • Dispense 50 nL of DMSO into negative control (100% activity) and background (no enzyme) wells.

  • Enzyme Addition:

    • Add 2.5 µL of the enzyme solution (prepared in assay buffer) to all wells except the background controls.

    • Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Reading:

    • Initiate the enzymatic reaction by adding 2.5 µL of the fluorogenic substrate solution (in assay buffer) to all wells.

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence signal every minute for 30-60 minutes. The rate of increase in fluorescence is proportional to the enzyme's activity.[12]

  • Data Analysis and Hit Identification:

    • Calculate the initial reaction velocity (V₀) for each well from the linear phase of the kinetic read.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))

    • Calculate the Z'-factor for the assay plate to ensure its quality and robustness. A Z' > 0.5 is considered an excellent assay. The Z'-factor is a statistical measure of the separation between the positive and negative control signals, making it a self-validating metric for the assay's quality.

    • Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls). Compounds meeting this criterion are classified as primary hits.

Hit Confirmation and Characterization

Primary hits from HTS must be rigorously validated to eliminate false positives and to quantify their potency.

A. Dose-Response and IC₅₀ Determination: Hits are re-tested using the same assay but over a range of concentrations (e.g., a 10-point, 3-fold serial dilution). The resulting data is plotted as % Inhibition versus log[Inhibitor], and the data is fit to a four-parameter logistic equation to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound IDScaffoldR-Group (at C4)IC₅₀ (nM)
Control N/AKnown Inhibitor15.2
Lib-001 3-Cl-Picolinamide4-Fluorophenyl8,500
Lib-048 3-Cl-Picolinamide2-Naphthyl450
Lib-072 3-Cl-Picolinamide3-Thienyl78
Lib-091 3-Cl-Picolinamide1-Methyl-1H-pyrazol-4-yl32

Table 1: Representative dose-response data for selected hits from a hypothetical screen.

B. Mechanism of Inhibition (MoA) Studies: Understanding how an inhibitor interacts with the enzyme is crucial for lead optimization.[13] This is achieved by performing enzyme kinetic studies.

Caption: Binding models for competitive and non-competitive inhibition.

Protocol: Enzyme Kinetic Analysis to Determine MoA

Objective: To determine if a validated hit acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor by measuring enzyme activity at various substrate and inhibitor concentrations.[12][14]

Methodology:

  • Experimental Design: Set up a matrix of reactions in a 96- or 384-well plate. The matrix should cover:

    • Multiple concentrations of the substrate, typically spanning from 0.2x Kₘ to 10x Kₘ (where Kₘ is the Michaelis constant).

    • Multiple concentrations of the inhibitor, including a zero-inhibitor control and concentrations around the inhibitor's IC₅₀ (e.g., 0.5x, 1x, 2x, 5x IC₅₀).

  • Assay Execution: Run the enzyme assay as described in the HTS protocol, measuring initial reaction velocities (V₀) for every condition in the matrix.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is diagnostic of the inhibition mechanism.[14]

    • Alternatively, use non-linear regression software to globally fit all data to the appropriate inhibition model equations to determine the inhibition constant (Kᵢ).

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the upper-left quadrant

Table 2: Summary of kinetic signatures for different types of reversible enzyme inhibition.

Protocol: Cell-Based Target Engagement Assay

A potent inhibitor in a biochemical assay must also be effective in a cellular environment.[15] A cell-based assay confirms that the compound can permeate the cell membrane and engage its target in a physiological context.[16][17]

Objective: To measure the inhibition of the target enzyme's activity inside living cells.

Methodology (Example for a Cellular Kinase Target):

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line that overexpresses the target kinase) in 96-well plates until they reach 80-90% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor and control compounds.

    • Remove the culture medium and add a fresh medium containing the various concentrations of the inhibitors to the cells. Include a DMSO vehicle control.

    • Incubate for a specified time (e.g., 2-4 hours) to allow for compound uptake and target engagement.

  • Cell Lysis and Analysis:

    • After incubation, wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration in each lysate to normalize the data.

  • Target Activity Readout:

    • Use an antibody-based detection method like ELISA or Western Blot to measure the phosphorylation status of a known downstream substrate of the target kinase.

    • A decrease in the level of the phosphorylated substrate indicates inhibition of the target kinase.

  • Data Analysis:

    • Quantify the signal for the phosphorylated substrate and normalize it to the total protein concentration or a housekeeping protein (e.g., β-actin).

    • Plot the normalized signal versus inhibitor concentration to determine a cellular IC₅₀ value. This value reflects the compound's potency in a more physiologically relevant system.

Conclusion

The this compound scaffold represents a promising and synthetically versatile starting point for the generation of novel enzyme inhibitors. By employing a systematic workflow encompassing parallel synthesis, robust high-throughput screening, and detailed mechanistic and cellular characterization, researchers can efficiently navigate the path from initial scaffold to validated lead compounds. The protocols and strategies outlined in this guide provide a comprehensive framework to support drug discovery professionals in this endeavor, ultimately accelerating the development of new therapeutics.

References

Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-picolinamide-4-thiol and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. Notably, certain derivatives have demonstrated potent antitumor activities by targeting key cellular pathways. For instance, some have been identified as inhibitors of Aurora-B kinase, a protein that plays a crucial role in cell division and is often overexpressed in various cancers.[1][2][3] The synthesis of these molecules, therefore, is of paramount importance for further biological evaluation and the development of novel therapeutic agents.

This document provides a comprehensive guide for the synthesis of N-methyl-picolinamide-4-thiol derivatives. The protocols detailed herein are designed for researchers and scientists in the field of organic and medicinal chemistry. We will delve into the strategic considerations behind each synthetic step, offering insights into the reaction mechanisms and practical advice for successful execution.

Synthetic Strategy Overview

The overall synthetic approach involves a multi-step process commencing with commercially available 2-picolinic acid. The core N-methylpicolinamide scaffold is first constructed, followed by the introduction of a 4-aminophenylthio moiety. Finally, derivatization of the amino group on this moiety allows for the creation of a library of N-methyl-picolinamide-4-thiol derivatives.

Synthetic_Workflow cluster_0 Scaffold Synthesis cluster_1 Derivatization 2-Picolinic_Acid 2-Picolinic Acid Picolinoyl_Chloride 4-Bromo-N-methylpicolinamide 2-Picolinic_Acid->Picolinoyl_Chloride 1. SOCl₂, NaBr 2. CH₃NH₂ N-Methylpicolinamide 4-(4-Aminophenylthio)-N- methylpicolinamide Picolinoyl_Chloride->N-Methylpicolinamide 4-Aminothiophenol, t-BuOK, K₂CO₃ Target_Derivatives Target N-methyl-picolinamide- 4-thiol Derivatives N-Methylpicolinamide->Target_Derivatives Acylation Acyl_Chlorides Substituted Acyl Chlorides Acyl_Chlorides->Target_Derivatives

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-Dichloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dichloropicolinamide. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction yields. Our focus is on providing a self-validating framework for your experimental design, grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a substituted pyridine derivative. The synthesis of such molecules often presents challenges related to regioselectivity, reaction conditions, and product purification. A common and logical synthetic route involves the amidation of a carboxylic acid precursor, 3,4-Dichloropicolinic acid. This two-step approach, while conceptually straightforward, is fraught with potential pitfalls that can drastically reduce yield and purity.

This guide will focus primarily on the critical second step—the conversion of 3,4-Dichloropicolinic acid to its corresponding amide. We will address common issues encountered during this transformation and provide robust, field-tested solutions.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable laboratory-scale synthesis of this compound proceeds via the amidation of 3,4-Dichloropicolinic acid. This is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack, followed by the introduction of an ammonia source. The most common activation method involves conversion to an acyl chloride.

Reaction Scheme:

Synthesis_Pathway cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation Acid 3,4-Dichloropicolinic Acid AcidChloride 3,4-Dichloropicolinoyl chloride (Activated Intermediate) Acid->AcidChloride Activation SOCl2 Thionyl Chloride (SOCl₂) Product This compound AcidChloride->Product Nucleophilic Acyl Substitution Ammonia Ammonia Source (e.g., NH₄OH)

Caption: General reaction pathway for the synthesis of this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a clear course of action.

Problem Area 1: Low Conversion & Reaction Stagnation

Question 1: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted 3,4-Dichloropicolinic acid. What is the primary cause?

Answer: This is a classic symptom of inefficient carboxylic acid activation. The hydroxyl group of a carboxylic acid is a poor leaving group, making it resistant to direct nucleophilic attack by an ammonia source. Activation is essential.

  • Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the -OH group into an excellent leaving group (chlorosulfite or chloride, respectively), forming a highly electrophilic acyl chloride intermediate. If this activation step is incomplete, the reaction cannot proceed.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your activating agent (e.g., thionyl chloride) is fresh. Thionyl chloride can decompose upon exposure to atmospheric moisture. Use a recently opened bottle or distill it before use.

    • Stoichiometry: Use a slight excess (1.2 to 2.0 equivalents) of the activating agent to ensure full conversion of the starting material.

    • Catalysis: For thionyl chloride reactions, adding a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride through the Vilsmeier-Haack mechanism.

    • Temperature: While the initial reaction with thionyl chloride is often done at room temperature, gentle heating (e.g., 40-60 °C) under reflux can drive the reaction to completion. Monitor the reaction for gas evolution (SO₂ and HCl), which indicates the reaction is proceeding.

Question 2: I've successfully formed the acyl chloride intermediate, but the subsequent amidation step yields very little product. Why?

Answer: Failure at this stage points to two likely culprits: the integrity of your acyl chloride intermediate or the reactivity of your ammonia source.

  • Causality: Acyl chlorides are highly reactive and susceptible to hydrolysis. Even trace amounts of water can convert the intermediate back to the unreactive carboxylic acid. Secondly, the nucleophilicity of your ammonia source is critical.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: This is non-negotiable. Use oven-dried glassware, anhydrous solvents (e.g., distilled THF, DCM, or toluene), and conduct the reaction under an inert atmosphere (Nitrogen or Argon). Even the ammonia source should be considered; using anhydrous ammonia gas bubbled through the solution is most effective. If using aqueous ammonium hydroxide (NH₄OH), be aware that water is present in vast excess and will compete with ammonia, leading to hydrolysis.

    • Ammonia Source & Addition:

      • Aqueous Ammonia (NH₄OH): If you must use it, add the acyl chloride solution slowly to a cold (0 °C), concentrated solution of NH₄OH with vigorous stirring. This maximizes the chance of the acyl chloride reacting with NH₃ before it hydrolyzes.

      • Ammonium Chloride/Base: An alternative is to use ammonium chloride (NH₄Cl) with a non-nucleophilic base like triethylamine (TEA). TEA will deprotonate the ammonium ion in situ to generate ammonia.

    • Alternative Coupling Agents: If the acyl chloride route proves consistently problematic due to moisture sensitivity, consider using peptide coupling agents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) can activate the carboxylic acid under milder, less moisture-sensitive conditions. These methods have become standard in modern amide synthesis for their high efficiency and tolerance of various functional groups.[1]

Problem Area 2: Impurity Profile & Side Reactions

Question 3: My final product is contaminated with a significant amount of a water-soluble impurity, and my yield is low. What's happening?

Answer: This strongly suggests that your acyl chloride intermediate is hydrolyzing back to the carboxylic acid. During workup, this acid will be deprotonated by any base, forming a carboxylate salt which is highly water-soluble.

  • Causality: As discussed, acyl chlorides react rapidly with water. If your reaction solvent, glassware, or reagents are not scrupulously dry, hydrolysis will be a major competing pathway.

  • Troubleshooting Flowchart:

Troubleshooting_Hydrolysis cluster_yes Corrective Actions (If Yes) cluster_no Corrective Actions (If No) start Low Yield & Water-Soluble Impurity? check_conditions Were Anhydrous Conditions Used? start->check_conditions check_reagents Check Solvent Still & Reagent Freshness check_conditions->check_reagents Yes dry_glassware Oven/Flame-Dry All Glassware check_conditions->dry_glassware No check_atmosphere Ensure Positive Inert Gas Pressure check_reagents->check_atmosphere reagents_to_atmosphere Re-dry Solvents, Use Fresh Reagents check_atmosphere->reagents_to_atmosphere end_solution Problem Resolved: Reduced Hydrolysis reagents_to_atmosphere->end_solution use_anhydrous Use Anhydrous Grade Solvents dry_glassware->use_anhydrous use_inert Implement N₂ or Ar Atmosphere use_anhydrous->use_inert use_inert->end_solution

Caption: Decision workflow for troubleshooting hydrolysis-related impurities.

Problem Area 3: Product Isolation and Purification

Question 4: My crude product appears pure by TLC, but I'm struggling to isolate it effectively. What purification strategies are recommended?

Answer: Picolinamide derivatives can sometimes be tricky to purify due to their polarity and potential to chelate to silica gel.

  • Causality: The pyridine nitrogen and the amide functionality make the molecule quite polar. The nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and poor separation during column chromatography.

  • Purification Strategies:

    • Recrystallization: This should always be your first choice for solid products. Experiment with a range of solvent systems. Good starting points include Ethanol/Water, Ethyl Acetate/Hexanes, or Dichloromethane/Methanol.

    • Column Chromatography Modifications:

      • Deactivate Silica: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% v/v in your eluent system). This neutralizes the acidic sites on the silica, preventing strong binding of your basic pyridine product.[2]

      • Alternative Stationary Phases: If silica fails, consider using neutral alumina (Al₂O₃) or reverse-phase C18 silica for your column.

    • Acid-Base Extraction: During your aqueous workup, you can exploit the basicity of the pyridine nitrogen.

      • Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate).

      • Wash with a dilute acid (e.g., 1M HCl). Your product should move into the aqueous layer as the pyridinium salt.

      • Separate the layers and carefully basify the aqueous layer with NaHCO₃ or dilute NaOH until the product precipitates out or can be re-extracted with an organic solvent. This is an excellent way to remove non-basic organic impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for a high-yield synthesis? A: The three most critical parameters are:

  • Moisture Exclusion: Absolute requirement for the acyl chloride route.

  • Temperature Control: Especially during the addition of the ammonia source to the activated acid to manage the exotherm and minimize side reactions.

  • Stoichiometry of the Activating Agent: Using enough to drive the reaction to completion without a large excess that could cause side reactions or complicate purification.

Q: What are the key safety precautions when using thionyl chloride? A: Thionyl chloride is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). Always handle it in a well-ventilated chemical fume hood, wear appropriate PPE (gloves, lab coat, safety glasses), and have a quenching agent (like sodium bicarbonate solution) ready for any spills.

Q: Which analytical techniques are best for monitoring this reaction? A:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. Use a moderately polar eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product (amide) should be more polar than the starting material (acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for confirming the conversion of starting material to product by checking for the expected molecular weight ions.

  • Infrared (IR) Spectroscopy: Useful for confirming the formation of the acyl chloride intermediate from the carboxylic acid. You should see the broad O-H stretch of the acid disappear and the C=O stretch shift to a higher wavenumber (typically >1750 cm⁻¹).

Section 4: Data Summary & Experimental Protocol

Table 1: Key Parameter Optimization
ParameterRecommended SettingRationale & JustificationPotential Issue if Deviated
Solvent Anhydrous DCM, THF, or TolueneInert and can be made rigorously dry.Use of protic or wet solvents will lead to hydrolysis of the acyl chloride.
Activating Agent 1.2 - 2.0 eq. Thionyl ChlorideEnsures complete conversion of the carboxylic acid.Insufficient agent leads to incomplete reaction; large excess can cause side reactions.
Catalyst 1-2 drops of DMF (for SOCl₂)Accelerates acyl chloride formation via the Vilsmeier intermediate.Reaction may be sluggish or require higher temperatures without it.
Temperature 0 °C to RT for activation; Reflux if needed. 0 °C for amidation.Controls reaction rate and minimizes side reactions. Low temp for amidation manages the exothermic reaction.High temperatures can lead to decomposition or unwanted side products.
Ammonia Source Anhydrous NH₃ gas or NH₄Cl/TEAProvides a nucleophile without introducing competing water.Aqueous ammonia (NH₄OH) introduces water, causing significant hydrolysis and lowering yield.
Protocol: Synthesis of this compound via the Acyl Chloride Route

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

Step 1: Formation of 3,4-Dichloropicolinoyl Chloride

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,4-Dichloropicolinic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Add one drop of anhydrous DMF.

  • Stir the mixture at room temperature. If the reaction is slow (monitor by gas evolution), gently heat the mixture to reflux (approx. 40 °C) for 1-2 hours until gas evolution ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. Caution: Use a trap containing a base solution to neutralize the toxic vapors. The resulting crude acyl chloride (often an oil or solid) is used immediately in the next step.

Step 2: Amidation

  • In a separate oven-dried flask under a nitrogen atmosphere, prepare your ammonia source. For this example, we will use ammonium chloride with triethylamine. Suspend ammonium chloride (1.5 eq) in anhydrous DCM.

  • Cool the ammonia suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Slowly add the acyl chloride solution dropwise to the cold, stirring suspension of ammonium chloride.

  • Add triethylamine (2.2 eq) dropwise to the reaction mixture. The triethylamine will neutralize the HCl byproduct and generate ammonia in situ.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding water.

  • Proceed with an appropriate workup and purification strategy as outlined in the Troubleshooting section (e.g., extraction, recrystallization, or column chromatography).

References

Technical Support Center: Purification of Dichloropicolinamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the purification of dichloropicolinamide isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar molecules. Manufacturing chiral compounds like picolinamides on an industrial scale presents significant challenges in controlling stereochemistry.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of dichloropicolinamide isomers so challenging?

A1: The difficulty stems from the fundamental definition of isomers: they are compounds with identical atomic compositions but different spatial arrangements.[2] This similarity results in nearly identical physical and chemical properties, such as polarity, solubility, and boiling point, making them difficult to separate using standard purification techniques.[3][4] For dichloropicolinamide, you may be dealing with positional isomers (different locations of the chlorine atoms on the pyridine ring) or stereoisomers (enantiomers or diastereomers) if a chiral center is present. Each type requires a tailored separation strategy, as even minor structural differences can lead to significant variations in biological activity, a critical consideration in pharmaceutical development.[5][6]

Q2: What are the primary techniques used for purifying these isomers?

A2: The most powerful and widely used techniques are chromatographic, specifically High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), often utilizing chiral stationary phases (CSPs).[3][7][8] SFC, in particular, has emerged as a highly effective method for separating isomeric compounds, including chiral molecules.[9][10][11] Crystallization is another key technique, which can be used for both initial bulk purification and for separating isomers that have different solubilities or form distinct crystal lattices.[4][12]

Q3: I'm observing more peaks in my chromatogram than expected. What could they be?

A3: Beyond the target isomers, unexpected peaks can arise from several sources. During the synthesis of picolinamides, side reactions can occur. For instance, using thionyl chloride can sometimes lead to the formation of chlorinated byproducts (e.g., a 4-chloro-picolinamide derivative) alongside the expected product, which will require separation.[13][14] Additionally, geometric isomers (cis/trans) can form around certain bonds within the molecule, and these may be separable under specific chromatographic conditions.[15][16] Finally, consider the possibility of degradation or epimerization if the isomers are unstable under the purification conditions (e.g., pH, temperature).[6]

Troubleshooting Guide: Chromatographic Separation (HPLC & SFC)

This section addresses specific issues encountered during the chromatographic purification of dichloropicolinamide isomers. Supercritical Fluid Chromatography (SFC) is often preferred for its efficiency, reduced solvent usage, and high resolution for chiral separations.[9][17]

Q4: I am seeing poor or no resolution between my isomers. How can I improve this?

A4: Achieving resolution between isomers is a matter of optimizing selectivity and efficiency. Here is a systematic approach to troubleshoot this common issue.

  • Step 1: Evaluate Your Stationary Phase. This is the most critical factor. For chiral dichloropicolinamide isomers (enantiomers), a Chiral Stationary Phase (CSP) is mandatory.[18] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points.[11] If you are not using a chiral column, you will not be able to separate enantiomers. For positional isomers, a high-resolution reversed-phase (C18, Phenyl-Hexyl) or normal-phase column may suffice, but sometimes a CSP can offer unique selectivity even for non-chiral isomers.[19][20]

  • Step 2: Optimize the Mobile Phase.

    • For SFC: The mobile phase consists of supercritical CO2 and an organic co-solvent (modifier). Systematically screen modifiers like methanol, ethanol, and isopropanol. The choice of alcohol can dramatically alter selectivity.[7] Adding small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can improve peak shape and resolution.

    • For HPLC: In reversed-phase mode, switching the organic solvent (e.g., from acetonitrile to methanol) can change selectivity.[21] In normal-phase mode, adjusting the ratio of a non-polar solvent (like heptane) and a polar solvent (like ethanol or isopropanol) is key.[7] Fine-tuning the mobile phase pH is also crucial for ionizable compounds, as it affects their retention and selectivity.[19][21]

  • Step 3: Adjust Temperature and Pressure (Backpressure).

    • Temperature: Lowering the column temperature can sometimes increase resolution by altering the thermodynamics of the interaction between the analytes and the stationary phase. However, be mindful that this will also increase system pressure.[22] A column oven is essential for maintaining stable retention times.[21]

    • Backpressure (SFC): In SFC, the backpressure regulator maintains the supercritical state of the CO2. Adjusting this pressure (typically between 100 and 150 bar) can change the density of the mobile phase and influence retention and selectivity.[7]

Workflow for Troubleshooting Poor Isomer Resolution

The following diagram outlines a logical decision-making process for addressing poor separation in chromatography.

G start Start: Poor or No Resolution check_column Is the column appropriate? (e.g., Chiral column for enantiomers) start->check_column change_column Action: Select a different Chiral Stationary Phase (CSP) or a high-resolution achiral column. check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase optimize_sfc SFC: Screen different co-solvents (MeOH, EtOH, IPA) and additives. check_mobile_phase->optimize_sfc No (SFC) optimize_hplc HPLC: Change organic modifier, adjust pH, or try different buffer. check_mobile_phase->optimize_hplc No (HPLC) check_conditions Are temperature and flow rate optimal? check_mobile_phase->check_conditions Yes optimize_sfc->check_conditions optimize_hplc->check_conditions adjust_temp Action: Lower the temperature to improve selectivity. check_conditions->adjust_temp No success Resolution Achieved check_conditions->success Yes adjust_flow Action: Reduce the flow rate to increase efficiency (N). adjust_temp->adjust_flow adjust_flow->success

Caption: Decision tree for troubleshooting poor isomer resolution.

Q5: My peak shapes are poor (tailing or fronting). What is the cause and solution?

A5: Poor peak shape is typically caused by chemical or physical factors within the chromatographic system.

  • Cause - Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.

    • Solution: Decrease the injection volume or the concentration of your sample.[22]

  • Cause - Secondary Interactions: Unwanted interactions between your dichloropicolinamide isomers and the stationary phase (e.g., silanol groups on a silica-based column) can cause peak tailing.

    • Solution: Modify the mobile phase. Adding a competitive agent (like a small amount of acid or base) can mask these secondary interaction sites.[22] For example, if your compound is basic, adding triethylamine can improve peak shape.

  • Cause - Column Contamination or Degradation: A blocked column frit or a contaminated guard column can distort peak shape.

    • Solution: First, try flushing the column with a strong solvent. If that fails, replace the guard column. If the problem persists, the analytical column itself may be compromised and need replacement.[22][23]

Q6: My retention times are drifting during a sequence of runs. How can I stabilize my system?

A6: Retention time drift is a common sign of an unequilibrated or unstable system.

  • Cause - Inadequate Column Equilibration: The column needs to be fully conditioned with the mobile phase before analysis begins.

    • Solution: Increase the column equilibration time before the first injection. A good rule of thumb is to flush with at least 10-20 column volumes of the mobile phase.[22][24]

  • Cause - Temperature Fluctuations: The laboratory's ambient temperature can affect retention times.

    • Solution: Always use a thermostatted column oven to maintain a constant, controlled temperature.[21][22]

  • Cause - Mobile Phase Inconsistency: If using an online mixer for gradient elution, ensure it is working correctly. If preparing the mobile phase manually (isocratic), ensure the composition is accurate and consistent.

    • Solution: Prepare fresh mobile phase daily. If the problem points to the pump or mixer, perform system maintenance.[22][24]

Experimental Protocol: Chiral Method Development via SFC

This protocol provides a structured approach for separating dichloropicolinamide enantiomers using Supercritical Fluid Chromatography (SFC).

Objective: To achieve baseline resolution (Rs > 1.5) of two enantiomers.

Instrumentation: Analytical SFC system with a backpressure regulator and column oven.

Step-by-Step Methodology:

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase. A good starting point is a column packed with an amylose derivative (e.g., Lux Cellulose-2 or similar).[7]

  • Initial Conditions Setup:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol.

    • Gradient: Start with a broad screening gradient (e.g., 5% to 40% Methanol over 5-10 minutes).

    • Flow Rate: 2-3 mL/min.

    • Backpressure: 120 bar.

    • Column Temperature: 40°C.[7]

    • Detection: UV detector at an appropriate wavelength for your compound (e.g., 220 nm).[7]

  • Screening Modifiers:

    • Run the initial gradient with Methanol.

    • If resolution is poor, replace Methanol with Ethanol and repeat the screening gradient.

    • If still unsuccessful, repeat with 2-Propanol (Isopropanol). Compare the chromatograms from all three runs to identify the best co-solvent for selectivity.

  • Optimization:

    • Once the best co-solvent is identified, focus on optimizing the separation.

    • If the peaks are partially resolved, switch to a shallower gradient or an isocratic method around the elution percentage. For example, if the isomers eluted at ~25% modifier, try an isocratic run at 25% or a shallow gradient from 20-30%.

    • Adjust the temperature (try 30°C, 40°C, 50°C) and backpressure (try 100 bar, 120 bar, 150 bar) to fine-tune the resolution and analysis time.

  • Final Validation:

    • Once baseline resolution is achieved, confirm the method's robustness by making small, deliberate changes to the parameters to ensure the separation is reliable.

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for purification but can be challenging to control.

Q7: My compound is "oiling out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[25] The resulting oil often traps impurities.

  • Solution 1: Add More Solvent. The primary remedy is to place the flask back on the heat source, add more of the primary solvent to redissolve the oil, and then allow it to cool more slowly. This lowers the saturation temperature of the solution.[25]

  • Solution 2: Lower the Cooling Temperature. If adding solvent doesn't work, try cooling the solution to a much lower temperature (e.g., in an ice bath or freezer) to induce solidification of the oil, then scratch to initiate crystallization.

  • Solution 3: Change the Solvent System. The chosen solvent may be inappropriate. Select a solvent where the compound is less soluble, or use a mixed-solvent system.

Q8: My crystallization happens too quickly, resulting in fine powder or needles. How can I get better crystals?

A8: Rapid crystallization traps impurities and leads to small, difficult-to-filter crystals.[25][26] The goal is to slow down the crystal growth process.

  • Solution 1: Slow Down the Cooling Process. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before further cooling.[25]

  • Solution 2: Reduce Supersaturation. As with "oiling out," use a slightly larger volume of hot solvent than the absolute minimum required for dissolution. This ensures the solution becomes supersaturated at a lower temperature, allowing for more controlled crystal growth.[25]

  • Solution 3: Minimize Disturbances. Avoid unnecessary movement, bumping, or swirling of the flask during the cooling phase, as this can trigger rapid nucleation.[27]

Q9: I have a very low yield after crystallization. How can I improve it?

A9: A poor yield is often due to using too much solvent or incomplete crystallization.

  • Solution 1: Recover a Second Crop. Do not discard the mother liquor (the filtrate). Concentrate it by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Solution 2: Optimize Solvent Volume. If yields are consistently low, you are likely using too much solvent.[25] Carefully repeat the crystallization with less solvent, ensuring you are only using the minimum amount required to dissolve the compound at the solvent's boiling point.

  • Solution 3: Check for Premature Crystallization. If solid crystallizes on the filter paper during hot filtration (if performed), it means the solution cooled too quickly. This can be prevented by pre-heating the funnel and using a small amount of extra hot solvent.

Data Summary: SFC vs. HPLC for Isomer Purification

The choice between SFC and HPLC depends on the specific separation goals, scale, and available resources. SFC often provides significant advantages for isomer purification.[9][17]

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (non-toxic, inexpensive)[9][17]Organic solvents and/or aqueous buffers
Separation Speed Typically faster due to low viscosity and high diffusivity of the mobile phase[17][28]Slower; limited by higher viscosity and system pressure
Resolution Often provides higher efficiency and better peak resolution for isomers[9]Can provide excellent resolution but may require longer run times
Solvent Consumption Significantly lower ("greener")[17]High consumption of organic solvents
Product Recovery Easier and faster; CO2 evaporates upon depressurization, leaving concentrated product[17]Requires solvent evaporation, which is time and energy-intensive
Ideal Applications Chiral separations, preparative purification, thermally labile compounds[9][10]Routine analysis, separations requiring a wide range of polarities (reversed-phase)

References

Technical Support Center: Optimizing Reaction Conditions for Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of picolinamide derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the chemical principles at play. This guide is structured to help you troubleshoot common issues and rationally design your experiments for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with picolinamide derivatives.

Q1: What are the primary synthetic routes to picolinamide derivatives?

A1: Picolinamide derivatives are typically synthesized via standard amide bond formation. This involves coupling picolinic acid (or a derivative) with a primary or secondary amine. The carboxylic acid is usually activated first to facilitate the reaction. Common methods include:

  • Conversion to Acyl Chloride: Reacting the picolinic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This is a highly reactive intermediate but can sometimes lead to side reactions, such as chlorination of the pyridine ring.[2][3]

  • Use of Coupling Reagents: Employing reagents like DCC (N,N'-dicyclohexylcarbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or T3P (n-propanephosphonic acid anhydride) to activate the carboxylic acid in situ.[4][5][6] These methods are generally milder and can help suppress side reactions and epimerization of chiral centers.[4][6]

Q2: Why is the picolinamide moiety so frequently used as a directing group in C-H functionalization?

A2: The picolinamide group is an excellent bidentate directing group.[7] The pyridine nitrogen and the amide's carbonyl oxygen can chelate to a transition metal catalyst (like cobalt, palladium, or nickel), positioning the metal in close proximity to a specific C-H bond (typically at the ortho-position of a substrate attached to the amide nitrogen).[7][8] This chelation effect stabilizes the catalytic intermediate, lowers the activation energy for C-H cleavage, and provides high regioselectivity.[7] Furthermore, the picolinamide group is easy to install and can often be removed under relatively mild conditions after the desired functionalization is complete.[7][9]

Q3: What are the most critical parameters to control when optimizing these reactions?

A3: Success hinges on the careful control of several parameters:

  • Catalyst System: The choice of metal catalyst, ligand, and any additives is paramount, especially for C-H functionalization reactions.[7]

  • Solvent: The solvent can influence reactant solubility, catalyst activity, and reaction rate. Polar aprotic solvents like DMF or DMSO are common, but others like PEG400 or even n-octane have been used in specific systems.[10]

  • Temperature: Reaction temperature affects both the rate of the desired reaction and the formation of side products. Lowering the temperature can sometimes improve selectivity.[4]

  • Atmosphere: Many catalytic reactions, particularly those involving cobalt, are sensitive to air and moisture and may require an inert atmosphere (e.g., nitrogen or argon). Conversely, some oxidative couplings use oxygen from the air as the terminal oxidant.[7]

  • Reagent Purity: The presence of water can lead to the hydrolysis of activated acid intermediates, significantly reducing yield.[4] Using anhydrous solvents and reagents is crucial.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental challenges.

Issue 1: Low or No Product Yield

Q: My amide coupling or C-H functionalization reaction is resulting in a low yield. What are the common causes and how can I fix it?

A: Low yield is a multifaceted problem. The key is to identify the root cause systematically. The primary culprits often involve reagent deactivation, steric hindrance, or suboptimal reaction conditions.[4]

Causality and Troubleshooting Workflow:

  • Incomplete Carboxylic Acid Activation: The first step in amide coupling is activating the carboxylic acid. If this step is inefficient, the entire reaction will fail.

    • Check: Analyze a small aliquot of the reaction mixture by LC-MS or TLC before adding the amine to confirm the formation of the activated intermediate (e.g., an active ester with HATU).[11]

    • Solution: Increase the equivalents of the coupling reagent (1.0-1.5 eq is typical for HATU) or allow for a longer pre-activation time (15-30 minutes) before adding the amine.[4] For difficult activations, converting to the more reactive acyl chloride with SOCl₂ might be necessary, though be mindful of potential side reactions.[2][11]

  • Amine Deactivation or Low Nucleophilicity: The amine must be sufficiently nucleophilic to attack the activated carboxyl group.

    • Cause: Aminopyridines, for example, can be less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the pyridine ring.[11] Steric hindrance around the amine can also dramatically slow the reaction.[4][12]

    • Solution: Add a non-nucleophilic base like DIPEA or triethylamine (typically 2.0 equivalents) to scavenge the acid produced and ensure the amine remains deprotonated and nucleophilic.[4] For sterically hindered substrates, you may need to increase the temperature or extend the reaction time significantly.[12]

  • Hydrolysis of Intermediates: Water is the enemy of amide coupling.

    • Cause: Any moisture in the reagents or solvent can hydrolyze the activated carboxylic acid intermediate back to the starting material.[4]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves).

  • Suboptimal Catalyst Performance (for C-H Functionalization):

    • Cause: The catalyst may be inactive or the conditions suboptimal. Cobalt catalysts, for instance, are often sensitive to the choice of additive and oxidant.[7]

    • Solution: Screen different reaction parameters. For cobalt-catalyzed reactions, varying the additive (e.g., KPF₆, NaOPiv) and oxidant (e.g., Ag₂CO₃, Mn(OAc)₂) can have a dramatic effect on yield.[7]

Troubleshooting Workflow Diagram:

G start Low Yield Observed check_activation 1. Verify Carboxylic Acid Activation (TLC, LC-MS) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_bad Activation Incomplete check_activation->activation_bad No check_amine 2. Assess Amine Reactivity activation_ok->check_amine solution_activation Action: - Increase coupling reagent eq. - Increase pre-activation time - Switch to acyl chloride activation_bad->solution_activation amine_ok Amine is Reactive / Not Hindered check_amine->amine_ok Yes amine_bad Amine is Hindered / Deactivated check_amine->amine_bad No check_conditions 3. Evaluate Reaction Conditions amine_ok->check_conditions solution_amine Action: - Increase temperature/time - Add non-nucleophilic base - Use less hindered substrate amine_bad->solution_amine conditions_ok Conditions Optimized check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No solution_conditions Action: - Use anhydrous solvents - Screen T, solvent, catalyst - Check atmosphere (inert/O2) conditions_bad->solution_conditions end_product Improved Yield solution_activation->end_product solution_amine->end_product solution_conditions->end_product

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Significant Side Reactions

Q: My reaction is producing significant impurities, such as a chlorinated byproduct or multiple additions. How can I improve selectivity?

A: Side reactions indicate that your reaction conditions are either too harsh or not selective enough for your specific substrate.

  • Problem: Chlorination of the Pyridine Ring

    • Cause: This is a known side reaction when using thionyl chloride (SOCl₂) to form the acyl chloride of picolinic acid.[2][3] The pyridine ring can be activated towards nucleophilic attack by chloride.

    • Solution: Avoid using SOCl₂. Switch to a milder coupling reagent like HATU, HOBt/EDC, or T3P, which do not involve free chloride ions and operate under less harsh conditions.[4][6]

  • Problem: Di-arylation or Over-functionalization

    • Cause: In C-H functionalization reactions, a second C-H bond may react after the first, or other positions on the molecule may be functionalized. This is often a problem of catalyst control or stoichiometry.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of your coupling partner. Use closer to a 1:1 ratio if possible.

      • Temperature: Lowering the reaction temperature can often disfavor the higher-activation-energy pathway leading to the side product.

      • Catalyst/Additive Screening: The electronic and steric properties of the catalyst and its ligands can tune selectivity. For example, in some cobalt-catalyzed systems, the choice of additive was found to be critical for achieving mono- versus di-arylation.[13]

Issue 3: Difficulty with Directing Group Removal

Q: I'm struggling to cleave the picolinamide directing group without decomposing my product. What are the best methods?

A: The stability of your main product dictates the cleavage strategy. The amide bond of picolinamide is relatively stable, so cleavage often requires forcing conditions which may not be compatible with other functional groups.[13]

Cleavage MethodReagents & ConditionsProsCons / Substrate Incompatibility
Basic Hydrolysis NaOH or KOH in EtOH or MeOH, often heated.[7]Simple, inexpensive reagents.Not suitable for base-sensitive groups like esters, epoxides, or base-labile protecting groups.
Acidic Hydrolysis Strong acids like HCl or H₂SO₄ in water/dioxane, heated.Effective for robust molecules.May cause epimerization of adjacent stereocenters. Not compatible with acid-labile groups (e.g., Boc, acetals).
Reductive Cleavage Zn dust in aqueous HCl at room temperature.[9]Very mild conditions.[9] Preserves many sensitive functional groups and avoids racemization.[9]May reduce other functional groups (e.g., nitro groups, some double bonds).

Recommendation: Always start with the mildest conditions that could work. Reductive cleavage with Zn/HCl is often the best first choice for complex molecules.[9]

Section 3: Key Experimental Protocols
Protocol 1: General Amide Coupling using HATU

This protocol is a reliable starting point for synthesizing the picolinamide precursor.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the picolinic acid derivative (1.0 equivalent).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).

  • Pre-activation: Add a non-nucleophilic base like DIPEA (2.0 equivalents), followed by the coupling reagent HATU (1.1 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the active ester forms.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitoring: Monitor the reaction for completeness using TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., EtOAc) and wash sequentially with aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Cobalt-Catalyzed Picolinamide-Directed C-H Functionalization

This protocol is a representative example for C-H arylation. Conditions must be optimized for each substrate.[7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add picolinamide substrate, Co(OAc)₂·4H₂O (10-50 mol%), and additive (e.g., KPF₆) to flask. B 2. Evacuate and backfill with O₂ or inert gas. A->B C 3. Add anhydrous solvent (e.g., PEG400) and coupling partner (e.g., alkyne). B->C D 4. Heat reaction to specified temperature (e.g., 80-120 °C). C->D E 5. Monitor by TLC/LC-MS (typically 12-24 h). D->E F 6. Cool, dilute with solvent, and perform aqueous workup. E->F G 7. Purify by column chromatography. F->G

Caption: General workflow for a cobalt-catalyzed C-H functionalization.

  • Setup: In a sealable reaction vessel, combine the picolinamide-derivatized substrate (1.0 eq), the cobalt catalyst (e.g., Co(OAc)₂·4H₂O, 20-50 mol%), and the additive (e.g., KPF₆, 50 mol%).

  • Atmosphere: Seal the vessel, then evacuate and backfill with the appropriate atmosphere (e.g., Oxygen).

  • Reagent Addition: Add the anhydrous solvent (e.g., PEG400) and the coupling partner (e.g., an alkyne, 1.2-2.0 eq) via syringe.

  • Heating: Place the vessel in a preheated oil bath at the optimized temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction until the starting material is consumed. After cooling, perform a standard aqueous workup and purify the product via chromatography.

Section 4: Analytical Techniques for Reaction Monitoring

Q: What are the most effective ways to monitor the progress of my picolinamide synthesis?

A: A combination of techniques provides the most complete picture of your reaction's progress.[14]

  • Thin-Layer Chromatography (TLC): The quickest and easiest method. It's excellent for visualizing the disappearance of starting materials and the appearance of the main product. Use a UV lamp for visualization, as the pyridine ring is UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides retention time information (like HPLC) and mass information, allowing you to confirm the molecular weight of your product and identify potential side products or intermediates.[14] This is invaluable for troubleshooting, as it can help identify unexpected adducts or fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, taking an NMR of the crude reaction mixture after workup is essential for determining the conversion, purity, and structure of your product.[14] ¹H NMR can quickly show the ratio of product to remaining starting material.

References

Technical Support Center: 3,4-Dichloropicolinamide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Dichloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage and handling. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

This compound is a chemical compound with the molecular formula C₆H₄Cl₂N₂O. As a chlorinated pyridine derivative and a picolinamide, its stability can be influenced by several factors, including hydrolysis of the amide group, dechlorination, and photodegradation. While specific stability data for this compound is not extensively published, knowledge from structurally similar compounds allows us to anticipate and mitigate potential degradation.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the chemistry of related compounds, the primary factors that can lead to the degradation of this compound are:

  • Moisture and pH: The amide functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Light: Chlorinated aromatic compounds are often sensitive to light, which can induce dechlorination or other photochemical reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Oxidizing Agents: The pyridine ring and amide group may be susceptible to oxidation.

  • Incompatible Materials: Contact with strong acids, bases, and certain metals could catalyze degradation.

Q3: What are the ideal storage conditions for this compound?

To maintain the stability of this compound, it is recommended to store it in a cool, dry, and dark environment . A tightly sealed container, preferably made of amber glass or another opaque material, is essential to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) and the use of an inert atmosphere (e.g., argon or nitrogen) are advisable.

Q4: How can I tell if my this compound has degraded?

Visual inspection for color change or clumping can be an initial indicator of degradation. However, the most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or inconsistent results in biological assays. Degradation of the this compound stock solution.1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for critical experiments. 2. Solvent selection: Ensure the solvent used for the stock solution is anhydrous and compatible. Avoid acidic or basic aqueous buffers for long-term storage. 3. Storage of solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by wrapping vials in aluminum foil.
Appearance of new peaks in HPLC chromatogram of an aged sample. Chemical degradation has occurred.1. Characterize degradation products: If possible, use techniques like LC-MS to identify the degradation products. This can help elucidate the degradation pathway. 2. Review storage conditions: Ensure the material has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere). 3. Perform forced degradation studies: To proactively understand potential degradation, consider performing forced degradation studies under controlled stress conditions (acid, base, oxidation, light, heat).
Discoloration or change in the physical appearance of the solid compound. Significant degradation, potentially due to prolonged exposure to light, moisture, or heat.1. Do not use: If the physical appearance has changed, it is a strong indication of degradation. It is recommended not to use this material for experiments. 2. Re-purification: If the material is valuable, re-purification by recrystallization or chromatography may be an option, but this requires analytical confirmation of purity and identity.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol outlines the best practices for storing and handling solid this compound and its solutions to minimize degradation.

Materials:

  • This compound (solid)

  • Amber glass vials with Teflon-lined caps

  • Argon or Nitrogen gas source

  • Anhydrous solvents (e.g., DMSO, DMF, Ethanol)

  • Syringes and needles for inert gas handling

  • Freezer (-20°C or -80°C) and Refrigerator (2-8°C)

Procedure for Storing Solid Compound:

  • Upon receipt, immediately place the container of this compound in a desiccator to protect from moisture.

  • For long-term storage, transfer the solid to a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes to displace air.

  • Quickly and tightly seal the vial with a Teflon-lined cap.

  • Store the vial in a refrigerator (2-8°C) or for extended periods, a freezer (-20°C).

Procedure for Preparing and Storing Stock Solutions:

  • Use anhydrous solvents to prepare stock solutions.

  • Prepare a concentrated stock solution (e.g., 10-50 mM) in a compatible anhydrous solvent like DMSO or DMF.

  • Dispense the stock solution into single-use aliquots in small amber glass vials or polypropylene tubes.

  • Flush the headspace of each aliquot vial with inert gas before sealing.

  • Store the aliquots at -20°C or -80°C.

  • When needed, thaw a single aliquot and use it immediately. Do not refreeze and reuse thawed aliquots.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Example):

  • A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for picolinamide-related compounds.

General Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare your test sample (e.g., from a stability study) at a similar concentration.

  • Method Development: Develop a gradient elution method that provides good separation of the main this compound peak from any potential degradation products.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The purity can be calculated based on the relative peak areas.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been published, we can infer likely routes based on its structure and the behavior of analogous compounds.

DegradationPathways cluster_main This compound cluster_degradation Potential Degradation Products A This compound B 3,4-Dichloropicolinic Acid (Hydrolysis Product) A->B H₂O (Acid/Base catalysis) C Monochloro- or Hydroxy-picolinamide (Photolysis/Dechlorination Product) A->C Light (hν) or Reductive Conditions D Ring-Opened Products (Oxidative Degradation) A->D Oxidizing Agents (e.g., H₂O₂)

Caption: Inferred degradation pathways of this compound.

Chemical Compatibility

Ensuring the compatibility of this compound with laboratory materials is crucial to prevent contamination and degradation.

Material Category Compatible Potentially Incompatible (Testing Recommended) Incompatible
Plastics Polypropylene (PP), Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF)Polyethylene (PE), Polystyrene (PS)Polyvinyl chloride (PVC) (potential for leaching)
Glassware Borosilicate glass (Type I)--
Metals Stainless Steel (316L)Aluminum, CopperStrong oxidizing or reducing metals
Solvents for Storage Anhydrous DMSO, Anhydrous DMF, Anhydrous EthanolAcetonitrile, MethanolAqueous buffers (especially at non-neutral pH), Chlorinated solvents

Disclaimer: This compatibility chart is a general guide. It is always recommended to perform small-scale compatibility tests under your specific experimental conditions.

Technical Support Center: Picolinamide Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for picolinamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of picolinamides. The following sections are structured in a question-and-answer format to directly address specific experimental challenges.

I. Synthesis of Picolinamide from Picolinic Acid

This route involves the coupling of picolinic acid with an appropriate amine. Success hinges on the effective activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My amide coupling reaction is resulting in low or no picolinamide yield. What are the common causes?

Several factors can contribute to poor outcomes in picolinamide synthesis via amide coupling. The most common issues involve incomplete activation of the picolinic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate amide bond formation. If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete.[1]

  • Amine Deactivation: The amine's nucleophilicity can be nullified by protonation. An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[1]

  • Steric Hindrance: Bulky substituents on either the picolinic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the nature and amount of base can significantly affect the reaction's success.[1]

Question 2: I am observing an unexpected chlorinated side product in my reaction when using thionyl chloride. Why is this happening and how can I avoid it?

When activating picolinic acid with thionyl chloride, chlorination of the pyridine ring, particularly at the 4-position, can occur.[2][3][4] This side reaction is presumed to happen via activation of the pyridine ring towards nucleophilic attack by chloride ions, which are abundant in the reaction mixture.

Mitigation Strategies:

  • Alternative Activating Agents: To avoid this side reaction, consider using alternative methods for carboxylic acid activation that do not introduce a high concentration of chloride ions. Peptide coupling reagents are an excellent choice.

  • Reaction Conditions Control: If thionyl chloride must be used, careful control of reaction temperature and time may help to minimize the formation of the chlorinated byproduct.

Question 3: How do I choose the right coupling reagent for my picolinamide synthesis?

The selection of a coupling reagent is crucial and depends on the specific substrates and desired reaction conditions.

Coupling Reagent ClassExamplesKey Considerations
Carbodiimides DCC, DIC, EDCWidely applicable. Additives like HOBt or OxymaPure are often required to suppress racemization and improve efficiency.[1][5]
Onium Salts (Aminium/Phosphonium) HATU, HBTU, PyBOP, TBTUGenerally offer high coupling efficiency and fast reaction rates. Can be more expensive but are very effective for difficult couplings.[1][5][6]
Other T3P, CDIOffer different reactivity profiles and can be effective when other reagents fail.[7]

A common and effective choice for many picolinamide syntheses is HATU in the presence of a non-nucleophilic base like DIPEA.[1][8][9]

Experimental Protocols & Workflows
Protocol 1: General Procedure for Picolinamide Synthesis using HATU

This protocol outlines a standard procedure for the synthesis of picolinamides using HATU as the coupling agent.[1]

  • Dissolve the picolinic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.[10][11]

Workflow for Troubleshooting Low Yield in Picolinamide Synthesis from Picolinic Acid

G start Low or No Picolinamide Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Base) start->check_conditions check_activation Incomplete Acid Activation? start->check_activation check_amine Amine Deactivation? start->check_amine check_sterics Steric Hindrance? start->check_sterics solution_reagents Use fresh, anhydrous reagents. Re-evaluate stoichiometry. check_reagents->solution_reagents solution_conditions Use anhydrous solvent. Optimize temperature and base. check_conditions->solution_conditions solution_activation Increase amount of coupling reagent. Switch to a more potent coupling agent (e.g., HATU). Increase pre-activation time. check_activation->solution_activation solution_amine Use a non-nucleophilic base (e.g., DIPEA) to prevent amine protonation. Add amine after acid activation. check_amine->solution_amine solution_sterics Increase reaction time and/or temperature. Consider a less sterically hindered analogue if possible. check_sterics->solution_sterics

Caption: Troubleshooting workflow for low picolinamide yield.

II. Synthesis of Picolinamide from 2-Cyanopyridine

This method relies on the partial hydrolysis of a nitrile to an amide. The main challenge is to prevent the over-hydrolysis to the corresponding carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My hydrolysis of 2-cyanopyridine is producing picolinic acid instead of picolinamide. How can I prevent this?

The hydrolysis of nitriles proceeds in two stages: first to the amide, and then to the carboxylic acid.[12][13] To isolate the picolinamide, the reaction must be stopped after the first stage.

  • Harsh Conditions: High temperatures and highly concentrated acids or bases will promote the complete hydrolysis to the carboxylic acid.[14]

  • Reaction Time: Prolonged reaction times will also favor the formation of the carboxylic acid.

Mitigation Strategies:

  • Milder Conditions: Employ milder reaction conditions. For alkaline hydrolysis, use a carefully controlled amount of base and moderate temperatures.[15][16]

  • Careful Monitoring: The reaction should be carefully monitored by TLC or LC-MS to determine the optimal point to quench the reaction, maximizing the yield of the amide while minimizing the formation of the carboxylic acid.

  • Specific Reagents: The use of hydrogen peroxide in an alkaline solution is a mild method for converting nitriles to amides.[15] Urea-hydrogen peroxide (UHP) can also be used as a solid source of H₂O₂.[15]

Question 2: What are the typical conditions for acidic and alkaline hydrolysis to obtain picolinamide?

Both acidic and alkaline conditions can be used, but the conditions must be carefully controlled.

  • Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid like hydrochloric acid can yield the amide. However, this can easily proceed to the carboxylic acid.[12]

  • Alkaline Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a base like sodium hydroxide is a common method.[12][16] The concentration of the base and the temperature are key parameters to control.

Experimental Protocols & Workflows
Protocol 2: Alkaline Hydrolysis of 2-Cyanopyridine to Picolinamide

This protocol provides a general procedure for the synthesis of picolinamide from 2-cyanopyridine.

  • In a round-bottom flask, dissolve 2-cyanopyridine in an appropriate solvent (e.g., water or an alcohol/water mixture).

  • Add a controlled amount of an aqueous base (e.g., sodium hydroxide solution). The ratio of base to nitrile is critical and may require optimization.[16]

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the progress of the reaction closely using TLC or LC-MS.[16][17]

  • Once the starting material is consumed and before significant formation of picolinic acid is observed, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid.

  • Extract the picolinamide with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude picolinamide by recrystallization or column chromatography.[10][11]

Workflow for Selective Hydrolysis of 2-Cyanopyridine to Picolinamide

G start Synthesis of Picolinamide from 2-Cyanopyridine hydrolysis_step Partial Hydrolysis of Nitrile start->hydrolysis_step acid_route Acid-Catalyzed Hydrolysis hydrolysis_step->acid_route base_route Base-Catalyzed Hydrolysis hydrolysis_step->base_route acid_conditions Dilute Acid (e.g., HCl) Moderate Temperature Careful Monitoring acid_route->acid_conditions base_conditions Controlled amount of Base (e.g., NaOH) Moderate Temperature Careful Monitoring base_route->base_conditions product Picolinamide acid_conditions->product side_product Over-hydrolysis to Picolinic Acid acid_conditions->side_product base_conditions->product base_conditions->side_product

Caption: Synthetic routes for picolinamide from 2-cyanopyridine.

References

Technical Support Center: 3,4-Dichloropicolinamide Aqueous Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Dichloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in aqueous solutions. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) based on established principles of chemical stability and data from structurally related molecules. Our goal is to equip you with the knowledge to anticipate and address stability issues in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to Stability Considerations

This compound is a molecule featuring a dichlorinated pyridine ring and a picolinamide functional group. The stability of this compound in aqueous solutions is paramount for a range of applications, from biological assays to formulation development. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered biological activity, or the introduction of confounding variables in your experiments.

This guide will delve into the potential degradation pathways, the factors that influence them, and practical steps you can take to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in an aqueous solution?

A1: Based on its chemical structure, the two most probable degradation pathways for this compound in aqueous solutions are hydrolysis of the amide bond and degradation of the dichlorinated pyridine ring, potentially through photolysis.

  • Hydrolysis: The amide bond of the picolinamide group can undergo hydrolysis to yield 3,4-dichloropicolinic acid and ammonia. Generally, the picolinamide amide bond is quite stable and requires harsh conditions, such as strong acids or bases, to facilitate cleavage.[1][2]

  • Photodegradation: Chlorinated aromatic rings can be susceptible to photodegradation upon exposure to UV light. This can involve the reductive dehalogenation of the C-Cl bonds. Chlorinated pyridines are generally resistant to microbiological degradation.[3]

Q2: How does pH affect the stability of this compound solutions?

A2: The rate of hydrolysis of the amide bond is typically pH-dependent. Extreme pH conditions (highly acidic or highly alkaline) are expected to accelerate the hydrolysis of the picolinamide moiety.[1][2] It is advisable to conduct preliminary stability studies at your intended experimental pH to determine the compound's stability under those specific conditions. For many poorly soluble drugs, pH modifiers are used to enhance solubility, which in turn can impact stability.[4]

Q3: Is this compound sensitive to light?

Q4: What is the recommended storage temperature for aqueous solutions of this compound?

A4: To minimize potential degradation, aqueous solutions should be stored at refrigerated temperatures (2-8°C) for short-term storage.[6] For long-term storage, freezing the solution (at -20°C or -80°C) is advisable, provided the compound is soluble and stable upon freeze-thaw cycles. It is important to conduct freeze-thaw stability studies to confirm that the compound does not degrade or precipitate after multiple cycles.

Q5: What are the initial signs of degradation in my this compound solution?

A5: Visual indicators of degradation can include a change in color or the formation of a precipitate. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and its degradation products.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent results over time. Chemical degradation of the compound.- Prepare fresh solutions before each experiment.- Perform a stability study of the compound in your experimental buffer at the relevant temperature.- Analyze stored solutions by HPLC to check for the presence of degradation products.
Precipitate forms in the solution upon storage. Poor solubility or degradation leading to an insoluble product.- Confirm the solubility of the compound in your chosen buffer and pH.- Consider using a co-solvent if solubility is an issue, but verify its compatibility with your experimental system.- Analyze the precipitate to determine if it is the parent compound or a degradation product.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Conduct a forced degradation study to intentionally generate and identify potential degradation products.[7][8][9][10]- This will help in developing a stability-indicating analytical method.- Protect solutions from light and store at appropriate temperatures to minimize degradation.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment

This protocol outlines a basic experiment to assess the stability of this compound in a specific aqueous buffer.

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution to the final desired concentration in your aqueous buffer.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity of the compound. This serves as your baseline.

  • Incubation: Store the remaining solution under your intended experimental conditions (e.g., specific pH, temperature, and light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots of the solution and analyze them using the same analytical method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[7][8][9][10]

  • Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 70°C).

  • Photodegradation: Expose a solution of the compound to a UV light source.

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as LC-MS, to identify and characterize the degradation products.

Visualizing Workflows and Concepts

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working t0_analysis T=0 Analysis (HPLC/LC-MS) prep_working->t0_analysis incubation Incubate under Experimental Conditions t0_analysis->incubation timepoint_analysis Time-Point Analysis (e.g., 2, 4, 8, 24h) incubation->timepoint_analysis data_analysis Data Analysis: Compare peak areas timepoint_analysis->data_analysis

Caption: Workflow for assessing the aqueous stability of this compound.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis parent This compound hydrolysis_product 3,4-Dichloropicolinic Acid + Ammonia parent->hydrolysis_product  Strong Acid/Base, Heat photolysis_product Dechlorinated Products parent->photolysis_product  UV Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted pyridines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls, enhance reaction yields, and ensure the regiochemical integrity of your products.

Troubleshooting Guides by Synthetic Route

This section provides in-depth, question-and-answer-based troubleshooting for common pyridine synthesis methodologies.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.[1] Despite its utility, several challenges can arise.

Question: My Hantzsch synthesis is resulting in a consistently low yield. What are the primary factors to investigate?

Answer: Low yields in the Hantzsch synthesis are a frequent challenge and can often be attributed to two main areas: suboptimal reaction conditions and incomplete oxidation of the dihydropyridine intermediate.[2][3]

Causality and Remediation:

  • Inefficient Reaction Conditions: The traditional approach of refluxing in ethanol can be slow and inefficient.[2] To improve this, consider employing a catalyst. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to boost yields to over 90%.[2][3] Alternatively, solvent-free conditions using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C) can also lead to high yields (up to 95%) and shorter reaction times.[2]

  • Incomplete Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires oxidation to the final pyridine product.[2] If this step is not complete, the overall yield of the desired pyridine will be diminished.

    • Troubleshooting: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid or potassium ferrocyanide. For milder conditions, iodine in refluxing methanol or chromium trioxide (CrO3) and potassium permanganate (KMnO4) can be effective, though they may require careful optimization to prevent side reactions.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete conversion of the dihydropyridine intermediate.

Experimental Protocol: High-Yield Hantzsch Synthesis with PTSA and Ultrasonic Irradiation

  • Reaction Setup: In a suitable flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and ammonium acetate (1.2 mmol) in an aqueous micellar solution.

  • Catalyst Addition: Add p-toluenesulfonic acid (PTSA) (10 mol%).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Oxidation: Upon completion of the condensation, add a suitable oxidizing agent (e.g., iodine in methanol) and continue to monitor the reaction until the dihydropyridine is fully converted to the pyridine.

  • Workup and Purification: Perform an appropriate aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Low Yield in Hantzsch Synthesis

start Low Yield in Hantzsch Synthesis check_conditions Investigate Reaction Conditions start->check_conditions check_oxidation Investigate Oxidation Step start->check_oxidation optimize_catalyst Optimize Catalyst and Solvent System (e.g., PTSA, ultrasonication, solvent-free) check_conditions->optimize_catalyst optimize_oxidant Optimize Oxidizing Agent and Stoichiometry (e.g., HNO3, I2, KMnO4) check_oxidation->optimize_oxidant monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_catalyst->monitor_reaction optimize_oxidant->monitor_reaction successful_synthesis High Yield of Pyridine Product monitor_reaction->successful_synthesis

Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines from the condensation of an enamine with an alkynone.[4][5] A primary pitfall is the high temperature often required for the final cyclodehydration step.[6]

Question: My Bohlmann-Rahtz synthesis is either not proceeding or leading to decomposition of my starting materials. How can I address this?

Answer: The high temperatures needed for the cyclodehydration step in the Bohlmann-Rahtz synthesis can indeed be problematic, leading to decomposition, especially with sensitive substrates.[2][5] The key to overcoming this is to facilitate the cyclization under milder conditions.

Causality and Remediation:

  • High-Temperature Requirement: The thermal cyclodehydration can be energetically demanding.

    • Troubleshooting: The use of a Brønsted acid catalyst, such as acetic acid, or a solid acid catalyst like Amberlyst-15, can significantly lower the required reaction temperature.[4][5] Lewis acids like ytterbium(III) triflate (Yb(OTf)3) or zinc(II) bromide (ZnBr2) in a solvent like toluene have also been shown to be effective.[2][5]

  • Decomposition of Starting Materials: Acid-sensitive enamines, particularly those with tert-butyl esters or cyano groups, can decompose in the presence of strong acid catalysts.[2][5]

    • Troubleshooting: If you suspect decomposition, consider using milder alternatives. For enamines that are difficult to synthesize or isolate, they can be generated in situ by adding ammonium acetate to the reaction mixture.[4]

Data Summary: Catalysts for Bohlmann-Rahtz Cyclodehydration

CatalystTypical Loading (mol%)SolventTemperatureNotes
Acetic AcidCo-solventTolueneRefluxBrønsted acid catalysis.[5]
Amberlyst-15---TolueneRefluxSolid acid catalyst, easy to remove.[4]
Yb(OTf)320TolueneRefluxEffective Lewis acid catalyst.[5]
ZnBr215TolueneRefluxAlternative Lewis acid catalyst.[5]
Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a versatile route to highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[7][8]

Question: I am observing a low yield in my Kröhnke synthesis, with a significant amount of the Michael adduct being isolated. How can I promote the desired cyclization?

Answer: The formation of the Michael adduct is a key intermediate in the Kröhnke synthesis, but its incomplete conversion to the final pyridine product is a common reason for low yields.[9] To drive the reaction to completion, you need to favor the subsequent cyclization and aromatization steps.

Causality and Remediation:

  • Incomplete Cyclization and Aromatization: The 1,5-dicarbonyl intermediate formed after the initial Michael addition may not efficiently cyclize and aromatize.[9]

    • Troubleshooting:

      • Ensure an adequate amount of the nitrogen source: Ammonium acetate is frequently used as it provides the ammonia necessary for the ring-closing step.[9][10]

      • Optimize the reaction temperature: The reaction is often carried out in refluxing glacial acetic acid or methanol. The temperature must be high enough to facilitate the dehydration and aromatization steps.[7][9] Screening temperatures between 80°C and 140°C is advisable.[10]

      • Purity of Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. It is highly recommended to purify these materials before use, for example, by recrystallization.[10]

Experimental Protocol: Typical Kröhnke Pyridine Synthesis

  • Reactant Mixture: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[10]

  • Heating: Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours, monitoring the progress by TLC.[10]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.[10]

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Kröhnke Synthesis Mechanism and Troubleshooting Points

start Kröhnke Synthesis Initiation michael_addition Michael Addition start->michael_addition intermediate 1,5-Dicarbonyl Intermediate michael_addition->intermediate cyclization Cyclization with NH3 intermediate->cyclization troubleshoot1 Low Yield: Incomplete Cyclization intermediate->troubleshoot1 aromatization Dehydration & Aromatization cyclization->aromatization product Substituted Pyridine aromatization->product solution1 Increase NH4OAc Optimize Temperature troubleshoot1->solution1

Caption: Key steps and troubleshooting points in the Kröhnke pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: I am struggling with the regioselectivity of nucleophilic substitution on my pyridine ring. How can I control whether the substitution occurs at the C2 or C4 position?

A1: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions due to the stabilization of the Meisenheimer intermediate by the electronegative nitrogen atom.[11] The distribution between the C2 and C4 products can be influenced by:

  • Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky substituent at the C4 position will favor C2 attack.[11]

  • Electronic Effects: The electronic nature of other substituents on the ring can influence the relative electron deficiency at the C2 and C4 positions.[11]

Q2: My electrophilic aromatic substitution (EAS) on pyridine is giving a very low yield. What can I do?

A2: Pyridine is electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. To improve the yield:

  • Use Activating Groups: Introduce electron-donating groups onto the pyridine ring to increase its reactivity.[11]

  • Employ Pyridine N-oxide: A common and effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated to yield the substituted pyridine.[11]

Q3: How can I achieve substitution at the C3 position of pyridine?

A3: Direct substitution at the C3 position is challenging due to the electronic nature of the pyridine ring. One strategy is to use directed ortho-metalation, where a directing group at the C2 or C4 position can direct lithiation to the C3 position, followed by quenching with an electrophile.[11]

Q4: What are some common issues when scaling up pyridine synthesis from the lab to a pilot plant?

A4: Scaling up pyridine synthesis introduces several challenges that are not always apparent at the lab scale.[12] These include:

  • Thermal Gradients: Larger reaction volumes can lead to uneven heating and cooling, potentially causing localized overheating and side product formation.[12]

  • Mixing Efficiency: Inadequate mixing in larger reactors can result in poor mass transfer and lower yields.[12]

  • Gas Evolution: For reactions that evolve gas, changes in headspace volume and pressure can affect the reaction dynamics.[12]

  • Impurity Amplification: Minor side reactions at a small scale can become significant and problematic during scale-up.[12]

References

Technical Support Center: Scaling Up 3,4-Dichloropicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dichloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to scaling this synthesis from the laboratory bench to a pilot plant. Our focus is on anticipating challenges and providing robust, scientifically-grounded solutions to ensure a successful and efficient scale-up.

Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a two-step process starting from 3,4-Dichloropicolinic acid. The core of this process is an amidation reaction, which requires the activation of the carboxylic acid group to facilitate the reaction with ammonia. A standard and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amination.

G cluster_start Starting Material cluster_process Process Steps cluster_product Final Product A 3,4-Dichloropicolinic Acid B Step 1: Acyl Chloride Formation (Activation) A->B  SOCl₂ (Thionyl Chloride) Toluene (solvent)   C Step 2: Amination B->C  NH₄OH (Aqueous Ammonia) Quench & Workup   D This compound C->D

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and scale-up process.

Q1: Why is thionyl chloride (SOCl₂) the preferred reagent for the carboxylic acid activation step?

A: Thionyl chloride is highly effective for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles like ammonia.[1] The key advantages of using SOCl₂ in a manufacturing context are:

  • High Reactivity: It readily activates the carboxylic acid, often requiring only mild heating.

  • Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This makes their removal from the reaction mixture straightforward, driving the reaction to completion according to Le Châtelier's principle. This simplifies purification compared to coupling reagents that leave solid or liquid byproducts.[2]

  • Cost-Effectiveness: Thionyl chloride is a relatively inexpensive bulk chemical, making it economically viable for large-scale production.

Q2: What are the primary safety concerns when handling thionyl chloride at a pilot plant scale?

A: Thionyl chloride is a hazardous material that requires strict handling protocols, especially at larger scales.[3] Key concerns include:

  • High Reactivity with Water: It reacts violently with water, including atmospheric moisture, to release toxic and corrosive gases (HCl and SO₂).[4][5] All equipment must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen).

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[6] The use of appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves (neoprene or rubber), splash goggles, a face shield, and a lab coat, is mandatory.[7]

  • Toxicity of Vapors: Inhalation of vapors can cause severe respiratory irritation.[7] All manipulations must be performed in a well-ventilated fume hood or a closed-system reactor with appropriate off-gas scrubbing.[6]

  • Thermal Hazard: The reaction with the carboxylic acid is exothermic. At the pilot scale, where the surface-area-to-volume ratio is lower than in the lab, heat dissipation is less efficient.[8] This requires a jacketed reactor with precise temperature control to prevent a runaway reaction.

Q3: How does the choice of solvent impact the reaction during scale-up?

A: The solvent plays a critical role in reaction kinetics, temperature control, and downstream processing. For the acyl chloride formation, a non-protic, inert solvent like toluene is often chosen.

  • Reaction Compatibility: Toluene is inert to thionyl chloride and provides a suitable temperature range for the reaction (reflux at ~111°C).

  • Azeotropic Water Removal: Toluene can be used to azeotropically remove residual water from the starting material and reactor, which is critical for preventing the decomposition of thionyl chloride.

  • Process Safety & Handling: While flammable, toluene's properties are well-understood in industrial settings. Its boiling point allows for effective heat management. For the subsequent amination step, the choice of solvent must be compatible with the aqueous ammonia quench. Often, the reaction is worked up by carefully adding the acyl chloride solution to the aqueous ammonia, which requires robust mixing and cooling.

Troubleshooting Guide: From Lab to Pilot Plant

Scaling up a chemical synthesis is rarely a linear process.[8] Physical and chemical properties that are negligible at the bench scale can become process-defining challenges in a pilot plant.[9]

Problem 1: Low Yield of this compound

Q: My reaction yield dropped from 90% in the lab to 65% in the pilot reactor. What are the most likely causes and how can I investigate them?

A: A significant drop in yield during scale-up is a common issue often linked to heat and mass transfer limitations.[8][9] Here’s a systematic approach to troubleshooting:

  • Cause 1: Incomplete Reaction. In a large reactor, inefficient mixing can create "dead zones" where reactants are not adequately combined. This can leave unreacted 3,4-Dichloropicolinic acid in the mixture.

    • Solution: Verify the mixing efficiency of your pilot reactor. Check the agitator's design (e.g., pitched-blade turbine, anchor), speed (RPM), and position. Take in-process control (IPC) samples from different locations in the reactor (if possible) to check for homogeneity.

  • Cause 2: Thermal Degradation or Side Reactions. The exothermic nature of the amination step can be difficult to control at scale. If the internal temperature rises too high, it can lead to the degradation of the product or promote the formation of side products.

    • Solution: Implement stricter temperature control. Use a slower addition rate for the acyl chloride solution into the ammonia quench. Ensure the reactor's cooling jacket is functioning optimally. A temperature probe that accurately reflects the internal batch temperature is crucial.

  • Cause 3: Hydrolysis of the Acyl Chloride Intermediate. If any moisture enters the reactor during or after the thionyl chloride step, the activated acyl chloride will hydrolyze back to the starting carboxylic acid, directly reducing your theoretical yield.

    • Solution: Ensure all raw materials are anhydrous and the reactor is thoroughly dried before use. Maintain a positive pressure of dry nitrogen throughout the activation step.

G start Low Yield Observed (65% vs 90%) check_completion IPC Analysis: Unreacted Starting Material? start->check_completion check_impurities IPC Analysis: New Impurities Present? check_completion->check_impurities No mixing Root Cause: Poor Mixing / Mass Transfer check_completion->mixing Yes hydrolysis Root Cause: Acyl Chloride Hydrolysis check_impurities->hydrolysis No (Starting Material is main impurity) temp_control Root Cause: Poor Temperature Control check_impurities->temp_control Yes (New peaks in chromatogram) solve_mixing Solution: Optimize Agitator Speed/Design mixing->solve_mixing solve_hydrolysis Solution: Ensure Anhydrous Conditions hydrolysis->solve_hydrolysis solve_temp Solution: Slow Addition Rate, Improve Cooling temp_control->solve_temp

Caption: Troubleshooting decision tree for diagnosing low yield.

Problem 2: Product Purity Issues

Q: My final product at the pilot scale is failing purity specifications due to a persistent impurity. How do I identify and eliminate it?

A: Impurities can arise from starting materials, side reactions, or degradation.[10][11] A systematic investigation is required.

  • Step 1: Identify the Impurity. Use analytical techniques like LC-MS to determine the mass of the impurity. This can provide clues to its structure. Compare the retention time with your starting material (3,4-Dichloropicolinic acid). A common impurity is simply unreacted starting material due to incomplete reaction or hydrolysis of the intermediate.

  • Step 2: Review the Process for Potential Side Reactions.

    • Hydrolysis: As mentioned, water contamination will lead to the presence of 3,4-Dichloropicolinic acid in the final product.

    • Dimerization/Oligomerization: At high concentrations or temperatures, the acyl chloride could potentially react with the amide product to form dimers or other related impurities.

  • Step 3: Optimize Purification. If the impurity cannot be eliminated by modifying the reaction conditions, the final purification step (e.g., recrystallization or washing) must be optimized.

    • Solution: Conduct solubility studies to find a suitable recrystallization solvent system that effectively separates the product from the impurity. The table below lists potential impurities.

Table 1: Potential Impurities and Identification
Potential ImpurityLikely CauseAnalytical Identification (LC-MS)Mitigation Strategy
3,4-Dichloropicolinic AcidIncomplete reaction or hydrolysis of acyl chloride intermediate.Mass corresponding to starting material.Ensure anhydrous conditions; optimize reaction time/temperature.
N-(3,4-dichloropicolinoyl)-3,4-dichloropicolinamideReaction of acyl chloride with the product amide.Mass corresponding to product + acyl group.Avoid high temperatures after amination; ensure rapid and complete quench.
Unidentified degradation productsHigh reaction temperatures ("hot spots") in the reactor.Varies.Improve temperature control and mixing efficiency.

Detailed Experimental Protocols

The following protocols provide a framework for both lab and pilot-scale synthesis. Note that pilot-scale operations require rigorous adherence to site-specific Standard Operating Procedures (SOPs).

Protocol 1: Lab-Scale Synthesis (10 g)
  • Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube or nitrogen line), and a temperature probe. Ensure all glassware is oven-dried.

  • Reaction: Charge the flask with 3,4-Dichloropicolinic acid (10.0 g, 1.0 equiv) and toluene (100 mL).

  • Activation: Slowly add thionyl chloride (1.2 equiv) to the stirred suspension at room temperature.

  • Heating: Heat the mixture to reflux (~80-90°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC (disappearance of starting material).

  • Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amination: In a separate flask, prepare a solution of aqueous ammonia (28%, ~5 equiv) in an ice bath. Slowly and carefully add the crude acyl chloride solution to the cold ammonia solution with vigorous stirring, ensuring the temperature does not exceed 10-15°C.

  • Isolation: Stir the resulting slurry for 1 hour. Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under vacuum at 50°C to a constant weight.

Protocol 2: Pilot-Scale Synthesis (10 kg)
  • Preparation: Ensure the 250 L glass-lined reactor is clean, dry, and purged with nitrogen.

  • Reaction: Charge the reactor with 3,4-Dichloropicolinic acid (10.0 kg, 1.0 equiv) followed by toluene (100 L).

  • Activation: Start agitation. Using a calibrated dosing pump, slowly add thionyl chloride (1.2 equiv) over 1-2 hours, maintaining the internal temperature below 40°C using the reactor cooling jacket.

  • Heating: Once the addition is complete, slowly heat the reactor contents to 80-90°C and hold for 4-6 hours. Monitor reaction completion via IPC sampling.

  • Solvent Removal: Cool the batch to 40-50°C. Apply vacuum to the reactor and distill off excess thionyl chloride and toluene to a minimum stirrable volume.

  • Amination: In a separate, appropriately sized reactor, charge aqueous ammonia (28%, ~5 equiv) and cool to 0-5°C.

  • Transfer & Quench: Slowly transfer the crude acyl chloride solution from the first reactor into the vigorously agitated, cold ammonia solution over 2-3 hours. Maintain the temperature of the quench reactor below 15°C throughout the transfer.

  • Isolation: Once the transfer is complete, stir the batch for an additional 1-2 hours. Filter the product slurry using a centrifuge or filter press. Wash the product cake with cold process water until the filtrate is neutral. Dry the product in a vacuum dryer at 50-60°C.

Table 2: Comparison of Lab vs. Pilot Scale Parameters
ParameterLab Scale (10 g)Pilot Scale (10 kg)Rationale for Change
Reagent Addition Dropping funnelMetered dosing pumpPrecise control of addition rate to manage exotherm.[9]
Heating/Cooling Heating mantle / ice bathJacketed reactor with thermal fluidEfficient and uniform heat transfer for large volumes.[8]
Mixing Magnetic stir barOverhead mechanical agitatorNecessary to ensure homogeneity in a large, viscous slurry.
Reaction Time 2-3 hours4-6 hoursSlower mass and heat transfer can lead to longer reaction times.
Workup Vacuum filtration (Büchner)Centrifuge / Filter pressEfficient solid-liquid separation for large quantities.

References

Validation & Comparative

comparative analysis of 3,4- vs 3,5-Dichloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 3,4- vs. 3,5-Dichloropicolinamide

Abstract

The substitution pattern of halogen atoms on an aromatic scaffold is a critical determinant of a molecule's physicochemical properties, biological activity, and overall suitability as a drug candidate. This guide provides a detailed comparative analysis of two constitutional isomers: 3,4-Dichloropicolinamide and 3,5-Dichloropicolinamide. While sharing the same molecular formula, the distinct placement of chlorine atoms on the pyridine ring introduces significant variations in electronic distribution, steric hindrance, and hydrogen bonding potential. This analysis, designed for researchers and drug development professionals, explores these differences through a review of their physicochemical properties, plausible synthetic routes, and a prospective evaluation of their potential biological activities based on established structure-activity relationship (SAR) principles. We provide detailed experimental protocols for synthesis, characterization, and a comparative in vitro biological assay to empower researchers to validate these insights empirically.

Introduction: The Critical Role of Isomeric Purity

Picolinamides, amides derived from picolinic acid (pyridine-2-carboxylic acid), represent a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] The pyridine ring serves as a versatile platform for introducing functional groups that can modulate a compound's pharmacokinetic and pharmacodynamic profile. Halogenation is a cornerstone strategy in this process, often enhancing membrane permeability, metabolic stability, and binding affinity through favorable interactions with biological targets.

However, the precise positioning of these halogen substituents is paramount. A simple shift of a chlorine atom from the 4-position to the 5-position, transforming this compound into 3,5-Dichloropicolinamide, can profoundly alter the molecule's behavior. Such isomeric differences can manifest as variations in target selectivity, potency, and toxicity. Therefore, a comprehensive understanding of each isomer is not merely an academic exercise but a crucial step in the rational design of novel therapeutics and other advanced materials. This guide aims to dissect the structural nuances between these two isomers and provide a predictive framework for their differential properties and activities.

Physicochemical Properties: A Tale of Two Isomers

The foundational differences between 3,4- and 3,5-Dichloropicolinamide begin with their basic chemical and physical properties. The arrangement of the two electron-withdrawing chlorine atoms relative to the carboxamide group dictates the molecule's overall polarity, lipophilicity, and crystal packing potential.

The 3,4-dichloro isomer presents an ortho/meta substitution pattern relative to the amide, creating a more polarized electronic distribution on the pyridine ring compared to the meta/meta arrangement in the 3,5-dichloro isomer. This seemingly subtle change can influence solubility, melting point, and interactions with chromatographic stationary phases.

PropertyThis compound3,5-Dichloropicolinamide
IUPAC Name 3,4-Dichloropyridine-2-carboxamide[3]3,5-Dichloropyridine-2-carboxamide[4]
Synonyms 3,4-Dichloro-2-pyridinecarboxamide[3][5]3,5-Dichloropicolinic acid amide[4]
CAS Number 1025720-99-3[3][5]5468-71-3[4][6]
Molecular Formula C₆H₄Cl₂N₂O[3][5]C₆H₄Cl₂N₂O[4]
Molecular Weight 191.01 g/mol [5]191.01 g/mol [4]
Predicted Boiling Point Not available283.5°C at 760 mmHg[6]
Predicted Flash Point Not available125.3°C[6]

Synthesis and Spectroscopic Characterization

The synthesis of these isomers typically involves the amidation of the corresponding dichloropicolinic acids or a related derivative. The choice of starting material is critical for ensuring regiochemical purity. For instance, this compound can be prepared from 3,4-Dichloropyridine as a versatile building block.[7] Similarly, intermediates such as 3,5-dichloropicolinonitrile are valuable for accessing the 3,5-isomer.[8] The general workflow involves activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with ammonia or a protected amine equivalent.

Synthesis_Workflow cluster_start Starting Materials cluster_process Core Reaction cluster_end Final Products & Purification Start_34 3,4-Dichloropicolinic Acid Activation Carboxylic Acid Activation (e.g., SOCl₂, Oxalyl Chloride) Start_34->Activation Path A Start_35 3,5-Dichloropicolinic Acid Start_35->Activation Path B Amidation Amidation (NH₄OH or NH₃ gas) Activation->Amidation Purification Purification (Recrystallization / Chromatography) Amidation->Purification Product_34 This compound Product_35 3,5-Dichloropicolinamide Purification->Product_34 Isomer A Purification->Product_35 Isomer B

Caption: Generalized synthetic workflow for dichloropicolinamide isomers.

Experimental Protocol: General Synthesis of Dichloropicolinamides

Causality: This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This activation is necessary because direct amidation of a carboxylic acid is thermodynamically unfavorable and requires harsh conditions. The subsequent reaction with ammonium hydroxide provides the nucleophilic ammonia to form the final amide product.

  • Acid Chloride Formation: To a solution of the appropriate dichloropicolinic acid (1.0 eq) in toluene (10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Slowly add thionyl chloride (1.5 eq) at room temperature.

  • Reaction Monitoring: Heat the mixture to 70-80°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used in the next step without further purification.

  • Amidation: Carefully add the crude acyl chloride to a cooled (0°C) solution of concentrated ammonium hydroxide (20 eq).

  • Product Isolation: Stir the resulting slurry vigorously for 1 hour at 0-5°C. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then a minimal amount of cold ethanol to remove impurities. Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Analytical Differentiation

Distinguishing between the two isomers is readily achievable using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR Spectroscopy: The key difference will be in the aromatic region.

    • This compound: Will exhibit two doublets corresponding to the two adjacent protons on the pyridine ring (H-5 and H-6).

    • 3,5-Dichloropicolinamide: Will show two singlets (or very narrowly split doublets, depending on long-range coupling) for the two non-adjacent protons (H-4 and H-6).

  • ¹³C NMR Spectroscopy: The chemical shifts of the chlorinated carbons and the protonated carbons will differ due to the distinct electronic environments.

Analytical_Workflow Workflow for Isomer Identification and Purity Assessment cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation Sample Synthesized Product (Crude Isomer) NMR ¹H and ¹³C NMR (Primary Structure ID) Sample->NMR MS Mass Spectrometry (Confirm MW) Sample->MS HPLC HPLC (Purity Assessment) Sample->HPLC TLC TLC (Reaction Monitoring) Sample->TLC Decision Data Interpretation: Compare spectra to reference. Confirm >95% purity. NMR->Decision MS->Decision HPLC->Decision Final Confirmed Pure Isomer Decision->Final Pass

Caption: Analytical workflow for isomer confirmation and purity analysis.

Prospective Biological Activity and Mechanistic Insights

The differing chlorine positions create distinct electrostatic potential maps and dipole moments.

  • This compound: The adjacent chlorine atoms create a strong dipole and a defined region of electron deficiency. This could favor interactions with electron-rich amino acid residues (e.g., tryptophan, tyrosine) or cation-π interactions in a binding pocket.

  • 3,5-Dichloropicolinamide: The more symmetrical arrangement of chlorine atoms results in a different charge distribution. This isomer may engage in different hydrogen bonding or halogen bonding interactions compared to its 3,4-counterpart.

These structural nuances could translate into significant differences in potency, selectivity, and off-target effects. For example, in a hypothetical enzyme inhibition scenario, one isomer might fit optimally into a hydrophobic pocket, while the other might be sterically hindered or unable to form a key hydrogen bond, leading to a weaker inhibitory effect.[1][9]

Receptor_Binding cluster_receptor Hypothetical Receptor Binding Site Pocket1 Hydrophobic Pocket Pocket2 H-Bond Acceptor Pocket3 Steric Constraint Ligand34 3,4-Isomer Ligand34->Pocket1 Good Fit Ligand34->Pocket2 Forms H-Bond Ligand35 3,5-Isomer Ligand35->Pocket1 Partial Fit Ligand35->Pocket3 Steric Clash

Caption: Isomeric differentiation in a hypothetical receptor binding site.

Experimental Protocol: Comparative In Vitro Cytotoxicity Assay (MTT)

Causality: To empirically test for differences in biological activity, a cell-based assay is essential. The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which generally correlates with cell number. A compound that is more cytotoxic will result in lower metabolic activity and thus a lower signal, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value for direct comparison. This protocol is adapted from standard methodologies for evaluating the anti-proliferative effects of novel compounds.[12]

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of 3,4- and 3,5-Dichloropicolinamide in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium-only (negative control) and DMSO-only (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value for each isomer.

Summary and Future Directions

The positional isomerism between 3,4- and 3,5-Dichloropicolinamide provides a classic case study in the importance of precise atomic arrangement in chemical and biological systems. While sharing an identical composition, their distinct substitution patterns lead to different electronic and steric profiles. This guide has outlined these differences, provided robust protocols for their synthesis and characterization, and established a framework for their comparative biological evaluation.

The key takeaway for researchers is that assumptions about isomeric similarity are often misplaced. The subtle shift of a single chlorine atom can be the difference between a potent drug candidate and an inactive analogue.

Future work should focus on:

  • Empirical Validation: Performing the proposed in vitro assays to quantify the difference in biological activity.

  • Target Identification: Utilizing techniques like thermal shift assays or affinity chromatography to identify the specific biological targets of these compounds.

  • Structural Biology: Co-crystallizing the active isomer(s) with their target protein to visualize the binding interactions and validate the mechanistic hypotheses.

  • Pharmacokinetic Profiling: Evaluating the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of both isomers to assess their drug-like potential.

By systematically investigating these isomers, the scientific community can gain deeper insights into the structure-activity relationships governing halogenated picolinamides, paving the way for the development of more effective and selective chemical agents.

References

The Dichotomy of Dichlorination: A Comparative Bioactivity Guide to 3,4-Dichloropicolinamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical discovery, the picolinamide scaffold represents a privileged structure, a versatile backbone capable of interacting with a diverse array of biological targets. The strategic placement of substituents on the pyridine ring can dramatically alter the compound's physicochemical properties and, consequently, its bioactivity. This guide provides an in-depth technical comparison of 3,4-Dichloropicolinamide's bioactivity against other key picolinamide analogs, offering insights grounded in experimental data and established scientific principles. Our focus will be on elucidating the structure-activity relationships (SAR) that govern the efficacy of these compounds in various biological contexts, from antimicrobial to herbicidal applications.

Introduction to the Picolinamide Scaffold: A Versatile Pharmacophore

Picolinamide, a carboxamide derivative of picolinic acid, is a fundamental heterocyclic motif that has been extensively explored in medicinal and agricultural chemistry. Its ability to act as a bidentate ligand, coupled with the electronic effects of the pyridine ring, allows for a wide range of interactions with biological macromolecules. The bioactivity of picolinamide analogs is profoundly influenced by the nature and position of substituents on the pyridine ring and the amide nitrogen. Halogenation, in particular, is a common strategy to modulate lipophilicity, metabolic stability, and target binding affinity. This guide will specifically delve into the impact of dichlorination at the 3 and 4 positions, comparing this substitution pattern with other analogs to understand the nuances of their biological performance.

Comparative Bioactivity Analysis

While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its potential bioactivity by examining the structure-activity relationships of closely related analogs, particularly other chlorinated picolinamides. The following sections will compare the known bioactivities of various picolinamide analogs, providing a framework to understand the potential of this compound.

Antifungal Activity: A Focus on Chloro-Substituted Picolinamides

Picolinamide derivatives have shown significant promise as antifungal agents.[1] Research into novel picolinamides has demonstrated that chloro substitution can significantly enhance antifungal activity against a range of soil-borne fungal pathogens.[1]

Table 1: Comparative Antifungal Activity of Substituted Picolinamides

Compound/AnalogSubstitution PatternTarget FungiED50 (μg/mL)Reference
N-phenyl-(3-chloro)-imino-picolinamide3-ChloroRhizoctonia solani29.1[1]
N-phenyl-(3-chloro)-imino-picolinamide3-ChloroAlternaria alternata33.9[1]
Nitro-substituted phenylimino-picolinamideNitro groupFusarium oxysporumModerately active at 200[1]
N-phenyl-(2-hydroxy)-imino-picolinamide2-HydroxyRhizoctonia solaniSignificant inhibition[1]

Expertise & Experience: The data in Table 1 strongly suggests that the presence and position of a chloro substituent are critical for potent antifungal activity. The 3-chloro analog exhibits the highest potency against R. solani and A. alternata. This indicates that the electronic and steric properties imparted by the chlorine atom at the meta position of the pyridine ring are favorable for interaction with the fungal target. The moderate activity of the nitro-substituted analog and the significant activity of the hydroxy-substituted analog highlight that different functional groups contribute uniquely to the antifungal effect. Based on these trends, it is plausible to hypothesize that this compound could exhibit potent antifungal activity, potentially even greater than the mono-chloro analog due to increased lipophilicity and altered electronic distribution. The additional chlorine atom at the 4-position could enhance membrane permeability or provide an additional point of interaction with the target enzyme.

Herbicidal Activity: Insights from Dichlorinated Picolinic Acids

Picolinic acid derivatives are a well-established class of herbicides.[2] The mode of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target weed. Dichlorination is a common feature in several commercial herbicides.

A study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds demonstrated potent herbicidal activity.[2] While the core is a picolinic acid and not a picolinamide, the substitution pattern on the pyridine ring provides valuable SAR insights. The presence of two chlorine atoms at the 3 and 5 positions was a key feature of these highly active compounds. This suggests that a dichlorinated pyridine ring is conducive to potent herbicidal action.

Logical Relationship Diagram: Factors Influencing Herbicidal Activity of Picolinic Acid Analogs

G cluster_0 Molecular Features cluster_1 Biological Outcome Picolinic_Acid_Core Picolinic Acid Core Herbicidal_Activity Potent Herbicidal Activity Picolinic_Acid_Core->Herbicidal_Activity Essential Scaffold Dichlorination Dichlorination (e.g., 3,5-dichloro) Dichlorination->Herbicidal_Activity Enhances Substitution_at_6 Substitution at C6 (e.g., aryl-pyrazolyl) Substitution_at_6->Herbicidal_Activity Modulates Spectrum Amino_Group_at_4 Amino Group at C4 Amino_Group_at_4->Herbicidal_Activity Contributes to Activity

Caption: Key structural features influencing the herbicidal activity of picolinic acid analogs.

Based on the potent activity of 3,5-dichloropicolinic acid derivatives, it is reasonable to predict that this compound could also possess herbicidal properties. The precise efficacy would depend on the nature of the substituent on the amide nitrogen and the specific weed species targeted.

Insecticidal and Other Bioactivities

The picolinamide scaffold has also been explored for its insecticidal potential.[3][4] For instance, novel isoxazoline cyclopropyl-picolinamide derivatives have been synthesized and shown to exhibit excellent insecticidal activity against various pests.[4] The specific role of the 3,4-dichloro substitution pattern in this context remains to be experimentally determined, but the versatility of the picolinamide core suggests this is a promising area for investigation.

Furthermore, various picolinamide analogs have been investigated for a range of other biological activities, including inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as antifungal agents targeting the lipid-transfer protein Sec14.[5][6] This highlights the broad therapeutic and agrochemical potential of this class of compounds.

Experimental Methodologies for Bioactivity Assessment

To ensure the scientific integrity of comparative bioactivity studies, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing the key bioactivities discussed.

Antifungal Susceptibility Testing

Protocol: Broth Microdilution Method for ED50 Determination

This protocol is adapted from established antifungal susceptibility testing methods.

Objective: To determine the half-maximal effective dose (ED50) of picolinamide analogs against filamentous fungi.

Materials:

  • Picolinamide analogs (including this compound)

  • Fungal isolates (e.g., Rhizoctonia solani, Alternaria alternata)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of each picolinamide analog in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized fungal spore or mycelial fragment suspension in sterile water or saline. Adjust the concentration to a predetermined level (e.g., 1 x 10^4 spores/mL).

  • Inoculation: Add a fixed volume of the fungal inoculum to each well containing the diluted compounds. Include positive controls (fungus in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

  • Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the positive control. Plot the percentage inhibition against the compound concentration and determine the ED50 value using a suitable statistical software package.

Experimental Workflow: Antifungal Susceptibility Testing

G Start Start Compound_Prep Prepare Compound Stock Solutions Start->Compound_Prep Serial_Dilution Perform Serial Dilutions in Microplate Compound_Prep->Serial_Dilution Inoculation Inoculate Microplate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation OD_Measurement Measure Optical Density Incubation->OD_Measurement Data_Analysis Calculate ED50 OD_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the antifungal ED50 of picolinamide analogs.

Herbicidal Activity Screening

Protocol: Pre- and Post-emergence Herbicidal Assay

This protocol is a standard method for evaluating the herbicidal potential of chemical compounds.

Objective: To assess the pre- and post-emergence herbicidal activity of picolinamide analogs.

Materials:

  • Picolinamide analogs

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Crop seeds (for selectivity testing, e.g., corn, wheat)

  • Potting soil

  • Pots or trays

  • Greenhouse or controlled environment chamber

  • Spraying equipment

Procedure:

Pre-emergence Assay:

  • Fill pots with soil and sow the seeds of target weed and crop species at a uniform depth.

  • Prepare solutions of the test compounds at various concentrations in a suitable solvent/surfactant system.

  • Apply the compound solutions uniformly to the soil surface using a sprayer.

  • Include untreated controls and a commercial herbicide standard.

  • Water the pots and place them in a greenhouse under controlled conditions.

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury based on a rating scale (0 = no effect, 100 = complete kill).

Post-emergence Assay:

  • Sow weed and crop seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test compound solutions as a foliar spray to the plants.

  • Return the pots to the greenhouse.

  • After 14-21 days, visually assess the herbicidal effects as described for the pre-emergence assay.

Conclusion: The Promise of this compound

Based on the available structure-activity relationship data for related picolinamide and picolinic acid analogs, this compound emerges as a compound with significant potential across multiple bioactivity domains. The presence of two chlorine atoms on the pyridine ring is a strong indicator of potential antifungal and herbicidal properties. The 3,4-disubstitution pattern offers a unique electronic and steric profile compared to other dichlorinated isomers, which could lead to novel target interactions and improved efficacy.

Further empirical investigation is crucial to fully elucidate the bioactivity profile of this compound. The experimental protocols outlined in this guide provide a robust framework for such studies. By systematically evaluating its activity against a panel of fungal pathogens, weed species, and other biological targets, the scientific community can unlock the full potential of this and other novel picolinamide analogs, paving the way for the development of next-generation pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Synthesis Efficiency of Picolinamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient production of molecular scaffolds is paramount. Picolinamide and its isomers—nicotinamide and isonicotinamide—are fundamental building blocks in numerous pharmaceuticals and bioactive compounds. The seemingly subtle shift of the carboxamide group around the pyridine ring dramatically influences not only their biological activity but also the efficiency and methodology of their chemical synthesis. This guide provides an in-depth, objective comparison of the synthesis efficiencies for 2-picolinamide, 3-picolinamide (nicotinamide), and 4-picolinamide (isonicotinamide), supported by experimental data and protocols.

Introduction to Picolinamide Isomers

Picolinamide (pyridine-2-carboxamide), nicotinamide (pyridine-3-carboxamide), and isonicotinamide (pyridine-4-carboxamide) are structural isomers that exhibit distinct physicochemical properties, which in turn dictate their synthetic accessibility. Nicotinamide, also known as Vitamin B3, is of immense industrial importance, leading to highly optimized and large-scale production methods. The synthesis of its isomers, while based on similar chemical principles, often presents unique challenges and efficiencies.

The positioning of the amide group influences the electronic nature of the pyridine ring and can lead to intramolecular interactions, affecting reactivity. For instance, the proximity of the amide group to the ring nitrogen in 2-picolinamide allows for potential intramolecular hydrogen bonding, which can influence its rotational barrier and reactivity compared to the meta and para isomers.[1]

Comparative Analysis of Synthetic Routes and Efficiencies

The synthesis of picolinamide isomers can be broadly categorized into two main strategies: the amidation of the corresponding picolinic acids and the hydrolysis of the corresponding cyanopyridines. The efficiency of these routes varies significantly depending on the isomer.

2-Picolinamide Synthesis

Synthesis of 2-picolinamide is commonly achieved through the activation of picolinic acid followed by amidation, or from 2-cyanopyridine.

1. From Picolinic Acid via Acid Chloride: This classical approach involves the conversion of picolinic acid to picolinoyl chloride, typically using thionyl chloride (SOCl₂), followed by reaction with an amine. While effective, this method often results in moderate yields. For instance, coupling picolinic acid with various anilines after activation with thionyl chloride has been reported to yield N-substituted 2-picolinamides in the range of 31-54%.[2][3] A notable side reaction can be the chlorination of the pyridine ring, which can reduce the yield of the desired product.[2]

2. From 2-Cyanopyridine (Ritter Reaction and Hydrolysis): The Ritter reaction offers a direct route to N-substituted picolinamides from 2-cyanopyridine and a suitable carbocation source (e.g., an alcohol or alkene in strong acid).[4][5] This method is praised for its operational simplicity and use of inexpensive reagents.[4] Direct hydrolysis of 2-cyanopyridine to 2-picolinamide is also a viable route. However, this reaction can sometimes be a byproduct in the production of 2-cyanopyridine, indicating that careful control of conditions is necessary to achieve high yields of the amide without further hydrolysis to picolinic acid.[6][7]

3-Picolinamide (Nicotinamide) Synthesis: A Case Study in Industrial Optimization

The synthesis of nicotinamide is a cornerstone of the vitamin and pharmaceutical industries, and its production methods are highly refined for maximum efficiency and sustainability.

1. Ammoxidation of 3-Picoline followed by Hydrolysis: This is the dominant industrial route. It involves the vapor-phase ammoxidation of 3-picoline (3-methylpyridine) over a heterogeneous catalyst (commonly vanadium and molybdenum oxides) to produce 3-cyanopyridine.[8] This intermediate is then hydrolyzed to nicotinamide. This process is highly efficient, with conversions of 3-methylpyridine reaching 96% and yields of nicotinic acid (a related product) being as high as 91%.[8] The subsequent hydrolysis of 3-cyanopyridine to nicotinamide can be achieved with high efficiency. For instance, a process involving hydrolysis with sodium hydroxide reports a 100% conversion of 3-cyanopyridine with a 90% yield of nicotinamide.[9]

2. Enzymatic Hydrolysis of 3-Cyanopyridine: A significant advancement in nicotinamide production is the use of nitrile hydratase enzymes from microorganisms like Rhodococcus rhodochrous.[10] This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity (avoiding the formation of nicotinic acid as a byproduct), and near-quantitative yields, often approaching 100%.[11][12] This "green" synthesis route is a prime example of how biocatalysis can outperform traditional chemical methods in terms of efficiency and environmental impact.

4-Picolinamide (Isonicotinamide) Synthesis

The synthesis of isonicotinamide follows similar pathways to its isomers, primarily through the hydrolysis of 4-cyanopyridine.

1. Hydrolysis of 4-Cyanopyridine: Industrial processes for the production of isonicotinamide from 4-cyanopyridine have been developed with good efficiencies. A patented method describes the hydrolysis of 4-cyanopyridine to yield isonicotinamide, achieving a pure amide yield of 73.7% with a conversion efficiency of 97.7% for the consumed cyanopyridine.[13] This indicates that while the overall yield may be moderate, the conversion of the starting material that does react is very high. Further derivatization, such as the synthesis of isonicotinic acid hydrazide from isonicotinamide, can proceed with yields greater than 95%, showcasing the utility of isonicotinamide as a synthetic intermediate.[14]

Data Summary: Synthesis Efficiency Comparison

IsomerStarting MaterialMethodReagents/CatalystReported YieldReference
2-Picolinamide Picolinic AcidAcid Chloride Formation & AmidationSOCl₂, Amine31-54%[2][3]
2-CyanopyridineRitter ReactionAlcohol/Alkene, Strong AcidEfficient (Qualitative)[4][5]
3-Picolinamide 3-PicolineAmmoxidation & Chemical HydrolysisV₂O₅/MoO₃, NaOH~90% (from 3-cyanopyridine)[8][9]
(Nicotinamide) 3-CyanopyridineEnzymatic HydrolysisNitrile Hydratase~100%[11][12]
4-Picolinamide 4-CyanopyridineChemical HydrolysisBase/Acid73.7% (97.7% efficiency)[13]
(Isonicotinamide)

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-2-picolinamide from Picolinic Acid

This protocol is adapted from the procedure described by Cade and co-workers.[2]

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N-phenylamine (aniline)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), dry

Procedure:

  • A suspension of picolinic acid (1.0 eq) in thionyl chloride (excess) is refluxed for 16 hours.

  • The excess thionyl chloride is removed in vacuo to yield the crude picolinoyl chloride as an oil.

  • The oil is dissolved in dry DCM and cooled to 0°C.

  • A solution of aniline (2.0 eq) and triethylamine (2.0 eq) in dry DCM is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0°C for 20 minutes and then at room temperature for 16 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford N-phenyl-2-picolinamide.

Protocol 2: Enzymatic Synthesis of Nicotinamide from 3-Cyanopyridine

This protocol is a generalized representation of industrial enzymatic processes.

Materials:

  • 3-Cyanopyridine

  • Immobilized whole cells containing nitrile hydratase (e.g., Rhodococcus rhodochrous)

  • Phosphate buffer (pH 7.0-8.0)

Procedure:

  • A suspension of the immobilized enzyme is prepared in a phosphate buffer within a bioreactor.

  • A solution of 3-cyanopyridine is fed into the reactor at a controlled rate to maintain a low substrate concentration, thus avoiding enzyme inhibition.

  • The reaction is maintained at a constant temperature (typically 20-40°C) and pH with gentle agitation.

  • The progress of the reaction is monitored by HPLC until complete conversion of 3-cyanopyridine is observed.

  • Upon completion, the immobilized enzyme is filtered off for reuse.

  • The aqueous solution of nicotinamide is then concentrated and the product is crystallized, filtered, and dried to yield high-purity nicotinamide.

Visualization of Synthetic Pathways

G cluster_2p 2-Picolinamide Synthesis cluster_3p 3-Picolinamide (Nicotinamide) Synthesis cluster_4p 4-Picolinamide (Isonicotinamide) Synthesis p2_acid Picolinic Acid p2_chloride Picolinoyl Chloride p2_acid->p2_chloride SOCl₂ p2_amide 2-Picolinamide p2_chloride->p2_amide Amine, Et₃N p3_picoline 3-Picoline p3_cyano 3-Cyanopyridine p3_picoline->p3_cyano Ammoxidation (V₂O₅/MoO₃) p3_amide Nicotinamide p3_cyano->p3_amide Enzymatic Hydrolysis (Nitrile Hydratase) p4_cyano 4-Cyanopyridine p4_amide Isonicotinamide p4_cyano->p4_amide Chemical Hydrolysis

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dichlorinated Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification and separation of dichlorinated isomers present a significant analytical challenge. These isomers, with identical molecular formulas but different spatial arrangements of chlorine atoms, can exhibit vastly different toxicological, pharmacological, and environmental properties. Therefore, the validation of analytical methods to distinguish and quantify these closely related compounds is not merely a regulatory formality but a cornerstone of scientific integrity and product safety. This guide provides an in-depth comparison of analytical methodologies for dichlorinated isomers, grounded in established regulatory principles and supported by experimental insights.

The Analytical Imperative: Why Isomer-Specific Validation Matters

Dichlorinated compounds, such as dichlorobenzenes or dichlorinated biphenyls, are prevalent in pharmaceutical intermediates, industrial chemicals, and as environmental pollutants. The position of the chlorine atoms on an aromatic ring or aliphatic chain can drastically alter a molecule's chemical and biological activity. For instance, the toxicity of polychlorinated biphenyls (PCBs) is highly dependent on the specific congener. In drug development, an undesired isomer can be classified as an impurity with its own unique toxicological profile, necessitating strict control.[1] Consequently, analytical methods must be unequivocally proven to be "fit for purpose," capable of selectively and accurately measuring the target isomer in the presence of others.

The validation of these methods is governed by international guidelines, primarily from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended use.[2][5]

Core Principles of Analytical Method Validation for Isomers

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] For dichlorinated isomers, the following parameters are of paramount importance.

Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8] In the context of dichlorinated isomers, this is arguably the most critical validation parameter. The method must demonstrate baseline separation of the target isomer from its positional isomers (e.g., ortho-, meta-, para-dichlorobenzene) and any other related substances.[9]

  • Causality in Experimental Choice: The choice of chromatographic column and mobile phase composition is dictated by the subtle differences in polarity and stereochemistry of the isomers. For instance, a phenyl-hexyl or PFP (pentafluorophenyl) stationary phase might be selected in HPLC to enhance pi-pi interactions and improve the separation of aromatic isomers.[10] For chiral dichlorinated isomers, specialized chiral stationary phases are necessary.[11]

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Self-Validating System: A minimum of five concentration levels is typically recommended to establish linearity.[12] The data are evaluated by linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) should be close to 1. A visual inspection of the calibration curve is also crucial to identify any potential non-linearity.

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[13] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is typically expressed as the relative standard deviation (RSD).

  • Levels of Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[7]

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Importance for Impurity Analysis: For dichlorinated isomers that are considered impurities, a low LOQ is essential to ensure they can be controlled at levels that are safe and comply with regulatory limits.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14][15] This provides an indication of its reliability during normal usage.[14]

  • Field-Proven Insights: Robustness testing should identify critical method parameters that need to be carefully controlled.[16] For an HPLC method, this could include the pH of the mobile phase, the percentage of organic modifier, column temperature, and flow rate.[16][17]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is pivotal for the successful separation and quantification of dichlorinated isomers. The primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Supercritical Fluid Chromatography (SFC).

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Supercritical Fluid Chromatography (SFC-MS)
Specificity/Selectivity Excellent for volatile, thermally stable isomers. Separation is based on boiling point and polarity. Mass spectrometry provides definitive identification.[18]Highly versatile for a wide range of polarities. Excellent for non-volatile or thermally labile compounds.[19][20] Specificity is highly dependent on column chemistry and mobile phase.Superior for chiral separations and offers unique selectivity for some achiral isomers.[21][22][23] Often provides faster separations than HPLC.[22]
Linearity (Typical r²) > 0.995> 0.998> 0.997
Accuracy (% Recovery) 95-105%[24]98-102%[13]97-103%
Precision (%RSD) < 10%[24]< 2%< 3%
LOD/LOQ Can reach low ng/mL levels, especially in Selected Ion Monitoring (SIM) mode.[24][25]ng/mL to µg/mL range, depending on the detector and analyte's chromophore.Comparable to HPLC, with the potential for enhanced sensitivity with MS detection.[22]
Robustness Sensitive to changes in oven temperature programming, carrier gas flow rate, and injection parameters.Sensitive to mobile phase composition (especially % organic and pH), column temperature, and flow rate.Sensitive to back pressure, temperature, and co-solvent composition.

Experimental Protocols: A Step-by-Step Approach

Detailed methodologies are crucial for reproducible results. Below is a representative protocol for the analysis of dichlorobenzene isomers using GC-MS.

GC-MS Method for the Analysis of Dichlorobenzene Isomers

This protocol is a generalized procedure based on established methods for the analysis of volatile organic compounds.

1. Sample Preparation

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration within the calibrated range.

  • If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix.

  • Spike with an appropriate internal standard (e.g., a deuterated analog) for improved quantitation.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[24]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for each isomer.

3. Validation Workflow

ValidationParameters Fit for Purpose Fit for Purpose Specificity Specificity Fit for Purpose->Specificity Linearity Linearity Fit for Purpose->Linearity Accuracy Accuracy Fit for Purpose->Accuracy Precision Precision Fit for Purpose->Precision Range Range Fit for Purpose->Range LOD_LOQ LOD & LOQ Fit for Purpose->LOD_LOQ Robustness Robustness Fit for Purpose->Robustness Linearity->Range Accuracy->Range Precision->Range

References

A Comparative Guide to the Structure-Activity Relationship of Dichlorinated Picolinamides

Author: BenchChem Technical Support Team. Date: January 2026

The dichlorinated picolinamide scaffold is a cornerstone in modern agrochemical research, giving rise to potent herbicides and fungicides. The strategic placement of two chlorine atoms on the picolinic acid core profoundly influences the molecule's efficacy, selectivity, and mode of action. This guide provides an in-depth comparison of dichlorinated picolinamide derivatives, synthesizing data from recent studies to elucidate their structure-activity relationships (SAR) and offering insights for the rational design of next-generation crop protection agents.

Herbicidal Dichlorinated Picolinamides: Synthetic Auxin Mimics

A significant class of dichlorinated picolinamides functions as synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately leading to the death of susceptible weeds. The quintessential dichlorinated picolinamide herbicide is picloram (4-amino-3,5,6-trichloropicolinic acid), though for the purpose of this guide, we will focus on disubstituted analogs. The core structure for these herbicides is typically a 4-amino-3,5-dichloro-2-picolinic acid.

The Critical Role of Substituents at the 6-Position

Research has demonstrated that the 6-position of the 4-amino-3,5-dichloropicolinic acid core is a prime site for modification to enhance herbicidal activity. By replacing the chlorine atom found in picloram with larger, more complex moieties like substituted pyrazolyl or indazolyl rings, researchers have developed novel herbicides with improved potency and a wider weed control spectrum.[1][2]

A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed that these modifications can lead to compounds with significantly greater herbicidal activity than commercial standards like picloram and even newer herbicides like halauxifen-methyl.[1][3][4] The nature and position of substituents on the aryl ring attached to the pyrazole are critical.

Comparative Analysis of Herbicidal Activity

The herbicidal efficacy of these compounds is often evaluated by measuring the inhibition of root growth in model plants like Arabidopsis thaliana. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

Compound IDCore Structure6-Position SubstituentA. thaliana Root Growth IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
V-7 4-amino-3,5-dichloro-2-picolinic acid5-(2-fluorophenyl)-1H-pyrazol-1-yl0.002Halauxifen-methyl0.09
V-8 4-amino-3,5-dichloro-2-picolinic acid5-(2,4-difluorophenyl)-1H-pyrazol-1-yl0.003Picloram-
5a 4-amino-3,5-dichloro-2-picolinic acid1H-indazol-1-yl> Picloram at 10 µMPicloram-
7Cc 4-amino-3,5-dichloro-2-picolinic acid4-chloro-2H-indazol-2-yl> Picloram (3 µM vs 12.5 µM)Picloram-

Data synthesized from multiple sources for comparative purposes.[1][3][5]

Key SAR Insights for Herbicidal Activity:

  • Electron-withdrawing groups on the aryl substituent at the 6-position, such as fluorine atoms, generally enhance herbicidal activity. Compound V-7, with a 2-fluorophenyl group, exhibited an IC₅₀ value 45 times lower than the commercial herbicide halauxifen-methyl.[1][3][4]

  • The position of substituents on the appended ring system is crucial. For instance, in 6-indazolyl-2-picolinic acids, substituents at the 4-position of the indazole ring resulted in better root inhibitory activity than those at the 5-position.[5]

  • Post-emergence herbicidal tests have shown that compounds like V-8 can exhibit better activity than picloram at equivalent application rates (e.g., 300 g/ha), while also demonstrating good crop selectivity for corn, wheat, and sorghum.[1][3]

Mechanism of Action: Auxin Pathway Hijacking

Dichlorinated picolinamide herbicides function by binding to the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Aux/IAA transcriptional repressor. This binding event stabilizes the complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. The removal of the repressor unleashes auxin response factors (ARFs), leading to the transcription of auxin-responsive genes, which results in uncontrolled cell division and growth, ultimately causing plant death. Molecular docking studies have shown that highly active compounds like V-7 dock more effectively with the AFB5 receptor than picloram.[1][6]

Auxin_Herbicide_MOA cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action AuxIAA Aux/IAA Repressor ARF Auxin Response Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation Gene Auxin-Responsive Gene ARF->Gene Blocked TIR1_AFB TIR1/AFB Co-Receptor TIR1_AFB_H TIR1/AFB + Herbicide Herbicide Dichlorinated Picolinamide Herbicide->TIR1_AFB_H TIR1_AFB_H->AuxIAA Binds & Stabilizes Ub Ubiquitin Ub->AuxIAA Ubiquitination Degraded_AuxIAA Degraded Aux/IAA Proteasome->Degraded_AuxIAA Active_ARF Active ARF Transcription Uncontrolled Transcription Active_ARF->Transcription Fungicide_MOA cluster_Mito Mitochondrial Inner Membrane cluster_bc1 Cytochrome bc1 Complex (Complex III) Complex_I Complex I Qo_site Qo Site Complex_I->Qo_site e- H_pump Proton Pumping Complex_I->H_pump Complex_II Complex II Complex_II->Qo_site e- Qi_site Qi Site Qo_site->Qi_site e- Complex_IV Complex IV Qi_site->Complex_IV e- Blocked Picolinamide Dichlorinated Picolinamide (Florylpicoxamid) Picolinamide->Qi_site Binds & Blocks Complex_IV->H_pump ATP_Synthase ATP Synthase ATP_prod ATP Production ATP_Synthase->ATP_prod e_flow Electron Flow H_pump->ATP_Synthase cluster_bc1 cluster_bc1 cluster_bc1->H_pump SAR_Workflow A Lead Compound (e.g., Picloram) B Rational Design & Scaffold Hopping (e.g., add pyrazole at C6) A->B C Chemical Synthesis of Analogs B->C D In Vitro Screening: A. thaliana Root Assay C->D E Data Analysis: IC50 Determination & 3D-QSAR D->E F Greenhouse Testing: Post-emergence Herbicidal Activity E->F H Lead Optimization E->H Guide next synthesis strategy G Crop Selectivity Evaluation F->G H->C

References

A Senior Application Scientist's Guide to Benchmarking Substituted Pyridinones for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are known as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyridinone scaffold is a prominent member of this class.[1][2] Pyridinones, six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group, are integral to a wide array of FDA-approved drugs, demonstrating their significance in modern medicine.[1][3][4] Their diverse biological activities span from anticancer and antimicrobial to anti-inflammatory effects.[1][3][2][5]

The power of the pyridinone core lies in its synthetic tractability. The physicochemical properties of the scaffold—such as polarity, lipophilicity, and hydrogen bonding capacity—can be finely tuned through the strategic placement of various substituents.[1][3] This ability to create a diverse library of derivatives is fundamental to drug discovery, as even minor structural modifications can drastically alter biological activity and target specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark substituted pyridinones, ensuring the identification of lead compounds with the highest therapeutic potential.

The Crucial Role of Substitution: A Structure-Activity Relationship (SAR) Perspective

The concept of a structure-activity relationship (SAR) is the cornerstone of medicinal chemistry. It posits that the biological activity of a compound is directly related to its three-dimensional structure. For pyridinone derivatives, SAR studies are essential to understand how different functional groups and their positions on the pyridinone ring influence efficacy and selectivity.[6][7] For instance, the addition of electron-releasing groups may enhance the activity of certain pyridinone-based enzyme inhibitors.[8] Conversely, bulky substituents might decrease activity due to steric hindrance at the target's binding site. A thorough benchmarking strategy, therefore, is not just about measuring activity but also about generating robust SAR data to guide the rational design of next-generation compounds.

A Phased Approach to Benchmarking Pyridinone Derivatives

A successful benchmarking campaign is a multi-stage, iterative process that moves from broad, high-throughput screening to more focused, in-depth analyses. This phased approach ensures that resources are allocated efficiently, and that the most promising candidates are advanced.

Benchmarking_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Selectivity & Mechanism of Action cluster_3 Phase 4: Lead Optimization Primary_Screening High-Throughput Screening (HTS) (e.g., Cell Viability, Target-Based Assays) Hit_Confirmation Orthogonal Assays & IC50/EC50 Determination Primary_Screening->Hit_Confirmation Identify 'Hits' Selectivity Target Panel Screening (e.g., Kinase Panel) Hit_Confirmation->Selectivity Confirm & Quantify Potency MoA Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Selectivity->MoA Assess Specificity Lead_Optimization Iterative SAR-driven Chemical Synthesis & In Vitro ADME/Tox Profiling MoA->Lead_Optimization Elucidate Biological Effect MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Pyridinone Pyridinone Inhibitor (e.g., PY-04) Pyridinone->MEK

References

A Comparative Guide to Catalysts for Picolinamide Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Significance of Picolinamide in Pharmaceuticals and Agrochemicals

Picolinamide, or 2-pyridinecarboxamide, is a foundational structural motif in a multitude of bioactive molecules. Its derivatives are integral to numerous pharmaceuticals, including antivirals, anticancer agents, and modulators of various enzymatic pathways. In the realm of agrochemicals, picolinamide-based compounds have demonstrated potent herbicidal and fungicidal activities. The versatility of the picolinamide scaffold, stemming from its unique electronic properties and its ability to act as a bidentate ligand, has cemented its importance in drug discovery and development. Consequently, the efficient and sustainable synthesis of picolinamides is a topic of paramount importance for researchers and professionals in these fields.

Overview of Synthetic Routes to Picolinamide

The synthesis of picolinamide can be broadly approached via two primary routes: the hydration of 2-cyanopyridine (picolinonitrile) and the direct amidation of picolinic acid. Each of these pathways offers a distinct set of advantages and challenges, and the choice of route often dictates the type of catalytic system that can be employed. A third, non-catalytic approach involving stoichiometric activation of picolinic acid serves as a valuable benchmark for evaluating the efficacy of catalytic methods.

The Critical Role of Catalysis in Efficient Picolinamide Synthesis

Catalysis is at the heart of modern, sustainable chemical synthesis. In the context of picolinamide production, catalysts offer the potential for milder reaction conditions, higher yields, improved selectivity, and reduced waste generation compared to stoichiometric methods. The selection of an appropriate catalyst is a critical decision that can significantly impact the economic and environmental viability of the synthesis. This guide provides a comparative study of various catalytic systems for picolinamide synthesis, offering field-proven insights to aid researchers in making informed decisions.

Synthetic Strategies and Catalyst Classes

Route A: Hydration of 2-Cyanopyridine

The hydration of the nitrile group in 2-cyanopyridine to an amide is a direct and atom-economical route to picolinamide. This transformation can be effectively catalyzed by both heterogeneous metal oxides and highly specific biocatalysts.

  • Heterogeneous Catalysis (Metal Oxides): A range of solid catalysts, particularly metal oxides, have been shown to facilitate the hydration of nitriles. Manganese dioxide (MnO₂) has emerged as a robust and recyclable catalyst for this purpose[1]. Cerium oxide (CeO₂) also demonstrates catalytic activity for nitrile hydration in aqueous media under neutral conditions[2]. These catalysts are attractive due to their stability, ease of separation from the reaction mixture, and potential for reuse.

  • Biocatalysis (Nitrile Hydratases): Nature has evolved highly efficient catalysts for nitrile hydration in the form of nitrile hydratase (NHase) enzymes. These metalloenzymes can achieve quantitative conversion of nitriles to amides with exceptional selectivity under mild, aqueous conditions[3]. The use of whole-cell or immobilized NHase biocatalysts represents a green and powerful approach to picolinamide synthesis[4][5].

Route B: Direct Amidation of Picolinic Acid

The direct formation of an amide bond between picolinic acid and an ammonia source is another viable synthetic strategy. This approach is often facilitated by homogeneous or organocatalysts that activate the carboxylic acid.

  • Homogeneous/Organocatalysis (Boron-based catalysts): Boronic acids have been identified as effective catalysts for the direct amidation of carboxylic acids[3][6]. They are thought to activate the carboxylic acid via the formation of a reactive anhydride-like intermediate. This method avoids the pre-activation of the carboxylic acid, thus simplifying the synthetic procedure.

Stoichiometric Activation: A Benchmark for Comparison

To appreciate the advantages of catalytic methods, it is useful to consider the traditional approach of stoichiometric activation. A common method involves the conversion of picolinic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia[7][8]. While often high-yielding, this method generates stoichiometric amounts of waste and requires handling of corrosive reagents.

Comparative Analysis of Catalytic Performance

Key Performance Indicators (KPIs) for Catalyst Evaluation

To objectively compare the different catalytic systems, we will consider the following Key Performance Indicators (KPIs):

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Selectivity (%): The proportion of the desired product formed compared to byproducts.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation.

  • Turnover Frequency (TOF) (h⁻¹): The number of moles of substrate converted per mole of catalyst per unit time.

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time.

  • Catalyst Reusability: The ability of the catalyst to be recovered and reused in subsequent reactions without significant loss of activity.

Performance Data Summary Table
Catalyst SystemSynthetic RouteSubstrateYield (%)TONTOF (h⁻¹)Reaction ConditionsReusabilityReference(s)
Heterogeneous Catalysts
Manganese Dioxide (MnO₂)Hydration3-Cyanopyridine~95-100--100-105°C, Water, 8hYes[1][9]
Cerium Oxide (CeO₂)Hydration2-Cyanopyridine~90-~1.5100°C, Water, 24hYes[2]
Biocatalysts
Nitrile Hydratase (Rhodococcus rhodochrous J1)Hydration3-Cyanopyridine100HighHigh20-30°C, Water, 9hYes (whole cells)[4]
Homogeneous/Organocatalysts
Boric AcidDirect AmidationBenzoic Acid8989~4.5110°C, Toluene, 20hNot demonstrated[6]
Benchmark (Stoichiometric)
Thionyl Chloride (SOCl₂)Direct Amidation (via acyl chloride)Picolinic Acid31-54N/AN/AReflux, 16hNo[7]

Note: Data for 3-cyanopyridine and benzoic acid are used as close analogs where direct data for picolinamide was not available in the cited literature. TON and TOF are often not reported in older literature but are crucial metrics for modern catalyst evaluation.

In-depth Discussion and Field-Proven Insights on Catalyst Selection
  • For Green and Scalable Synthesis: Biocatalysis using Nitrile Hydratase stands out as the superior choice for industrial-scale production. The mild reaction conditions, use of water as a solvent, exceptionally high yields and selectivities, and the biodegradability of the catalyst make it an environmentally benign and highly efficient option. The primary challenge lies in the initial development and optimization of the biocatalyst, including enzyme immobilization for enhanced stability and reusability.

  • For Robust and Versatile Laboratory Synthesis: Heterogeneous catalysts like Manganese Dioxide offer a practical and reliable solution for lab-scale synthesis. Their key advantages are operational simplicity, ease of product isolation (simple filtration), and good catalyst stability and reusability. While reaction temperatures are higher than for biocatalysis, they are still moderate. The performance of MnO₂ can be sensitive to its method of preparation, which is a critical experimental parameter to control.

  • For Rapid Method Development and Derivatization: Boronic acid-catalyzed direct amidation presents an attractive route for medicinal chemists looking to synthesize a variety of picolinamide derivatives. This method avoids the need to synthesize and handle the cyanopyridine precursor. While the reported conditions can be somewhat harsh (high temperatures), the operational simplicity of a one-pot reaction is a significant advantage for library synthesis.

  • The Benchmark Perspective: The thionyl chloride method , while effective, serves to highlight the significant advancements offered by catalytic approaches. The generation of acidic waste and the handling of a corrosive reagent are major drawbacks that are largely circumvented by the catalytic systems discussed.

Experimental Protocols

Protocol 1: Heterogeneous Catalysis - Picolinamide Synthesis using Manganese Dioxide (MnO₂)

This protocol is adapted from established procedures for the hydration of cyanopyridines[1][9].

Materials:

  • 2-Cyanopyridine

  • Activated Manganese Dioxide (MnO₂)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanopyridine (e.g., 1.04 g, 10 mmol).

  • Add deionized water (e.g., 20 mL).

  • Add the activated manganese dioxide catalyst (e.g., 10 mol%, 87 mg). The activity of MnO₂ can vary significantly with its preparation method and source.

  • Heat the mixture to reflux (100-105 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the MnO₂ catalyst. The catalyst can be washed with water, dried, and stored for reuse.

  • The aqueous filtrate contains the picolinamide product. The product can be isolated by evaporation of the water under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or water).

Protocol 2: Biocatalysis - Picolinamide Synthesis using Immobilized Nitrile Hydratase

This protocol is a generalized procedure based on the use of whole-cell or immobilized nitrile hydratase[4][10].

Materials:

  • 2-Cyanopyridine

  • Immobilized Nitrile Hydratase (e.g., on polyacrylonitrile fibers or as cross-linked enzyme aggregates)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Reaction vessel with agitation (e.g., orbital shaker or stirred tank reactor)

Procedure:

  • Prepare a solution of 2-cyanopyridine in the phosphate buffer. The substrate concentration should be optimized for the specific biocatalyst, but a starting point could be 100-500 mM.

  • Add the immobilized nitrile hydratase to the substrate solution. The catalyst loading will depend on the activity of the preparation.

  • Incubate the reaction mixture at a controlled temperature (typically 20-40 °C) with gentle agitation to keep the immobilized catalyst suspended.

  • Monitor the conversion of 2-cyanopyridine to picolinamide by HPLC. The reaction is often complete within a few hours.

  • Once the reaction is complete, separate the immobilized biocatalyst by filtration or centrifugation. The catalyst can be washed with buffer and reused.

  • The product, picolinamide, is in the aqueous solution. It can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by evaporation of the solvent, or by crystallization.

Protocol 3: Homogeneous/Organocatalysis - Picolinamide Synthesis via Direct Amidation using a Boronic Acid Catalyst

This protocol is adapted from procedures for the boric acid-catalyzed amidation of carboxylic acids[6][11].

Materials:

  • Picolinic Acid

  • Aqueous Ammonia (e.g., 28-30%)

  • Boric Acid or a suitable Arylboronic Acid catalyst

  • High-boiling aprotic solvent (e.g., toluene or xylene)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add picolinic acid (e.g., 1.23 g, 10 mmol) and the boronic acid catalyst (e.g., 5-10 mol%).

  • Add the solvent (e.g., toluene, 20 mL).

  • Add an excess of aqueous ammonia (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by TLC or HPLC until all the picolinic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • The workup procedure will depend on the specific boronic acid catalyst used. A typical workup may involve washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and evaporating the solvent.

  • The crude picolinamide can be purified by column chromatography or recrystallization.

Mechanistic Insights

Mechanism of Nitrile Hydration on a Heterogeneous Metal Oxide Surface

The mechanism of nitrile hydration on a metal oxide surface, such as MnO₂, is thought to involve the activation of both the nitrile and water molecules on the catalyst surface.

G Mechanism of Nitrile Hydration on MnO₂ cluster_0 Catalyst Surface cluster_1 Adsorption & Activation cluster_2 Nucleophilic Attack cluster_3 Proton Transfer & Desorption 2-CN-Py 2-Cyanopyridine Adsorbed_Complex Adsorbed Complex (Nitrile coordinated to Mn center, Water activated by surface hydroxyls) 2-CN-Py->Adsorbed_Complex Coordination H2O Water H2O->Adsorbed_Complex Adsorption MnO2 MnO₂ Surface Intermediate Surface-bound Intermediate Adsorbed_Complex->Intermediate Nucleophilic attack of activated water Picolinamide Picolinamide Intermediate->Picolinamide Proton transfer & Desorption MnO2_regen Regenerated MnO₂

Caption: Proposed mechanism for MnO₂-catalyzed nitrile hydration.

The Biocatalytic Mechanism of Nitrile Hydratase

Nitrile hydratase enzymes utilize a metal center (typically Fe³⁺ or Co³⁺) in their active site to catalyze the hydration of nitriles with remarkable efficiency.

G Biocatalytic Mechanism of Nitrile Hydratase cluster_0 Enzyme Active Site cluster_1 Substrate Binding cluster_2 Hydroxide Attack cluster_3 Product Release E-M Enzyme-Metal Center (Fe³⁺ or Co³⁺) E-M-S Enzyme-Metal-Substrate Complex E-M->E-M-S 2-CN-Py 2-Cyanopyridine 2-CN-Py->E-M-S Binding H2O Water H2O->E-M-S Activation to -OH Transition_State Tetrahedral Intermediate E-M-S->Transition_State Nucleophilic attack Picolinamide Picolinamide Transition_State->Picolinamide Rearrangement E-M_regen Regenerated Enzyme Picolinamide->E-M_regen Release

Caption: Simplified mechanism of nitrile hydratase.

Mechanism of Boronic Acid-Catalyzed Direct Amidation

The catalytic cycle for boronic acid-catalyzed amidation is thought to proceed through the formation of a mixed anhydride or an acyloxyboronate species, which is more susceptible to nucleophilic attack by ammonia.

G Mechanism of Boronic Acid-Catalyzed Amidation Picolinic_Acid Picolinic Acid Reactive_Intermediate Reactive Intermediate (e.g., Acyloxyboronate) Picolinic_Acid->Reactive_Intermediate Boronic_Acid R-B(OH)₂ Boronic_Acid->Reactive_Intermediate Condensation Tetrahedral_Intermediate Tetrahedral Intermediate Reactive_Intermediate->Tetrahedral_Intermediate NH3 Ammonia NH3->Tetrahedral_Intermediate Nucleophilic Attack Picolinamide Picolinamide Tetrahedral_Intermediate->Picolinamide Collapse Regen_Catalyst R-B(OH)₂ Tetrahedral_Intermediate->Regen_Catalyst H2O Water

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Halogenated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Halogenation in Pyridine-Based Drug Discovery

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a deep dive into a critical aspect of medicinal chemistry: the cross-reactivity of halogenated pyridine derivatives. Pyridine scaffolds are ubiquitous in modern medicine, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] The strategic incorporation of halogens (fluorine, chlorine, bromine, and iodine) onto the pyridine ring is a powerful tool for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for its intended biological target.[3][4]

However, this chemical modification is not without its challenges. The very electronic and steric changes that enhance on-target potency can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding. These off-target effects are a major contributor to adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[5][6] This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of halogenated pyridine derivatives, supported by experimental data and protocols, to empower you to make more informed decisions in your drug discovery programs.

The Physicochemical Rationale: Why Halogenation Dictates Cross-Reactivity

The type of halogen, its position on the pyridine ring, and the overall molecular context collectively influence the cross-reactivity profile. Understanding these underlying principles is crucial for designing safer and more selective drug candidates.

Key Physicochemical Drivers of Cross-Reactivity:

  • Halogen Bonding: This non-covalent interaction, where a halogen atom acts as a Lewis acid, plays a significant role in protein-ligand recognition.[7][8] The strength of the halogen bond generally increases with the size and polarizability of the halogen (I > Br > Cl > F).[9] This can lead to promiscuous binding to proteins with electron-rich pockets, contributing to off-target effects. For instance, an iodine or bromine atom might form a strong halogen bond with a backbone carbonyl in the hinge region of a kinase, a common off-target family for many small molecule inhibitors.[10][11]

  • Electronic Effects: Halogens are electronegative atoms that withdraw electron density from the pyridine ring, influencing its reactivity. This can impact both covalent and non-covalent interactions. For example, some halogenated compounds can act as Pan-Assay Interference Compounds (PAINS) by reacting non-specifically with nucleophilic residues like cysteine in proteins, leading to false positives in high-throughput screens.[12][13][14][15][16]

  • Lipophilicity and Steric Hindrance: Increasing the size of the halogen from fluorine to iodine generally increases lipophilicity, which can enhance membrane permeability but also lead to non-specific hydrophobic interactions. The steric bulk of the halogen can also influence binding by either promoting or preventing access to certain binding pockets.

A Comparative Framework for Assessing Cross-Reactivity

A multi-pronged approach combining in silico, in vitro, and proteomic methods is essential for a thorough evaluation of the cross-reactivity of halogenated pyridine derivatives.

dot

References

A Comparative Guide to the Impurity Profile of Synthesized 3,4-Dichloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect governed by stringent regulatory standards. This guide provides an in-depth evaluation of the impurity profile of 3,4-Dichloropicolinamide, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore a common synthetic route, analyze its associated impurity profile with supporting experimental data, and compare it with an alternative synthetic strategy, offering insights into process optimization and impurity mitigation.

Introduction: The Criticality of Impurity Profiling

Impurities in an API can originate from starting materials, intermediates, by-products, or degradation products, and their presence can impact the quality, safety, and efficacy of the final drug product.[1] The International Council for Harmonisation (ICH) has established guidelines, such as ICH Q3A, that mandate the reporting, identification, and toxicological qualification of impurities above certain thresholds.[2][3] Therefore, a thorough understanding and control of the impurity profile of a synthetic intermediate like this compound are paramount for regulatory compliance and ensuring patient safety.

Primary Synthetic Route: From Tetrachloropicolinic Acid

A plausible and cost-effective method for the synthesis of this compound begins with the selective dechlorination of the readily available 3,4,5,6-tetrachloropicolinic acid, followed by amidation of the resulting 3,4-dichloropicolinic acid.

dot

Caption: Primary synthetic pathway for this compound.

Experimental Protocol: Primary Synthesis

Step 1: Selective Dechlorination of 3,4,5,6-Tetrachloropicolinic Acid

A method analogous to the selective dechlorination of other polychlorinated picolinic acids can be employed.[1][4]

  • Reaction Setup: In a high-pressure reactor, suspend 3,4,5,6-tetrachloropicolinic acid (1.0 eq) in a suitable solvent such as a mixture of N,N-dimethylformamide (DMF) and water.

  • Catalyst Addition: Add a palladium-on-carbon catalyst (e.g., 5% Pd/C) and a base (e.g., sodium hydroxide) to the suspension.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, the catalyst is filtered off, and the filtrate is acidified to precipitate the 3,4-dichloropicolinic acid. The product is then filtered, washed, and dried.

Step 2: Amidation of 3,4-Dichloropicolinic Acid

A common method for amidation involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia.[5]

  • Acyl Chloride Formation: Suspend 3,4-dichloropicolinic acid (1.0 eq) in an inert solvent like toluene and add thionyl chloride (SOCl₂) dropwise at room temperature. Heat the mixture to reflux until the reaction is complete (monitored by IR spectroscopy).

  • Ammonolysis: Cool the reaction mixture and slowly add it to a cooled solution of aqueous ammonia.

  • Isolation: The resulting precipitate, this compound, is filtered, washed with water, and dried.

Impurity Profile of the Primary Synthetic Route

The impurity profile of this compound synthesized via this route is influenced by both the dechlorination and amidation steps.

Impurity Potential Origin Analytical Detection Method
Unreacted 3,4,5,6-Tetrachloropicolinic Acid Incomplete dechlorinationHPLC-UV, LC-MS
Over-dechlorinated Picolinic Acids (e.g., 3-chloropicolinic acid, 4-chloropicolinic acid) Non-selective dechlorinationHPLC-UV, LC-MS, GC-MS
Isomeric Dichloropicolinic Acids (e.g., 3,5- or 3,6-dichloropicolinic acid) Isomerization during dechlorinationHPLC-UV, LC-MS
Unreacted 3,4-Dichloropicolinic Acid Incomplete amidationHPLC-UV, LC-MS
By-products of Amidation (e.g., N,N'-disubstituted ureas from coupling agents if used) Side reactions during amidationHPLC-UV, LC-MS

Causality of Impurity Formation:

  • Dechlorination Step: The selectivity of the catalytic hydrogenation is crucial. Factors such as catalyst type, reaction temperature, pressure, and time can influence the extent of dechlorination, leading to the presence of starting material and over-dechlorinated species. Isomerization can also occur under certain catalytic conditions.

  • Amidation Step: Incomplete reaction is a common source of the corresponding carboxylic acid impurity. The use of thionyl chloride can also lead to the formation of chlorinated by-products if not properly controlled.

Alternative Synthetic Route: Nitrile Hydrolysis Pathway

An alternative approach to this compound involves the synthesis and subsequent hydrolysis of 3,4-dichloropicolinonitrile. This method avoids the direct amidation of the carboxylic acid, potentially leading to a different impurity profile.

dot

Caption: Alternative synthetic pathway via nitrile hydrolysis.

Experimental Protocol: Alternative Synthesis

Step 1: Synthesis of 3,4-Dichloropicolinonitrile

This can be achieved from a suitable starting material like 3-amino-4-chloropicolinonitrile through a Sandmeyer-type reaction.

  • Diazotization: Dissolve 3-amino-4-chloropicolinonitrile in an acidic medium and treat with a nitrite source (e.g., sodium nitrite) at low temperature to form the diazonium salt.

  • Chlorination: React the diazonium salt with a copper(I) chloride solution to introduce the second chlorine atom.

  • Isolation: The product, 3,4-dichloropicolinonitrile, is then extracted and purified.

Step 2: Partial Hydrolysis of 3,4-Dichloropicolinonitrile

Controlled hydrolysis of the nitrile group yields the desired amide.

  • Reaction: Treat 3,4-dichloropicolinonitrile with a controlled amount of a strong acid (e.g., sulfuric acid) or base at a specific temperature.

  • Monitoring: The reaction is carefully monitored by techniques like Thin Layer Chromatography (TLC) or HPLC to prevent over-hydrolysis to the carboxylic acid.

  • Work-up: The reaction is quenched, and the this compound is isolated by filtration or extraction.

Comparative Impurity Profile

The impurity profile of the nitrile hydrolysis route differs significantly from the primary route.

Impurity Potential Origin Analytical Detection Method
Unreacted 3,4-Dichloropicolinonitrile Incomplete hydrolysisHPLC-UV, GC-MS
3,4-Dichloropicolinic Acid Over-hydrolysis of the nitrileHPLC-UV, LC-MS
Isomeric Chlorinated Picolinonitriles Impurities from the starting material or side reactions during chlorinationHPLC-UV, GC-MS
By-products of Diazotization (e.g., phenolic compounds) Side reactions during the Sandmeyer reactionHPLC-UV, LC-MS

Comparison of Impurity Profiles:

Synthetic Route Key Potential Impurities Advantages Disadvantages
Primary Route (Dechlorination/Amidation) Unreacted starting materials, over/under-dechlorinated species, amidation by-products.Utilizes a potentially more accessible starting material (tetrachloropicolinic acid).Control of selective dechlorination can be challenging, leading to a complex mixture of chlorinated impurities.
Alternative Route (Nitrile Hydrolysis) Unreacted nitrile, over-hydrolyzed acid, by-products from diazotization.Avoids the direct use of corrosive and hazardous reagents like thionyl chloride. Can offer a cleaner product profile if the starting nitrile is pure.The synthesis of the starting nitrile can be multi-step and may introduce its own set of impurities. Control of partial hydrolysis is critical.

Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for the accurate identification and quantification of impurities. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling due to its high resolution and sensitivity. A reversed-phase HPLC method with UV detection is a standard approach.

Experimental Protocol: HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to ensure separation of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method allows for the separation of the main analyte from impurities with different polarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, especially those that are structurally similar to the main compound.

Experimental Protocol: GC-MS Method

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection depending on the concentration of impurities.

  • Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass Spectrometry (MS) for identification based on mass-to-charge ratio and fragmentation patterns.

Conclusion and Recommendations

The evaluation of the impurity profile of synthesized this compound reveals that the choice of synthetic route has a profound impact on the types and levels of impurities present.

  • The Primary Synthetic Route via selective dechlorination and amidation is a viable option, but rigorous control over the dechlorination step is necessary to minimize the formation of structurally related chlorinated impurities.

  • The Alternative Synthetic Route through nitrile hydrolysis offers a potentially cleaner profile if the starting nitrile is of high purity and the partial hydrolysis is carefully controlled.

For drug development professionals, a thorough risk assessment of the potential impurities from the chosen synthetic route is crucial. This includes understanding their potential toxicological effects and establishing appropriate control strategies. The implementation of robust analytical methods, such as the HPLC and GC-MS protocols outlined, is essential for routine quality control and to ensure the final API meets the stringent requirements of regulatory agencies. Further process optimization to minimize impurity formation and the development of efficient purification methods are key to producing high-quality this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dichloropicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,4-Dichloropicolinamide. As researchers and scientists, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of ensuring laboratory safety, protecting our colleagues, and preserving environmental integrity. The procedures outlined below are based on an in-depth analysis of the compound's specific hazards and are designed to provide a self-validating system for waste management.

The Foundation of Protocol: Understanding the Hazard Profile

The disposal procedure for any chemical is dictated by its inherent risks. This compound is a compound with a significant hazard profile that necessitates its classification as hazardous waste. Drain or common refuse disposal is strictly prohibited due to its toxicity and environmental risks.[1][2]

Key hazards associated with this compound are summarized below. Recognizing these risks is the first step in appreciating the causality behind the stringent disposal requirements.

Hazard ClassGHS CodeDescriptionPictogram
Acute Toxicity (Oral) H302Harmful if swallowed.[1][3]
alt text
Acute Toxicity (Dermal) H311Toxic in contact with skin.
alt text
Skin Corrosion H314Causes severe skin burns and eye damage.[4]
alt text
Eye Damage H318Causes serious eye damage.[1][4]
alt text
Skin Sensitization H317May cause an allergic skin reaction.[1]
alt text
Carcinogenicity H351Suspected of causing cancer.
alt text
Environmental Hazard H400/H411Very toxic to aquatic life, with long-lasting effects.[1]
alt text

Core Directive: Isolate, Contain, and Await Professional Disposal

All materials contaminated with this compound—including pure compound, solutions, reaction mixtures, contaminated personal protective equipment (PPE), and spill cleanup materials—must be collected as hazardous waste. The guiding principle is to prevent its release into the environment and to ensure it is handled by personnel trained for hazardous material disposal.[5]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for managing this compound waste from the point of generation to its final handoff.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to wear appropriate PPE to mitigate the risks of dermal contact, inhalation, and eye damage.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Lab Coat: A standard lab coat must be worn to protect from skin exposure.

Step 2: Waste Segregation

To ensure safe transport and disposal, and to prevent dangerous reactions, this compound waste must be segregated.

  • Do Not Mix: Never mix this waste stream with other chemical wastes, especially strong acids or oxidizing agents, to avoid potential incompatibilities.[5][6]

  • Solid vs. Liquid: Collect solid waste (e.g., leftover powder, contaminated weigh boats) and liquid waste (e.g., solutions, rinsates) in separate, clearly labeled containers.

Step 3: Select a Compatible Waste Container

The integrity of the waste containment is critical.

  • Condition: The container must be in good condition, free of leaks, and clean on the exterior.[5]

  • Compatibility: Use a container made of a material compatible with the waste. For solutions, the original manufacturer's bottle or a designated polyethylene container is often suitable.[7]

  • Closure: The container must have a tightly sealing screw cap to prevent leaks and the escape of vapors. Open containers are a serious safety violation.[5]

Step 4: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a crucial safety communication tool. From the moment the first drop of waste is added, the container must be labeled with the following:[5]

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "this compound" .

  • For solutions, list all components with their approximate percentages.

  • The date accumulation started.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA near the point of generation.

  • Location: The SAA should be away from drains and high-traffic areas.

  • Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.

  • Secure Closure: The container must remain tightly capped at all times, except when you are actively adding waste.[5]

Step 6: Arrange for Final Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste, not its final disposal.

  • Contact EHS: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service to request a pickup.[5][7]

  • Provide Information: Be prepared to provide all necessary information from the waste label to the disposal professionals.

Decontamination & Spill Management

  • Glassware Decontamination: Glassware that has come into contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol). The first one to two rinsates must be collected as hazardous liquid waste.

  • Small Spill Cleanup: In the event of a small, contained spill, alert personnel in the immediate area. While wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully collect the contaminated absorbent and any contaminated items (e.g., paper towels) into a sealed bag or container, label it as hazardous waste containing this compound, and place it in the SAA for disposal.

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container B->C D Label as 'HAZARDOUS WASTE' + Chemical Name & Components C->D E Transfer Waste to Container D->E F Securely Cap & Store in Secondary Containment within designated SAA E->F G Request Pickup from EHS / Waste Management F->G H Final Disposal (Handled by Certified Professionals) G->H

Caption: Disposal workflow for this compound waste.

References

Navigating the Safe Handling of 3,4-Dichloropicolinamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3,4-Dichloropicolinamide (CAS No. 1025720-99-3) was not publicly available. The following recommendations are therefore based on a comprehensive analysis of safety data for structurally similar compounds, including picolinamide and other dichlorinated aromatic chemicals.[1][2][3] This guide is intended to provide a conservative, precautionary framework for handling this compound in a laboratory setting. It is imperative to supplement this information with a substance-specific risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department.

Understanding the Potential Hazards

Based on data from related compounds, this compound should be handled as a substance with the potential for significant health hazards. Structurally similar chemicals are known to be harmful if swallowed, toxic upon inhalation or skin contact, and can cause serious skin and eye irritation or damage.[3][4] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity to ensure personnel safety.

Anticipated Hazard Classifications (Based on Analogous Compounds):

  • Acute Oral Toxicity

  • Acute Dermal Toxicity

  • Acute Inhalation Toxicity (especially if aerosolized or in powder form)

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Irritation

  • Specific Target Organ Toxicity (Respiratory System)[1][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE, with explanations grounded in the potential hazards.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile) is mandatory. The outer glove should be of a material with proven resistance to chlorinated organic compounds. Always inspect gloves for tears or punctures before use. Rationale: Prevents dermal absorption, which is a primary route of exposure for similar toxic compounds.[4] Change gloves immediately if contamination is suspected.
Eye & Face Protection Chemical splash goggles and a full-face shield must be worn when handling the solid compound or solutions. Rationale: Protects against airborne particles and splashes that can cause severe eye damage.[3]
Body Protection A chemical-resistant lab coat , preferably a disposable one, should be worn over personal clothing. Ensure the lab coat has long sleeves and a secure closure. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls are recommended.[5][6] Rationale: Protects the skin from accidental contact and contamination of personal clothing.
Respiratory Protection All handling of solid this compound that may generate dust, or any procedure that could create aerosols, must be conducted in a certified chemical fume hood . If a fume hood is not available, or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a particulate pre-filter is required. Rationale: Prevents inhalation of the potentially toxic compound.

Step-by-Step Guide to Safe Handling and Operations

Adherence to a strict operational workflow is paramount to minimizing exposure risks.

Preparation and Weighing
  • Designated Area: All work with this compound should be performed in a designated area within a laboratory, clearly marked with hazard signs.

  • Fume Hood: Conduct all weighing and initial dilutions of the solid compound inside a certified chemical fume hood to control dust and vapors.

  • Donning PPE: Before handling the compound, don all required PPE in the correct order: lab coat, inner gloves, respiratory protection (if required), eye and face protection, and finally, outer gloves.

Dissolution and Use in Experiments
  • Controlled Addition: When dissolving the solid, add it slowly and carefully to the solvent to prevent splashing.

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors or aerosols.

  • Avoid Contamination: Use dedicated glassware and equipment. If not possible, ensure rigorous decontamination procedures are followed.

Doffing PPE
  • Contamination Removal: The process of removing PPE is as critical as putting it on.

  • Outer Gloves: Remove the outer, most contaminated gloves first and dispose of them in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield and goggles.

  • Lab Coat: Remove the lab coat by rolling it inward to contain any surface contamination.

  • Inner Gloves: Finally, remove the inner gloves, again avoiding contact with the outer surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and secondary exposure.

Decontamination Protocol

Spill Management Workflow

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Alert Alert others in the area Evacuate Evacuate immediate area if necessary PPE Don appropriate PPE Contain Contain the spill with absorbent material PPE->Contain Proceed with caution Collect Collect absorbed material with non-sparking tools Decontaminate Decontaminate the spill area Waste Place all contaminated materials in a labeled hazardous waste container Decontaminate->Waste Ensure thorough cleaning ContactEHS Contact EHS for pickup

Caption: Workflow for responding to a this compound spill.

Decontamination Solutions: For general laboratory surfaces and equipment, a multi-step decontamination process is recommended.[7][8]

  • Initial Cleaning: Carefully wipe down surfaces with a detergent solution to remove gross contamination.

  • Chemical Deactivation: While specific deactivating agents for this compound are not documented, for many chlorinated herbicides, a solution of sodium hypochlorite (bleach) followed by a neutralizing agent like sodium thiosulfate can be effective.[9] Alternatively, a rinse with an appropriate organic solvent (e.g., ethanol or isopropanol) may be used, with the rinse collected as hazardous waste. Always test the decontamination solution on a small, inconspicuous area of the equipment to ensure compatibility.

  • Final Rinse: A final rinse with deionized water is necessary. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

Waste Disposal Plan

All waste generated from the handling of this compound is to be considered hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: This includes contaminated PPE (gloves, lab coats), absorbent materials from spills, and any residual solid compound. Collect in a clearly labeled, sealed, and durable hazardous waste container.

  • Liquid Waste: This includes unused solutions, reaction mixtures, and the first rinse from decontaminating glassware.[10] Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[10] The rinsed container can then be disposed of according to your institution's guidelines.

Disposal Procedure:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of any this compound waste down the drain or in the regular trash.[11]

By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.